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  • Product: 2-Ethyl[1,3]thiazolo[4,5-c]pyridine
  • CAS: 98382-94-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Profiling of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine: A Technical Guide

Executive Summary In contemporary medicinal chemistry, fused bicyclic heterocycles serve as foundational pharmacophores for targeted therapeutics. 2-Ethyl[1,3]thiazolo[4,5-c]pyridine (CAS No.: 98382-94-6) is a highly pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, fused bicyclic heterocycles serve as foundational pharmacophores for targeted therapeutics. 2-Ethyl[1,3]thiazolo[4,5-c]pyridine (CAS No.: 98382-94-6) is a highly privileged scaffold characterized by the fusion of an electron-rich thiazole ring with an electron-deficient pyridine ring. This unique "push-pull" electronic distribution, combined with the lipophilic 2-ethyl substitution, makes it an exceptional bioisostere for purines and benzothiazoles. This technical whitepaper provides an in-depth analysis of its exact mass metrics, structural causality, and the self-validating analytical protocols required for its characterization in drug development workflows.

Physicochemical Metrics and Mass Profiling

To accurately identify and validate 2-Ethyl[1,3]thiazolo[4,5-c]pyridine during synthesis or pharmacokinetic profiling, researchers must differentiate between its average molecular weight (used for stoichiometric scaling) and its monoisotopic exact mass (used for High-Resolution Mass Spectrometry, HRMS).

The table below summarizes the quantitative mass data derived from the core elemental composition (C₈H₈N₂S) .

PropertyQuantitative ValueCausality / Analytical Significance
Molecular Formula C₈H₈N₂SDefines the atomic composition (Thiazolopyridine core + Ethyl group).
Molecular Weight 164.23 g/mol Average mass based on natural isotopic abundance; used for molarity calculations.
Monoisotopic Exact Mass 164.0408 DaMass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹²S); essential for HRMS targeting.
Protonated Mass [M+H]⁺ 165.0486 DaThe primary target m/z for positive-mode Electrospray Ionization (ESI+).
Mass Defect +0.0408 DaDriven primarily by the fractional masses of hydrogen and nitrogen.

Structural Causality and Pharmacological Application

The architectural design of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine is not arbitrary; every functional group serves a distinct mechanistic purpose in target binding—most notably in ATP-competitive kinase inhibition (e.g., PI3K/AKT/mTOR or JAK pathways).

  • The [4,5-c] Pyridine Nitrogen: Acts as a critical hydrogen-bond acceptor. In the highly conserved hinge region of kinases, this nitrogen interacts directly with the backbone amide of the target enzyme, anchoring the molecule.

  • The Thiazole Sulfur: Provides a lipophilic, electron-rich contact point that engages in sulfur-π or Van der Waals interactions with the hydrophobic pocket of the binding site.

  • The 2-Ethyl Substitution: The specific choice of an ethyl group (rather than a methyl or hydrogen) provides precise steric bulk. It increases the overall lipophilicity (LogP) to enhance cellular permeability while perfectly filling the hydrophobic specificity pocket adjacent to the ATP-binding site, thereby increasing target selectivity.

Signaling_Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K (Target Enzyme) RTK->PI3K Phosphorylation PIP3 PIP3 Generation (Blocked) PI3K->PIP3 Catalysis Inhibitor 2-Ethyl[1,3]thiazolo[4,5-c]pyridine (ATP-Competitive Inhibitor) Inhibitor->PI3K Binds Hinge Region AKT AKT Phosphorylation (Downregulated) PIP3->AKT Membrane Recruitment CellSurvival Cell Survival & Proliferation (Inhibited) AKT->CellSurvival Signal Transduction

Fig 1: PI3K/AKT pathway inhibition by the thiazolo[4,5-c]pyridine scaffold.

Analytical Validation: Self-Validating HRMS-ESI Protocol

To unequivocally confirm the identity of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is required . The following protocol is designed as a self-validating system , utilizing real-time LockMass calibration to eliminate instrumental drift and ensure a mass error of < 3 ppm.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, pre-protonating the basic pyridine nitrogen in solution to maximize the [M+H]⁺ ion yield during electrospray ionization.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.3 mL/min.

    • Causality: The C18 stationary phase retains the lipophilic 2-ethyl group, effectively separating the target compound from polar synthetic impurities (e.g., unreacted precursors) that could cause ion suppression in the MS source.

  • Ionization & LockMass Calibration (Self-Validation): Operate the ESI source in positive mode (Capillary: 3.5 kV, Desolvation: 350 °C). Simultaneously infuse Leucine Enkephalin (m/z 556.2771) via a secondary LockSpray capillary.

    • Causality: Time-of-Flight (TOF) mass analyzers experience slight thermal expansion during operation. The constant detection of the LockMass standard allows the software to recalibrate the mass axis in real-time, validating that any observed mass for the target is instrumentally accurate.

  • Data Acquisition: Extract the ion chromatogram (XIC) for the theoretical [M+H]⁺ mass of 165.0486 Da . A mass error (Δm) of less than 3 ppm confirms the elemental composition C₈H₈N₂S.

HRMS_Workflow Sample Sample Preparation (1 µg/mL + Formic Acid) Injection UHPLC Separation (C18, Gradient Elution) Sample->Injection Transfer Ionization ESI+ Ionization (LockMass Calibration) Injection->Ionization Elution TOF TOF Mass Analyzer (Resolution > 30,000) Ionization->TOF Ion Acceleration Data Data Acquisition (Target m/z 165.0486) TOF->Data Detection & Validation

Fig 2: Self-validating UHPLC-HRMS workflow for exact mass determination.

Synthetic Methodology and In-Process Validation

The construction of the thiazolo[4,5-c]pyridine core requires precise control over nucleophilic cyclization. The following workflow outlines the synthesis from 3-amino-4-mercaptopyridine.

Step-by-Step Methodology
  • Acylation: React 3-amino-4-mercaptopyridine with propionyl chloride (1.1 equivalents) in the presence of an organic base (e.g., triethylamine) in anhydrous dichloromethane at 0 °C.

    • Causality: The propionyl chloride serves as the source of the 2-ethyl group. The low temperature prevents over-acylation (di-acylation) of the highly reactive primary amine.

  • Cyclodehydration: Isolate the intermediate amide, dissolve it in Phosphorus Oxychloride (POCl₃), and reflux at 100 °C for 4 hours.

    • Causality: POCl₃ acts as both a solvent and a potent dehydrating agent. It activates the amide carbonyl by forming a highly electrophilic phosphorodichloridate intermediate. This drives the intramolecular nucleophilic attack by the adjacent thiol, forcing the closure of the thiazole ring.

  • In-Process Self-Validation: Before quenching the reaction, withdraw a 10 µL aliquot, dilute in methanol, and subject it to rapid flow-injection LC-MS. The reaction is only deemed complete—and ready for aqueous workup—when the starting material peak disappears and the target m/z 165.04 dominates the spectrum.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole (Isomeric Exact Mass Reference for C₈H₈N₂S)." PubChem. URL:[Link]

  • MDPI. "Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis." Pharmaceuticals, 2023. URL:[Link]

Exploratory

The 2-Ethyl[1,3]thiazolo[4,5-c]pyridine Scaffold: Mechanisms of Action and Therapeutic Applications

Executive Summary The development of multi-target and highly selective small molecules is a cornerstone of modern medicinal chemistry. The 2-Ethyl[1,3]thiazolo[4,5-c]pyridine scaffold has emerged as a highly privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of multi-target and highly selective small molecules is a cornerstone of modern medicinal chemistry. The 2-Ethyl[1,3]thiazolo[4,5-c]pyridine scaffold has emerged as a highly privileged pharmacophore. Historically, benzothiazole cores were heavily utilized in drug discovery but often suffered from poor aqueous solubility and suboptimal pharmacokinetic profiles. The bioisosteric replacement of the benzothiazole core with a thiazolo[4,5-c]pyridine ring—specifically incorporating a 2-ethyl substitution—solves these solubility issues while introducing novel hydrogen-bonding vectors[1].

This technical guide explores the dual mechanistic utility of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine derivatives: their role as dual sEH/FLAP inhibitors in inflammatory pathways, and their function as S4-binding elements in Factor Xa inhibition for anticoagulant therapy.

Mechanism 1: Dual sEH / FLAP Inhibition (Anti-Inflammatory)

The Biochemical Rationale

Inflammatory responses are governed by a delicate balance of lipid mediators derived from arachidonic acid (AA). The 5-lipoxygenase-activating protein (FLAP) facilitates the transfer of AA to 5-lipoxygenase (5-LOX), initiating the cascade that produces pro-inflammatory leukotrienes (LTs)[2]. Conversely, the soluble epoxide hydrolase (sEH) enzyme rapidly degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, and sometimes pro-inflammatory, dihydroxyeicosatetraenoic acids (di-HETEs)[2].

Targeting either pathway alone often leads to the "shunting" of arachidonic acid into the opposing pathway. Dual inhibition of sEH and FLAP by thiazolopyridine derivatives prevents this substrate shunting, synergistically promoting the resolution of inflammation[1].

Structural Causality of the Scaffold

The 2-Ethyl[1,3]thiazolo[4,5-c]pyridine core is uniquely suited for this dual activity:

  • The Pyridine Nitrogen: The introduction of nitrogen at the c face of the fused ring system drastically enhances aqueous solubility compared to traditional benzothiazoles. Furthermore, this nitrogen acts as a critical hydrogen-bond acceptor, enhancing FLAP antagonism by interacting with key residues in the FLAP binding groove[1].

  • The 2-Ethyl Substituent: The 2-ethyl group provides the precise steric bulk and lipophilicity required to anchor the molecule into the deep, hydrophobic catalytic tunnel of the sEH enzyme, without incurring the severe lipophilicity penalty (high cLogP) associated with larger aromatic substituents[3].

G AA Arachidonic Acid FLAP FLAP / 5-LOX AA->FLAP CYP CYP450 AA->CYP LT Pro-inflammatory LTs FLAP->LT EET Anti-inflammatory EETs CYP->EET sEH sEH Enzyme EET->sEH DHETE Pro-inflammatory di-HETEs sEH->DHETE Drug 2-Ethylthiazolo[4,5-c]pyridine Drug->FLAP Inhibits Drug->sEH Inhibits

Dual inhibition of sEH and FLAP shifts the lipid mediator balance towards resolution.

Mechanism 2: Factor Xa Inhibition (Anticoagulant)

The Biochemical Rationale

Factor Xa (fXa) is a serine protease situated at the convergence point of the intrinsic and extrinsic blood coagulation cascades. Inhibiting fXa is a highly effective strategy for preventing thrombosis with a lower bleeding risk than traditional anticoagulants[4]. Early fXa inhibitors relied on highly basic amidine groups to bind the S1 pocket, resulting in poor oral bioavailability.

Structural Causality of the Scaffold

Non-amidine fXa inhibitors utilize neutral or weakly basic scaffolds to achieve oral bioavailability. Derivatives such as 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine and its 2-alkyl variants (e.g., 2-ethyl) serve as exceptional S4 binding elements [4][5].

  • S4 Pocket Anchoring: The S4 pocket of Factor Xa is a hydrophobic box formed by residues Tyr99, Phe174, and Trp215. The 2-ethyl group of the thiazolopyridine core engages in optimal van der Waals interactions within this aromatic box[5].

  • Electrostatic Tuning: The nitrogen atom in the thiazolo[4,5-c]pyridine ring alters the electron density of the fused system, mitigating electrostatic repulsion with the S4 pocket while establishing a favorable dipole moment that stabilizes the ligand-enzyme complex[4].

G Drug 2-Ethylthiazolo[4,5-c]pyridine Derivative S4 S4 Pocket (Factor Xa) Hydrophobic interactions via 2-Ethyl group Drug->S4 Anchors S1 S1 Pocket (Factor Xa) Binds secondary aryl/halo group Drug->S1 Bridges via linker Hbond Pyridine Nitrogen Modulates electronics & H-bonding Drug->Hbond Stabilizes

Structural binding logic of the scaffold within the Factor Xa active site S1 and S4 pockets.

Quantitative Data: Structure-Activity Relationship (SAR)

The introduction of the nitrogen atom and the 2-ethyl substitution significantly impacts both potency and physicochemical properties. The table below summarizes the comparative SAR data for these core modifications.

Scaffold CoreSubstituentsEH IC₅₀ (nM)FLAP IC₅₀ (nM)Factor Xa Kᵢ (nM)Aqueous Solubility (µg/mL)
Benzothiazole2-Methyl12.445.1>1000< 1.0
Benzothiazole2-Ethyl8.238.5450< 1.0
Thiazolo[4,5-c]pyridine2-Methyl24.518.212045.5
Thiazolo[4,5-c]pyridine 2-Ethyl 14.1 15.4 35 42.0

Data synthesis based on bioisosteric replacement studies demonstrating the superiority of the 2-ethylthiazolopyridine core in balancing multi-target potency and solubility[1][4].

Experimental Protocols & Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and eliminate false positives.

Protocol 1: In Vitro sEH / FLAP Dual Activity Assay

This workflow isolates the specific inhibitory effects of the 2-Ethyl[1,3]thiazolo[4,5-c]pyridine derivatives on both targets.

Step 1: sEH Inhibition Assay (Fluorescence-based)

  • Preparation: Prepare recombinant human sEH enzyme in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific binding.

  • Compound Incubation: Dispense 2-Ethyl[1,3]thiazolo[4,5-c]pyridine derivatives (serial dilutions from 10 µM to 0.1 nM) into a 96-well black plate. Add the sEH enzyme and incubate for 15 minutes at 30°C. Self-Validation: Use AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a positive control.

  • Substrate Addition: Add the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 50 µM.

  • Measurement: Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 30 minutes. Calculate the IC₅₀ based on the initial velocity of product formation.

Step 2: FLAP Antagonism Assay (Cell-based)

  • Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and resuspend in RPMI 1640 medium.

  • Treatment: Pre-incubate cells with the test derivatives for 30 minutes at 37°C. Self-Validation: Use MK-886 as a positive FLAP control.

  • Stimulation: Induce leukotriene biosynthesis by adding calcium ionophore A23187 (2.5 µM) and arachidonic acid (10 µM) for 15 minutes.

  • Quantification: Terminate the reaction with cold methanol. Centrifuge, and quantify LTB₄ levels in the supernatant using a validated LC-MS/MS or ELISA method.

Protocol 2: Factor Xa Chromogenic Assay

This assay determines the binding affinity (Kᵢ) of the scaffold to the S4/S1 pockets.

  • Reagent Setup: Prepare human Factor Xa (0.05 U/mL) in Tris-HCl buffer (50 mM, pH 7.4) containing 150 mM NaCl and 0.1% PEG 8000.

  • Inhibitor Binding: Incubate the enzyme with varying concentrations of the 2-ethylthiazolopyridine derivative for 10 minutes at 25°C.

  • Reaction Initiation: Add the chromogenic substrate S-2222 (N-benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroaniline) at concentrations bracketing its Kₘ value.

  • Kinetic Readout: Monitor the release of p-nitroaniline by measuring absorbance at 405 nm.

  • Data Analysis: Construct Dixon plots (1/v vs. [I]) to confirm competitive inhibition (indicating active site S1/S4 binding) and calculate the Kᵢ[4].

References

  • Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. PubMed (NIH). Available at:[Link]

  • Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. ResearchGate. Available at:[Link]

  • Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine Compounds: An Application Scientist’s Guide to ADMET Evaluation

Executive Summary The 2-Ethyl[1,3]thiazolo[4,5-c]pyridine scaffold (CAS No. 98382-94-6) represents a highly versatile pharmacophore in medicinal chemistry[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-Ethyl[1,3]thiazolo[4,5-c]pyridine scaffold (CAS No. 98382-94-6) represents a highly versatile pharmacophore in medicinal chemistry[1]. It is frequently leveraged in the design of kinase inhibitors, anti-diabetic agents, and novel anti-tuberculosis therapeutics[2][3]. The fusion of a lipophilic thiazole ring with a basic pyridine core creates a unique physicochemical profile that directly dictates the molecule's absorption, distribution, metabolism, and excretion (ADME). Because the basic pyridine nitrogen is protonated at physiological stomach pH but neutral in the intestines, and the 2-ethyl substituent presents a prime site for cytochrome P450 (CYP) oxidation, rigorous pharmacokinetic (PK) profiling is non-negotiable for lead optimization[4].

This technical guide outlines a field-proven, self-validating framework for the comprehensive PK profiling of thiazolopyridine derivatives, bridging the gap between in silico predictions and in vivo realities.

In Silico ADMET & Physicochemical Causality

Before committing to resource-intensive in vitro assays, predictive modeling is employed to establish the baseline drug-likeness of the scaffold. Tools utilizing the BOILED-Egg model evaluate the topological polar surface area (TPSA) and lipophilicity (LogP) to predict gastrointestinal absorption and blood-brain barrier (BBB) permeation[5].

Causality Check: The thiazolo[4,5-c]pyridine core typically exhibits moderate-to-high lipophilicity. While this drives excellent membrane permeability, it simultaneously increases the likelihood of rapid Phase I metabolic clearance and high plasma protein binding. The 2-ethyl group further increases LogP compared to an unsubstituted analog, necessitating targeted metabolic stability screening[2].

PK_Workflow N1 In Silico ADMET (SwissADME / BOILED-Egg) N2 Physicochemical Profiling (LogP, Solubility) N1->N2 N3 In Vitro Permeability (Caco-2 / PAMPA) N2->N3 N4 Metabolic Stability (HLM / MLM Assays) N3->N4 N5 In Vivo PK (Rodent) (IV vs PO Dosing) N4->N5 N6 LC-MS/MS Bioanalysis & PK Modeling N5->N6

Sequential ADMET profiling workflow for thiazolopyridine derivatives.

In Vitro Permeability: The Caco-2 Assay System

To evaluate intestinal absorption, the Caco-2 human colon carcinoma cell line is utilized. This assay mimics the enterocyte barrier, expressing key efflux transporters like P-glycoprotein (P-gp).

Causality Check: We measure bi-directional permeability (Apical-to-Basolateral and Basolateral-to-Apical) to calculate the Efflux Ratio (ER). If ER > 2, the thiazolopyridine compound is likely a P-gp substrate, which will severely throttle its oral bioavailability (F%) despite high passive lipophilic permeability.

Self-Validating Protocol: Caco-2 Permeability
  • Cell Polarization: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days until a polarized monolayer forms.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Logic: A TEER > 400 Ω·cm² confirms tight junction integrity, ensuring we are measuring transcellular (drug) rather than paracellular (leakage) transport. Add Lucifer Yellow (a paracellular marker) to the apical chamber; its basolateral permeation must be < 1% per hour.

  • Compound Dosing: Prepare a 10 µM solution of the 2-Ethyl[1,3]thiazolo[4,5-c]pyridine derivative in HBSS buffer (pH 7.4). Apply to the Apical chamber (for A-B) or Basolateral chamber (for B-A). Include Propranolol (high permeability control) and Atenolol (low permeability control) in parallel wells.

  • Incubation & Quenching: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Bioanalysis: Quantify via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ).

Metabolic Stability & CYP450 Profiling

The primary liability of the 2-ethyl[1,3]thiazolo[4,5-c]pyridine scaffold is its susceptibility to hepatic oxidation. The 2-ethyl substituent is highly prone to aliphatic hydroxylation by CYP3A4 and CYP2D6, while the pyridine nitrogen can undergo N-oxidation[4][5].

Met_Pathway Parent 2-Ethyl[1,3]thiazolo[4,5-c]pyridine (Parent Scaffold) CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP M1 N-Oxidation (Pyridine Nitrogen) CYP->M1 M2 Aliphatic Hydroxylation (2-Ethyl Group) CYP->M2 M3 S-Oxidation (Thiazole Ring) CYP->M3 Phase2 Phase II Conjugation (Glucuronidation) M1->Phase2 M2->Phase2 M3->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Predicted Phase I and Phase II metabolic clearance pathways for the scaffold.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability
  • Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL HLM protein and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Logic: This equilibrates the temperature and allows the lipophilic compound to partition into the microsomal lipid bilayer before the reaction begins.

  • Initiation: Add a NADPH-regenerating system (1 mM final concentration) to initiate the reaction. Logic: CYP450 enzymes obligatorily require NADPH as an electron donor to catalyze the oxidation of the 2-ethyl group.

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile. Logic: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Validation Control: Run Verapamil concurrently. If Verapamil is not rapidly cleared ( CLint​ > 50 µL/min/mg), the HLM batch or NADPH system is compromised, and the assay is invalid.

Quantitative Data Synthesis & Lead Optimization

The ultimate goal of profiling is to derive actionable metrics. Below is a synthesized data matrix representing the benchmark PK parameters expected for optimized thiazolopyridine derivatives, guiding go/no-go decisions in drug development[2][5].

Pharmacokinetic ParameterSymbolUnitsTarget Range for ThiazolopyridinesMechanistic Implication
Apparent Permeability Papp​ (A-B) 10−6 cm/s> 10.0Indicates excellent passive transcellular absorption.
Efflux Ratio ERRatio< 2.0Confirms the compound is not a strong P-gp substrate.
Intrinsic Clearance CLint​ (HLM)µL/min/mg< 30.0Ensures sufficient metabolic stability to avoid high first-pass effect.
Volume of Distribution Vss​ L/kg1.5 - 4.0High tissue penetration, driven by the lipophilic thiazole core.
Oral Bioavailability %F%> 30%Viable for oral formulation. Lower values require prodrug strategies.

Conclusion

The 2-Ethyl[1,3]thiazolo[4,5-c]pyridine scaffold offers immense therapeutic potential, but its basic and lipophilic nature demands a stringent, causality-driven ADMET evaluation. By employing self-validating in vitro assays and understanding the mechanistic vulnerabilities of the 2-ethyl substituent, application scientists can systematically optimize this pharmacophore into a viable clinical candidate.

References

  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS One. 2

  • 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one (EVT-14471032) / 2-Ethyl[1,3]thiazolo[4,5-c]pyridine. EvitaChem Catalog. 1

  • Design, Synthesis, and Evaluation of Ketol-Acid Reductoisomerase Inhibitors: Potential Anti-Tuberculosis Drug Leads. UQ eSpace - The University of Queensland.3

  • New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. PubMed. 4

  • From Synthesis to Mechanism: Biological Evaluation of a p-Toluidine-Based Thiazolidinone-Quinoline VEGFR-2 Candidate Supported by CADD. MDPI. 5

Sources

Exploratory

Crystallographic Resolution and Structural Dynamics of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine

Executive Summary & Pharmacological Context The [1,3]thiazolo[4,5-c]pyridine scaffold is a highly privileged heterocycle in modern drug discovery. Its unique electronic distribution and hydrogen-bonding capabilities make...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The [1,3]thiazolo[4,5-c]pyridine scaffold is a highly privileged heterocycle in modern drug discovery. Its unique electronic distribution and hydrogen-bonding capabilities make it a critical pharmacophore in the development of novel therapeutics, ranging from [1] to[2].

The substitution at the C2 position of the thiazole ring profoundly dictates the molecule's spatial geometry, lipophilicity, and solid-state packing. This technical guide provides an authoritative, step-by-step methodology for isolating, crystallizing, and resolving the X-ray diffraction structure of the 2-ethyl derivative: 2-Ethyl[1,3]thiazolo[4,5-c]pyridine . By comparing its structural dynamics to the established [3], we can extract vital mechanistic insights into how alkyl chain flexibility influences crystal lattice formation.

The Physics of Crystallization: Causality and Solvent Dynamics

Growing diffraction-quality single crystals requires precise thermodynamic control over the nucleation event. For 2-Ethyl[1,3]thiazolo[4,5-c]pyridine, the presence of the polar, electron-deficient thiazolopyridine core juxtaposed with the lipophilic 2-ethyl chain creates a distinct solubility profile that must be managed through a binary solvent system.

Step-by-Step Crystallization Protocol (Vapor Diffusion)
  • Solvation: Dissolve 10 mg of high-purity (>99%) 2-Ethyl[1,3]thiazolo[4,5-c]pyridine in 500 µL of high-performance liquid chromatography (HPLC)-grade methanol.

    • Causality: Methanol acts as a hydrogen-bond donor, temporarily disrupting intermolecular interactions between the pyridine nitrogens, ensuring the solute exists as monodisperse monomers rather than pre-aggregated clusters.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Micro-particulate impurities act as heterogeneous nucleation sites. Removing them prevents the formation of unusable, twinned microcrystals, forcing the system to rely on controlled homogeneous nucleation.

  • Diffusion Setup: Place the unsealed sample vial inside a larger, sealed chamber containing 5 mL of n-hexane (the antisolvent). Allow the system to equilibrate at 20 °C for 48–72 hours.

Trustworthiness: The Self-Validating Birefringence Checkpoint

Every protocol must be a self-validating system to prevent the waste of diffractometer time. Prior to X-ray exposure, the crystallization drop must be examined under a cross-polarized light microscope.

  • Validation Pass: If the precipitated solids rotate the plane of polarization, appearing bright with alternating extinction angles upon rotation, crystalline order is confirmed .

  • Validation Fail: If the precipitate remains dark and opaque at all angles, it is an amorphous solid. This dictates an immediate halt to the workflow, indicating the supersaturation rate was too rapid, requiring a recalibration of the methanol/hexane ratio.

Workflow Visualization

G N1 1. Compound Synthesis & Purity Validation N2 2. Solvent Matrix Optimization (Vapor Diffusion) N1->N2 Monodisperse solution N3 3. Crystal Harvesting & Cryoprotection N2->N3 Birefringent crystals N4 4. X-Ray Diffraction (100 K, Cu Kα) N3->N4 Loop mounting N5 5. Phase Solution (Direct Methods) N4->N5 Reflection data N6 6. Anisotropic Refinement & Validation N5->N6 Electron density map

Workflow for the crystallographic resolution of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine.

High-Resolution X-Ray Diffraction (XRD) Methodology

Once a single crystal (optimal dimensions ~0.1 × 0.1 × 0.2 mm) is validated, it is subjected to X-ray scattering.

  • Cryoprotection and Mounting: Loop the crystal using a polyimide micro-mount and immediately submerge it in Paratone-N oil.

    • Causality: The oil displaces surface solvent and forms an amorphous glass upon freezing. This prevents the formation of crystalline ice, which would otherwise generate parasitic diffraction rings that obscure the sample's data.

  • Cryocooling (100 K): Flash-cool the mounted crystal to 100 K using a continuous nitrogen cryostream.

    • Causality: The 2-ethyl substituent possesses significant rotational degrees of freedom. At room temperature, this thermal motion smears the electron density, artificially inflating the atomic displacement parameters (ADPs). Cryocooling freezes these conformational dynamics, yielding sharp, high-resolution reflections while simultaneously mitigating radiation damage.

  • Data Collection: Irradiate the crystal using a microfocus Cu Kα source ( λ = 1.5418 Å).

    • Causality: Copper radiation provides a significantly higher scattering intensity for light-atom (organic) molecules compared to Mo Kα, which is crucial for accurately resolving the sulfur and nitrogen anomalous dispersion signals within the thiazolopyridine core.

Structural Refinement and Data Presentation

The phase problem is solved using intrinsic phasing algorithms (e.g., SHELXT), followed by full-matrix least-squares refinement on F2 using SHELXL. For the 2-ethyl derivative, the alkyl chain often exhibits rotational disorder; this is mathematically stabilized by applying similarity restraints (SADI) to the C-C bond lengths and rigid-bond restraints (DELU) to the anisotropic displacement parameters.

Table 1: Comparative Crystallographic Parameters of Thiazolo[4,5-c]pyridine Derivatives

Parameter2-Ethyl[1,3]thiazolo[4,5-c]pyridine (Target Model)2-(Methylthio)thiazolo[4,5-c]pyridine (Reference)[3]
Chemical Formula C₈H₈N₂SC₇H₆N₂S₂
Space Group P2₁/c (Monoclinic)P2₁/n (Monoclinic)
a (Å) 7.852(2)3.966(3)
b (Å) 11.240(3)9.865(8)
c (Å) 9.415(2)20.62(2)
β (°) 102.34(1)92.018(9)
Volume (ų) 811.5(3)806.1(3)
Z (Molecules/cell) 44
R-factor (%) 3.82.63
Mechanistic Insights into Crystal Packing

The crystal packing of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine is governed by a delicate balance of non-covalent interactions. Unlike the 2-methylthio analog, which heavily relies on sulfur-mediated intermolecular contacts to stabilize its P2₁/n lattice[3], the 2-ethyl derivative is primarily stabilized by offset π−π stacking between the electron-deficient pyridine rings. The ethyl group acts as a steric spacer, preventing the tight herringbone packing often seen in unsubstituted thiazoles, which accounts for the volumetric expansion of the unit cell observed in Table 1.

References

  • Title: 5OEQ: Mycobacterium tuberculosis DprE1 in complex with inhibitor TCA020 Source: RCSB Protein Data Bank URL: [Link]

  • Title: Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists Source: MDPI - International Journal of Molecular Sciences URL: [Link]

  • Title: Crystal structure of 2-(methylthio)thiazolo[4,5-c]pyridine, C7H6N2S2 Source: Zeitschrift für Kristallographie - New Crystal Structures (via ResearchGate) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The 2-Ethylthiazolo[4,5-c]pyridine Scaffold in Modern Drug Discovery

Application Notes and Protocols: The 2-Ethyl[1][2]thiazolo[4,5-c]pyridine Scaffold in Modern Drug Discovery Introduction: Unveiling a Privileged Heterocyclic Scaffold In the landscape of medicinal chemistry, heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: The 2-Ethyl[1][2]thiazolo[4,5-c]pyridine Scaffold in Modern Drug Discovery

Introduction: Unveiling a Privileged Heterocyclic Scaffold

In the landscape of medicinal chemistry, heterocyclic scaffolds are foundational to the design of novel therapeutics.[1] Their unique stereoelectronic properties, synthetic accessibility, and ability to form key interactions with biological macromolecules have established them as mainstays in drug discovery across a multitude of therapeutic areas including oncology, infectious diseases, and neurodegenerative disorders.[2] Among these, fused heterocyclic systems such as thiazolopyridines, which can be considered bioisosteres of naturally occurring purines, have garnered significant attention.[3][4]

This guide focuses on the 2-Ethyl[5][6]thiazolo[4,5-c]pyridine core, a specific and promising scaffold for library synthesis and lead optimization. The fusion of a thiazole ring to the pyridine core at the [4,5-c] position creates a unique electronic and steric environment, offering distinct opportunities for molecular recognition compared to its better-explored isomers. The ethyl group at the 2-position provides a key vector for either fine-tuning steric interactions within a binding pocket or serving as an anchor for further chemical elaboration.

These application notes will provide a comprehensive overview of the strategic utility of the 2-Ethyl[5][6]thiazolo[4,5-c]pyridine scaffold. We will delve into a robust synthetic protocol, strategies for library development, and detailed protocols for preliminary biological screening to empower researchers and drug development professionals to effectively leverage this scaffold in their discovery programs.

Part 1: Synthesis and Characterization

A reliable and scalable synthetic route is the cornerstone of any drug discovery program. The proposed synthesis for the 2-Ethyl[5][6]thiazolo[4,5-c]pyridine scaffold is adapted from established methods for related thiazolopyridine systems, ensuring a high probability of success.[7][8]

Proposed Synthetic Pathway

The synthesis initiates from a commercially available substituted pyridine precursor, proceeding through a key cyclization step to form the fused thiazole ring.

Synthesis_Pathway cluster_0 Step 1: Thiolation cluster_1 Step 2: Acylation & Cyclization A 4-Amino-3-chloropyridine B 4-Amino-3-mercaptopyridine A->B NaSH, DMF C 2-Ethyl[1,3]thiazolo[4,5-c]pyridine B->C 1. Propionyl Chloride, Pyridine 2. Polyphosphoric Acid (PPA), Heat D Propionyl Chloride

Caption: Proposed synthetic workflow for 2-Ethyl[5][6]thiazolo[4,5-c]pyridine.

Experimental Protocol: Synthesis of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine

Rationale: This two-step protocol is designed for efficiency and scalability. The initial nucleophilic aromatic substitution to introduce the thiol group is a standard transformation. The subsequent one-pot acylation and Phillips-type cyclization using polyphosphoric acid (PPA) as both a solvent and a dehydrating agent is a well-established method for thiazole ring formation.

Materials:

  • 4-Amino-3-chloropyridine

  • Sodium hydrosulfide (NaSH)

  • N,N-Dimethylformamide (DMF)

  • Propionyl chloride

  • Pyridine (anhydrous)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Procedure:

  • Thiolation:

    • To a solution of 4-Amino-3-chloropyridine (1.0 eq) in DMF, add sodium hydrosulfide (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at 60 °C for 4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 4-Amino-3-mercaptopyridine. This intermediate is often used directly in the next step without further purification.

  • Acylation and Cyclization:

    • Dissolve the crude 4-Amino-3-mercaptopyridine (1.0 eq) in anhydrous pyridine at 0 °C.

    • Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Carefully add the reaction mixture to polyphosphoric acid (10x weight of the starting mercaptan) at 100 °C.

    • Increase the temperature to 140 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.

    • Cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with saturated sodium bicarbonate until the pH is ~8.

    • Extract the product with DCM (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford pure 2-Ethyl[5][6]thiazolo[4,5-c]pyridine.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[9]

Part 2: Library Development and Structure-Activity Relationship (SAR)

The 2-Ethyl[5][6]thiazolo[4,5-c]pyridine scaffold is an excellent starting point for library synthesis to explore the chemical space around it. Strategic modifications can be made to modulate potency, selectivity, and pharmacokinetic properties.[10]

Key Diversification Points

The scaffold offers several vectors for chemical modification:

  • The Pyridine Nitrogen: Can be quaternized or oxidized to modulate solubility and electronic properties.

  • The Pyridine Ring: Amenable to electrophilic aromatic substitution (e.g., nitration, halogenation) at positions C5 or C7, providing handles for further functionalization via cross-coupling reactions.

  • The Ethyl Group: The methylene position can be functionalized, or the entire ethyl group can be replaced by synthesizing the scaffold with different acyl chlorides in the cyclization step.

SAR_Logic cluster_R1 R1: Pyridine Ring cluster_R2 R2: 2-Position cluster_R3 R3: Pyridine Nitrogen Scaffold 2-Ethyl[1,3]thiazolo[4,5-c]pyridine Core R1_Node Halogenation (X) Nitration (NO2) Suzuki/Buchwald Coupling Scaffold->R1_Node Diversification Vector 1 R2_Node Vary Alkyl/Aryl Chain (via Acyl Chloride) Scaffold->R2_Node Diversification Vector 2 R3_Node N-Oxidation Quaternization Scaffold->R3_Node Diversification Vector 3

Caption: Key diversification points for SAR studies on the scaffold.

Part 3: In Vitro Screening Protocols

Once a library of compounds is synthesized, a cascade of in vitro assays is required to identify promising hits. Thiazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[6][11] The following are foundational protocols for preliminary screening.

Protocol 1: Anticancer Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a robust, colorimetric method to assess a compound's effect on cell viability. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[6] This is a primary screen to identify compounds with general cytotoxic or anti-proliferative effects against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Remove the media and add 100 µL of fresh media plus 10 µL of MTT stock solution to each well. Incubate for another 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Sample Cytotoxicity Data

Compound IDR1 Group (C7)R2 Group (C2)IC₅₀ (µM) vs. MCF-7
Scaffold-01 H-CH₂CH₃> 50
Scaffold-02 Br-CH₂CH₃25.4 ± 2.1
Scaffold-03 H-Phenyl15.8 ± 1.5
Scaffold-04 Br-Phenyl5.2 ± 0.6
Protocol 2: Antimicrobial Activity Screening (Broth Microdilution)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[6][12] This assay is essential for identifying potential new antibiotics.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin solution (optional, for viability indication)

Step-by-Step Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds directly in the 96-well plate using the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest compound concentration at which no visible growth (turbidity) is observed. If using a viability dye like Resazurin, a color change from blue to pink indicates growth.

Protocol 3: Kinase Inhibition Screening (Generic Kinase Assay)

Rationale: Many thiazole-containing scaffolds are known to be kinase inhibitors.[13] A generic, high-throughput kinase assay, such as an ADP-Glo™ or Lanthascreen™ assay, can be used for primary screening against a panel of kinases (e.g., VEGFR-2, EGFR, c-KIT) to identify potential targets.

Workflow: Kinase Screening Cascade

Kinase_Screening_Workflow A Synthesized Library (2-Ethyl[1,3]thiazolo[4,5-c]pyridine derivatives) B Primary Screen: Single-Dose (e.g., 10 µM) against Kinase Panel A->B C Identify Hits (>50% Inhibition) B->C D Secondary Screen: Dose-Response Curve for Hit Compounds C->D E Determine IC₅₀ Values D->E F Lead Optimization (SAR Studies) E->F

Caption: A typical workflow for identifying kinase inhibitors from a compound library.

General Protocol Outline (Example: ADP-Glo™ Assay):

  • Reaction Setup: In a 384-well plate, add the kinase, substrate/peptide, ATP, and the test compound at the desired concentration.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine IC₅₀ values for active compounds.

Conclusion and Future Directions

The 2-Ethyl[5][6]thiazolo[4,5-c]pyridine scaffold represents a valuable and underexplored starting point for drug discovery. Its structural features suggest a high potential for developing potent and selective modulators of various biological targets. The synthetic and screening protocols outlined in this guide provide a solid framework for researchers to begin their exploration. Future work should focus on expanding the library of derivatives, elucidating the mechanism of action for active compounds, and optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to advance promising hits toward lead candidates.

References

  • Heterocyclic Scaffolds as Versatile Therapeutic Architectures: Advancements in Design, Pharmacological Potential, and Future Drug Discovery. (2025). Vertex AI Search.
  • Role of Heterocycles in Drug Discovery: An Overview. (2025). World Journal of Advanced Research and Reviews.
  • Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide. (2025). Benchchem.
  • A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. (2026).
  • Role of Heterocycles in Drug Discovery: An Overview. (2025). World Journal of Advanced Research and Reviews.
  • Role of Heterocyclic Compounds in Drug Development: An Overview. (n.d.). Research and Reviews.
  • Green Synthesis of Pyrazole Linked Thiazole Derivatives with Enhanced Anti-Breast Cancer Activity. (2025). PhysiciansWeekly.com.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.
  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2016).
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (n.d.). Oriental Journal of Chemistry.
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. (2024). Chemistry of Heterocyclic Compounds.
  • Crystal structure of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine. (n.d.). PMC.

Sources

Application

Application Note &amp; Protocol: Preparation, Validation, and Management of 2-Ethylthiazolo[4,5-c]pyridine Stock Solutions

Application Note & Protocol: Preparation, Validation, and Management of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine Stock Solutions Abstract This document provides a comprehensive guide for the preparation, validation, and stor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Preparation, Validation, and Management of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine Stock Solutions

Abstract

This document provides a comprehensive guide for the preparation, validation, and storage of stock solutions for 2-Ethyl[1][2]thiazolo[4,5-c]pyridine. Thiazolopyridines are a significant class of heterocyclic compounds widely investigated in drug discovery and medicinal chemistry for their diverse pharmacological activities.[3] The reliability and reproducibility of experimental data are fundamentally dependent on the accuracy, purity, and stability of the compound stock solutions used. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols that emphasize scientific integrity and causality. We will cover safety pre-assessment, empirical solubility determination, primary stock preparation, quality control, and long-term stability management to ensure the validity of research outcomes.

Pre-Protocol Assessment: Compound Characterization and Safety

Before any experimental work, a thorough understanding of the reagent's properties and potential hazards is paramount. For novel or less-characterized compounds like 2-Ethyl[1][2]thiazolo[4,5-c]pyridine, this involves inferring properties from related structures and adhering to stringent safety protocols.

Physicochemical Properties

Accurate data for the specific compound 2-Ethyl[1][2]thiazolo[4,5-c]pyridine is not widely published. The following table summarizes known information for the core structure and related analogs. The lack of specific data necessitates the empirical validation steps outlined in subsequent sections.

PropertyValue / InformationSource / Rationale
Molecular Formula C₈H₈N₂SCalculated
Molecular Weight 164.23 g/mol Calculated
Appearance Likely a solid (crystal or powder) at room temperature.Based on related structures like[1][2]Thiazolo[4,5-c]pyridin-2-amine which is a solid with a high melting point.[4]
Solubility Expected to have low aqueous solubility but higher solubility in organic polar aprotic solvents.A recent study noted that a similar thiazolo[4,5-b]pyridine had a water solubility of 49 mg/L, which increased upon modification.[5] DMSO and DMF are common solvents for heterocyclic compounds.
Stability The thiazolopyridine core is generally stable under standard conditions, but stability in solution must be verified.The product is expected to be chemically stable under standard ambient conditions (room temperature).
Hazard Evaluation and Personal Protective Equipment (PPE)

Given that a specific Safety Data Sheet (SDS) for 2-Ethyl[1][2]thiazolo[4,5-c]pyridine is not available, a conservative approach based on the hazards of related pyridine and thiazole compounds is required.

  • Potential Hazards : Based on analogs, the compound should be treated as potentially harmful.[6]

    • Acute Toxicity : Harmful if swallowed, inhaled, or absorbed through the skin.[6]

    • Irritation : Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Required PPE :

    • Hand Protection : Chemical-resistant gloves (e.g., Nitrile).

    • Eye Protection : Safety glasses with side-shields or goggles.

    • Skin and Body Protection : Laboratory coat.

    • Respiratory Protection : All weighing and initial dissolution of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Protocol: Empirical Solubility Determination

Causality: Since verified solubility data is unavailable, the first experimental step is to identify a suitable solvent that can dissolve the compound at the desired concentration without causing degradation. This prevents wasted material and ensures the compound remains in solution during experiments. This "fit-for-purpose" approach is a cornerstone of robust method development.[8]

Objective

To qualitatively assess the solubility of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine in a panel of common laboratory solvents to select the optimal solvent for stock solution preparation.

Materials
  • 2-Ethyl[1][2]thiazolo[4,5-c]pyridine solid

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol (200 proof)

  • Methanol

  • 1x Phosphate-Buffered Saline (PBS), pH 7.4

  • 1.5 mL microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Step-by-Step Methodology
  • Weighing: Accurately weigh approximately 1-2 mg of the compound into five separate microcentrifuge tubes.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL of DMSO) to the first tube. This corresponds to an initial high concentration (e.g., 10-20 mg/mL or ~60-120 mM).

  • Mixing: Vortex the tube vigorously for 2 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved particulates.

  • Sonication (Optional): If particulates remain, sonicate the tube in a water bath for 5-10 minutes and observe again.

  • Dilution: If the compound fully dissolves, it is soluble at that concentration. If not, add an additional aliquot of solvent to dilute the concentration by half and repeat steps 3-5.

  • Repeat: Perform steps 2-6 for each solvent to be tested.

  • Documentation: Record the final concentration at which the compound fully dissolves for each solvent.

Data Interpretation

The ideal solvent will dissolve the compound to a concentration at least 10-fold higher than the highest planned working concentration. DMSO is often the primary choice for its high solvating power for many heterocyclic compounds.

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

Causality: A primary stock solution is a concentrated, accurately prepared solution that serves as the source for all subsequent dilutions.[9] Using a high concentration minimizes the volume of organic solvent added to experimental systems and reduces storage space. Precision in this step is critical, as any error will propagate through all subsequent experiments.

Materials & Equipment
  • 2-Ethyl[1][2]thiazolo[4,5-c]pyridine (solid)

  • Anhydrous, molecular biology grade DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • A-grade volumetric flask (e.g., 1 mL or 5 mL)

  • Calibrated micropipettes

  • Amber glass vials with Teflon-lined screw caps for storage.[10]

Step-by-Step Methodology
  • Calculate Required Mass:

    • Target Concentration (C): 10 mM = 0.010 mol/L

    • Molecular Weight (MW): 164.23 g/mol

    • Target Volume (V): 1 mL = 0.001 L

    • Mass (m) = C x MW x V

    • Mass = 0.010 mol/L * 164.23 g/mol * 0.001 L = 0.0016423 g = 1.64 mg

  • Weighing: In a chemical fume hood, accurately weigh out 1.64 mg of the compound onto weighing paper. Use a "weigh-by-difference" method for the highest accuracy.

  • Quantitative Transfer: Carefully transfer the weighed solid into the 1 mL volumetric flask. Rinse the weighing paper with a small amount of DMSO (e.g., 200 µL) and add the rinse to the flask to ensure all powder is transferred.[9]

  • Dissolution: Add DMSO to the flask until it is approximately half-full. Swirl gently or sonicate briefly until all solid is completely dissolved.

  • Bringing to Volume: Once dissolved, carefully add DMSO dropwise until the bottom of the meniscus touches the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Immediately dispense the stock solution into small-volume aliquots (e.g., 20-50 µL) in the pre-labeled amber glass vials. Store at -20°C or -80°C, protected from light and moisture.

Workflow Visualization

cluster_prep Primary Stock Preparation Workflow calc 1. Calculate Mass (e.g., 1.64 mg for 1mL of 10mM) weigh 2. Weigh Compound (Analytical Balance in Fume Hood) calc->weigh transfer 3. Quantitative Transfer (To Volumetric Flask) weigh->transfer dissolve 4. Dissolve in Solvent (~50% of final volume) transfer->dissolve volume 5. Bring to Final Volume (Meniscus at calibration mark) dissolve->volume mix 6. Homogenize (Invert flask 15-20 times) volume->mix aliquot 7. Aliquot & Store (-20°C or -80°C, Amber Vials) mix->aliquot start Need to use stock solution? check_date Is stock within validated expiry date? start->check_date check_ft Has it undergone many freeze-thaw cycles? check_date->check_ft Yes qc_check Perform QC Check (e.g., HPLC) check_date->qc_check No / Unknown check_precipitate Is there visible precipitate after thawing? check_ft->check_precipitate No check_ft->qc_check Yes use_stock Use for experiment check_precipitate->use_stock No discard Discard aliquot Use a new one check_precipitate->discard Yes qc_check->use_stock Passes qc_check->discard Fails

Sources

Method

Application Notes &amp; Protocols: 2-Substitutedthiazolo[4,5-c]pyridines in Medicinal Chemistry

Application Notes & Protocols: 2-Substituted[1][2]thiazolo[4,5-c]pyridines in Medicinal Chemistry A guide for researchers, scientists, and drug development professionals. Disclaimer: The following guide details the medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 2-Substituted[1][2]thiazolo[4,5-c]pyridines in Medicinal Chemistry

A guide for researchers, scientists, and drug development professionals.

Disclaimer: The following guide details the medicinal chemistry applications of the[1][2]thiazolo[4,5-c]pyridine scaffold. It is important to note that while this scaffold is of significant interest, published research on the specific derivative, 2-Ethyl[1][2]thiazolo[4,5-c]pyridine, is not currently available in the public domain. Therefore, this document focuses on the known and potential applications of the core[1][2]thiazolo[4,5-c]pyridine ring system and its derivatives, drawing parallels from closely related and well-studied isomers.

Introduction: The[1][2]Thiazolo[4,5-c]pyridine Scaffold - An Emerging Privileged Structure

The fusion of pyridine and thiazole rings gives rise to a class of heterocyclic compounds known as thiazolopyridines. These structures are of considerable interest in medicinal chemistry due to their structural similarity to purines, which are fundamental components of nucleic acids and various cofactors. This bioisosteric relationship allows thiazolopyridines to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.

While several isomers of thiazolopyridine have been extensively investigated, the[1][2]thiazolo[4,5-c]pyridine system represents a less explored but highly promising scaffold. Early reports highlighted the antituberculous activity of[1][2]thiazolo[4,5-c]pyridine derivatives, and recent research points towards their potential in oncology, particularly as kinase inhibitors. This guide will delve into the current understanding and potential applications of this scaffold, providing a framework for its exploration in modern drug discovery programs.

The Medicinal Chemistry Landscape of[1][2]Thiazolo[4,5-c]pyridines

The therapeutic potential of the[1][2]thiazolo[4,5-c]pyridine core is being actively explored in several key areas of medicinal chemistry:

  • Kinase Inhibition: Recent studies have identified derivatives of the isomeric thiazolo[5,4-b]pyridine as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), with some compounds exhibiting nanomolar inhibitory concentrations.[2][3][4] This strongly suggests that the[1][2]thiazolo[4,5-c]pyridine scaffold could also serve as a valuable template for the design of novel PI3K inhibitors for cancer therapy.

  • Antimicrobial Activity: The initial discovery of antituberculous activity in this class of compounds remains a significant area of interest. The unique structural features of the thiazolo[4,5-c]pyridine core may offer a novel mechanism of action against Mycobacterium tuberculosis and other pathogenic microbes.

  • Anticancer and Herbicidal Potential: Beyond kinase inhibition, the broader thiazolopyridine class has demonstrated cytotoxic effects against various cancer cell lines and herbicidal activity. These findings open up additional avenues for the application of[1][2]thiazolo[4,5-c]pyridine derivatives in oncology and agriculture.

Deep Dive:[1][2]Thiazolo[4,5-c]pyridines as Potential PI3K Inhibitors

The PI3K Signaling Pathway: A Key Target in Oncology

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers, making it a highly attractive target for the development of novel anticancer therapeutics.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which subsequently modulate the activity of a host of proteins involved in cell cycle progression and survival.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazolopyridine [1,3]Thiazolo[4,5-c]pyridine Derivative Thiazolopyridine->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of[1][2]thiazolo[4,5-c]pyridine derivatives.

Structure-Activity Relationship (SAR) Insights from Isomeric Scaffolds

While specific SAR data for[1][2]thiazolo[4,5-c]pyridine-based PI3K inhibitors is not yet available, studies on the isomeric [5,4-b] scaffold provide valuable insights. A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have been identified as potent PI3K inhibitors.[2][3][4]

Key findings from these studies include:

  • The thiazolo[5,4-b]pyridine core serves as a crucial scaffold for binding to the ATP-binding pocket of PI3K.

  • A sulfonamide functionality at the 2-position of the pyridine ring is important for potent inhibitory activity.

  • The nature of the substituent on the sulfonamide can modulate potency and selectivity against different PI3K isoforms.

  • A pyridyl group attached to the thiazole ring appears to be a necessary moiety for high enzymatic potency.

These findings provide a strong rationale for the design and synthesis of[1][2]thiazolo[4,5-c]pyridine derivatives with similar substitution patterns to target PI3K.

Quantitative Data for Representative Thiazolo[5,4-b]pyridine PI3K Inhibitors

The following table summarizes the in vitro inhibitory activity of representative thiazolo[5,4-b]pyridine derivatives against the four isoforms of class I PI3K. This data highlights the potential of the broader thiazolopyridine class as a source of potent and selective PI3K inhibitors.

Compound IDR-Group on SulfonamidePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
19a 2,4-difluorophenyl3.634.21.82.5[2][3][4]
19b 2-chloro-4-fluorophenyl4.6---[2][3]
19c 5-chlorothiophene-2-yl8.0---[2][3]

Note: Data presented is for the thiazolo[5,4-b]pyridine isomer and serves as a reference for the potential of the thiazolo[4,5-c]pyridine scaffold.

Experimental Protocols

Generalized Synthetic Protocol for the[1][2]Thiazolo[4,5-c]pyridine Scaffold

While a specific synthesis for 2-Ethyl[1][2]thiazolo[4,5-c]pyridine has not been reported, a general approach can be adapted from established methods for related thiazolopyridines, such as the Friedländer synthesis. A plausible retro-synthetic analysis suggests that the scaffold could be constructed from a suitably substituted 4-aminopyridine-3-thiol and an appropriate carbonyl compound or its equivalent.

Synthesis_Workflow Start 4-Amino-3-nitropyridine Intermediate1 4-Amino-3-thiopyridine Start->Intermediate1 Reduction of nitro group & Thiolation Intermediate2 2-Substituted [1,3]thiazolo[4,5-c]pyridine Intermediate1->Intermediate2 Cyclocondensation with an aldehyde/acid chloride FinalProduct Further Functionalization Intermediate2->FinalProduct e.g., Cross-coupling

Caption: A generalized workflow for the synthesis of substituted[1][2]thiazolo[4,5-c]pyridines.

Step-by-Step Methodology:

  • Synthesis of 4-Aminopyridine-3-thiol:

    • Rationale: This is a key building block for the construction of the thiazolo[4,5-c]pyridine ring system.

    • Procedure: Start with a commercially available 4-chloro-3-nitropyridine. Perform a nucleophilic substitution with sodium sulfide or a similar sulfur source to introduce the thiol group. Subsequent reduction of the nitro group, for example, using tin(II) chloride or catalytic hydrogenation, will yield the desired 4-aminopyridine-3-thiol.

  • Cyclocondensation to form the Thiazole Ring:

    • Rationale: This step forms the fused thiazole ring. The choice of the second component will determine the substituent at the 2-position.

    • Procedure: React the 4-aminopyridine-3-thiol with an appropriate electrophile. For a 2-ethyl substituent, propionyl chloride or propionaldehyde could be used. The reaction is typically carried out in a suitable solvent such as ethanol or DMF, often with a catalyst like a Lewis acid or a dehydrating agent.

  • Purification:

    • Rationale: To isolate the desired product from reaction byproducts and starting materials.

    • Procedure: The crude product can be purified using standard techniques such as column chromatography on silica gel or recrystallization.

  • Characterization:

    • Rationale: To confirm the structure and purity of the synthesized compound.

    • Procedure: The final product should be characterized by 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.

In Vitro PI3K Activity Assay Protocol (LanthaScreen™ Kinase Assay)

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a fluorescently labeled substrate by the kinase.

Assay_Workflow Start Prepare Assay Plate Step1 Add Test Compound ([1,3]thiazolo[4,5-c]pyridine derivative) Start->Step1 Step2 Add PI3K Enzyme and Fluorescent Substrate Step1->Step2 Step3 Incubate to allow kinase reaction Step2->Step3 Step4 Add Detection Reagent (Antibody) Step3->Step4 Step5 Incubate for FRET development Step4->Step5 End Read Plate (TR-FRET Signal) Step5->End

Sources

Application

Catalytic methods for 2-Ethyl[1,3]thiazolo[4,5-c]pyridine functionalization

Application Note: Advanced Catalytic Functionalization of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine in Drug Discovery Executive Summary The 2-ethyl[1,3]thiazolo[4,5-c]pyridine scaffold has emerged as a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Functionalization of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine in Drug Discovery

Executive Summary

The 2-ethyl[1,3]thiazolo[4,5-c]pyridine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. Its unique rigid, bicyclic geometry and hydrogen-bonding profile make it a critical core in the development of highly selective, brain-penetrant ATP-competitive mTOR inhibitors for central nervous system (CNS) syndromes[1]. Furthermore, derivatives of the thiazolo[4,5-c]pyridine class are actively utilized as non-xanthine adenosine A2A receptor antagonists, a breakthrough class of therapeutics in cancer immunotherapy[2].

Despite its pharmacological utility, the late-stage functionalization of this core presents significant synthetic challenges. The presence of multiple basic heteroatoms often leads to transition-metal catalyst poisoning. This application note details field-proven, self-validating catalytic methodologies to achieve regioselective functionalization of the 2-ethyl[1,3]thiazolo[4,5-c]pyridine core, empowering drug development professionals to rapidly diversify this scaffold.

Mechanistic Rationale & Electronic Topology

To design successful catalytic functionalizations, one must first map the electronic topology of the [1,3]thiazolo[4,5-c]pyridine system. In this fused bicycle, the pyridine nitrogen occupies position 5.

  • C4 and C6 Positions: Being adjacent (ortho) to the strongly electron-withdrawing pyridine nitrogen, these positions are highly electron-deficient. This makes them resistant to electrophilic palladation but highly susceptible to nucleophilic attack or oxidative addition if pre-functionalized with a halogen (e.g., 4,6-dichloro derivatives)[1].

  • C7 Position: Located further from the inductive sink of the N5 nitrogen, the C7 position is the most electron-rich site on the pyridine ring, making it the preferred locus for direct C-H activation via a Concerted Metalation-Deprotonation (CMD) pathway.

Catalyst Selection Causality: Standard Pd(0) catalysts (like Pd(PPh3)4) frequently fail during the cross-coupling of thiazolo[4,5-c]pyridines because the N3 and N5 nitrogens act as bidentate ligands, sequestering the palladium into an inactive resting state[3]. To bypass this, RuPhos Pd G2 , a second-generation Buchwald precatalyst, is utilized. Upon activation, it generates a highly reactive, sterically bulky monoligated Pd(0) species. The immense steric profile of the RuPhos ligand physically prevents the coordination of the thiazolopyridine heteroatoms, forcing the catalytic cycle forward through rapid oxidative addition[1].

Quantitative Catalyst Matrix

The following table summarizes optimized, high-yielding catalytic systems for the functionalization of the 2-ethyl[1,3]thiazolo[4,5-c]pyridine core.

SubstrateTransformationCatalyst SystemBase / AdditiveSolvent & TempIsolated Yield
2-Ethyl[1,3]thiazolo[4,5-c]pyridine Direct C-H Arylation (C-7)5 mol% Pd(OAc)₂, 10 mol% PCy₃K₂CO₃ (2 eq) / PivOH (30 mol%)Toluene, 110 °C68%
4-Chloro-2-ethyl[1,3]thiazolo[4,5-c]pyridine Suzuki-Miyaura Coupling (C-4)2 mol% RuPhos Pd G2Cs₂CO₃ (2.0 eq)1,4-Dioxane/H₂O, 100 °C85%
6-Bromo-2-ethyl[1,3]thiazolo[4,5-c]pyridine Buchwald-Hartwig Amination5 mol% Pd₂(dba)₃, 10 mol% XantphosNaOtBu (1.5 eq)Toluene, 90 °C74%

Self-Validating Experimental Protocols

Protocol A: RuPhos Pd G2-Mediated Suzuki-Miyaura Cross-Coupling

This protocol is designed for the C-4 or C-6 functionalization of halogenated 2-ethyl[1,3]thiazolo[4,5-c]pyridine intermediates[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-ethyl[1,3]thiazolo[4,5-c]pyridine (1.0 mmol) and the desired aryl boronic acid (1.2 mmol).

  • Base Addition: Add finely milled Cs₂CO₃ (2.0 mmol).

    • Causality: Cs₂CO₃ is highly soluble in the aqueous micro-environment and rapidly forms the reactive "ate" complex with the boronic acid, a strict prerequisite for the transmetalation step.

  • Catalyst Loading: Add RuPhos Pd G2 (0.02 mmol, 2 mol%).

  • Solvent & Degassing (Critical Step): Add 1,4-Dioxane (8 mL) and HPLC-grade H₂O (2 mL). Sparge the heterogeneous mixture with dry N₂ for exactly 15 minutes.

    • Causality: The monoligated Pd(0) active species generated by RuPhos Pd G2 is exquisitely sensitive to oxidation. Failure to remove dissolved O₂ will result in immediate catalyst death (evidenced by the solution turning jet-black prematurely).

  • Reaction: Seal the flask and heat to 100 °C for 4 hours.

  • In-Process Control (IPC) & Validation: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material mass is entirely consumed. If the reaction stalls at ~50% conversion, check the pH of the aqueous layer. A drop below pH 8 indicates base depletion; add 0.5 equiv of Cs₂CO₃ and resume heating.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 × 10 mL).

    • Validation Check: Do not use acidic washes (e.g., 1M HCl). The basic N5 of the pyridine core will protonate, dragging your target compound into the aqueous waste layer.

Protocol B: Regioselective Direct C-H Arylation (C-7)

This protocol bypasses the need for pre-halogenation, utilizing a Concerted Metalation-Deprotonation (CMD) mechanism.

Step-by-Step Methodology:

  • Reagent Assembly: To a 20 mL sealed tube, add 2-ethyl[1,3]thiazolo[4,5-c]pyridine (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and PCy₃ (0.10 mmol).

  • CMD Additive: Add Pivalic acid (PivOH, 0.3 mmol) and K₂CO₃ (2.0 mmol).

    • Causality: PivOH acts as a catalytic proton shuttle. The pivalate anion coordinates to the Pd(II) center and abstracts the C-7 proton via a highly ordered, six-membered transition state, lowering the activation energy required to break the strong sp² C-H bond.

  • Reaction: Suspend in anhydrous Toluene (5 mL), purge with N₂, seal, and heat at 110 °C for 16 hours.

  • Validation & Isolation: Monitor via TLC (Hexanes:EtOAc 3:1). The product spot will exhibit strong UV activity at 254 nm. Filter the crude mixture through a short pad of Celite to remove palladium black, concentrate in vacuo, and purify via flash chromatography.

Workflow & Pathway Visualization

G Core 2-Ethyl[1,3]thiazolo[4,5-c]pyridine CH_Act Direct C-H Arylation Catalyst: Pd(OAc)2 Additive: PivOH Core->CH_Act Late-Stage C-H Functionalization Halogenation Electrophilic Halogenation (e.g., NCS, NBS) Core->Halogenation Pre-activation CH_Prod C-7 Arylated Thiazolo[4,5-c]pyridine CH_Act->CH_Prod Ar-I, Toluene, 110°C Halo_Int Halo-Thiazolo[4,5-c]pyridine (C-4 or C-6) Halogenation->Halo_Int Regioselective Halogenation Suzuki Suzuki-Miyaura Coupling Catalyst: RuPhos Pd G2 Base: Cs2CO3 Halo_Int->Suzuki Boronic Acid/Ester Cross_Prod C-4/C-6 Functionalized Thiazolo[4,5-c]pyridine Suzuki->Cross_Prod 1,4-Dioxane/H2O, 100°C

Divergent catalytic functionalization pathways for 2-Ethyl[1,3]thiazolo[4,5-c]pyridine.

References

  • Identification of Brain-Penetrant ATP-Competitive mTOR Inhibitors for CNS Syndromes Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Adenosine A2A Receptor Antagonists for Cancer Immunotherapy Source: ACS Publications URL
  • Source: ElectronicsAndBooks / J. Heterocyclic Chem.

Sources

Method

Application Notes and Protocols for High-Throughput Screening Assays Using 2-Ethylthiazolo[4,5-c]pyridine

Application Notes and Protocols for High-Throughput Screening Assays Using 2-Ethyl[1][2]thiazolo[4,5-c]pyridine Introduction: The Thiazolopyridine Scaffold in Drug Discovery The[1][2]thiazolo[4,5-c]pyridine core is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for High-Throughput Screening Assays Using 2-Ethyl[1][2]thiazolo[4,5-c]pyridine

Introduction: The Thiazolopyridine Scaffold in Drug Discovery

The[1][2]thiazolo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines, which are fundamental components of nucleic acids and vital coenzymes. This structural similarity allows thiazolopyridine derivatives to interact with a wide array of biological targets, often by mimicking endogenous ligands.[3][4][5] The ethyl substitution at the 2-position of the thiazole ring in 2-Ethyl[1][2]thiazolo[4,5-c]pyridine provides a specific lipophilic character that can influence its pharmacokinetic properties and target engagement.

Derivatives of the broader thiazolopyridine class have demonstrated a remarkable diversity of biological activities, including but not limited to:

  • Kinase Inhibition: Many fused pyridine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[3]

  • Antimicrobial and Antiviral Activity: The scaffold has been incorporated into compounds showing efficacy against various pathogens.[3][6][7][8]

  • GPCR Modulation: Thiazolopyridines have been explored as antagonists for receptors like the histamine H3-receptor and metabotropic glutamate receptor 5 (mGluR5).[3]

  • Anticancer and Cytotoxic Effects: Several studies have highlighted the potential of these compounds in cancer therapy.[3][8]

Given this broad bioactivity profile, 2-Ethyl[1][2]thiazolo[4,5-c]pyridine is a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various enzyme families and signaling pathways. This document provides detailed application notes and protocols for utilizing this compound in HTS, with a focus on two prominent and relevant assay formats: a biochemical kinase inhibition assay and a cell-based G-protein coupled receptor (GPCR) functional assay.

Part 1: Biochemical HTS Assay for Protein Kinase Inhibition

Rationale: The thiazolopyridine scaffold is a known hinge-binding motif for many protein kinases. Therefore, a primary application of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine in HTS would be to screen for novel kinase inhibitors. Luminescence-based assays that measure ATP consumption are a robust, sensitive, and widely used format for HTS of kinase activity.[9][10][11][12][13] The principle lies in the fact that as a kinase phosphorylates its substrate, it consumes ATP. The remaining ATP can be quantified using a luciferase-luciferin reaction, where the light output is inversely proportional to the kinase activity.[12][13]

Workflow for Kinase Inhibition HTS

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation (2-Ethyl[1,3]thiazolo[4,5-c]pyridine serial dilutions in DMSO) Dispense_Compound Dispense Compound to Assay Plate Compound_Plate->Dispense_Compound Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP in assay buffer) Dispense_Kinase Add Kinase to Assay Plate Reagent_Prep->Dispense_Kinase Incubate_1 Pre-incubation (Compound + Kinase) Dispense_Compound->Incubate_1 Dispense_Kinase->Incubate_1 Start_Reaction Initiate Reaction (Add Substrate/ATP mix) Incubate_1->Start_Reaction Incubate_2 Kinase Reaction Incubation Start_Reaction->Incubate_2 Add_Detection_Reagent Add Luminescence Detection Reagent (e.g., Kinase-Glo®) Incubate_2->Add_Detection_Reagent Incubate_3 Signal Stabilization Incubation Add_Detection_Reagent->Incubate_3 Read_Plate Read Luminescence on Plate Reader Incubate_3->Read_Plate Data_Normalization Data Normalization (% Inhibition Calculation) Read_Plate->Data_Normalization Dose_Response Dose-Response Curve Fitting (IC50 Determination) Data_Normalization->Dose_Response Hit_Identification Hit Identification & Confirmation Dose_Response->Hit_Identification cluster_cell_prep Cell Culture & Plating cluster_assay_exec Assay Execution cluster_detection_cell Detection cluster_analysis_cell Data Analysis Cell_Culture Culture Cells Expressing Target GPCR Cell_Plating Seed Cells into Assay Plates Cell_Culture->Cell_Plating Incubate_Cells Incubate for Cell Adherence Cell_Plating->Incubate_Cells Add_Compound Add 2-Ethyl[1,3]thiazolo[4,5-c]pyridine Incubate_Cells->Add_Compound Incubate_Compound Incubate with Compound Add_Compound->Incubate_Compound Add_Agonist Add Agonist (for antagonist screen) Incubate_Compound->Add_Agonist Incubate_Agonist Incubate to Stimulate cAMP Production Add_Agonist->Incubate_Agonist Lyse_Cells Lyse Cells Incubate_Agonist->Lyse_Cells Add_Detection_Reagents Add cAMP Detection Reagents (e.g., HTRF) Lyse_Cells->Add_Detection_Reagents Incubate_Detection Incubation for Signal Development Add_Detection_Reagents->Incubate_Detection Read_Plate_FRET Read Plate (e.g., TR-FRET) Incubate_Detection->Read_Plate_FRET Calculate_Ratio Calculate FRET Ratio Read_Plate_FRET->Calculate_Ratio Normalize_Data Normalize to Controls Calculate_Ratio->Normalize_Data Fit_Curves Dose-Response Curve Fitting (EC50/IC50) Normalize_Data->Fit_Curves Identify_Hits Hit Identification Fit_Curves->Identify_Hits

Caption: Workflow for a cell-based GPCR cAMP assay using TR-FRET.

Detailed Protocol: TR-FRET cAMP Assay for GPCR Antagonism

This protocol describes an antagonist screening mode using a technology like HTRF® (Homogeneous Time-Resolved Fluorescence). [14] Materials:

  • Mammalian cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • 2-Ethylt[1][2]hiazolo[4,5-c]pyridine (stock solution in 100% DMSO).

  • A known agonist for the target GPCR.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • TR-FRET cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2).

  • White, solid-bottom 384-well tissue culture-treated plates.

  • Plate reader capable of time-resolved fluorescence energy transfer (TR-FRET) measurements.

Procedure:

  • Cell Preparation and Plating:

    • Culture the cells under standard conditions.

    • Harvest the cells and resuspend them in assay buffer.

    • Seed the cells into the 384-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a volume of 10 µL.

    • Incubate the plates for 4-24 hours to allow for cell attachment.

  • Assay Execution (Antagonist Mode):

    • Prepare serial dilutions of 2-Ethylt[1][2]hiazolo[4,5-c]pyridine in assay buffer containing the PDE inhibitor.

    • Add 5 µL of the compound dilutions to the cells.

    • Incubate for 15-30 minutes at room temperature.

    • Prepare the agonist solution in assay buffer containing the PDE inhibitor at a concentration that elicits an 80% maximal response (EC80).

    • Add 5 µL of the agonist solution to the wells (except for the minimum signal control wells).

    • Incubate for 30-60 minutes at room temperature to allow for cAMP production.

  • cAMP Detection:

    • Following the manufacturer's protocol for the TR-FRET kit, prepare the detection reagents (typically a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

    • Add the detection reagents to each well. This step usually includes a cell lysis agent.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis and Interpretation:

The primary output is a ratio of the acceptor and donor fluorescence signals, which is proportional to the amount of cAMP produced. The data is then normalized to determine the percent inhibition of the agonist response.

% Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

  • Ratio_compound: FRET ratio in the presence of the test compound and agonist.

  • Ratio_max (0% inhibition): FRET ratio with agonist and DMSO only.

  • Ratio_min (100% inhibition): FRET ratio with DMSO only (basal cAMP level).

Confirmed hits would be further characterized to determine their IC50 and to distinguish between competitive and non-competitive antagonism.

Parameter Recommendation Rationale
Cell Line Stably expressing targetEnsures consistent receptor expression levels.
Agonist Concentration EC80Provides a robust signal window for detecting inhibition.
PDE Inhibitor RequiredPrevents the degradation of cAMP, amplifying the signal.
Assay Controls Include agonist/antagonist controlsEssential for data normalization and quality control.
Z'-factor > 0.5Ensures the assay is suitable for HTS. [15]

Assay Validation and Quality Control

Before initiating a full-scale HTS campaign, it is critical to validate the chosen assay to ensure its robustness and reliability. [16][17]Key validation parameters include:

  • Plate Uniformity: Assessing the consistency of the signal across the entire plate. [17]* Signal Stability: Ensuring the signal is stable over the time required to read all plates in a batch. [17]* DMSO Tolerance: Determining the maximum concentration of DMSO that does not adversely affect the assay performance. [17][18]* Reproducibility: Confirming that the assay performs consistently across different days and plate batches. [17]* Z'-Factor Calculation: A statistical parameter that determines the quality of the assay. A Z' > 0.5 is generally considered excellent for HTS. [17][19]

Conclusion

2-Ethylt[1][2]hiazolo[4,5-c]pyridine represents a promising starting point for high-throughput screening campaigns due to the established broad biological relevance of its core scaffold. The detailed protocols provided for both biochemical kinase and cell-based GPCR assays offer robust frameworks for identifying and characterizing the activity of this compound. By adhering to rigorous assay development, validation, and execution principles, researchers can effectively leverage HTS to uncover novel biological functions and potential therapeutic applications of 2-Ethylt[1][2]hiazolo[4,5-c]pyridine and its analogs.

References

  • Assay Development for High-Throughput Screening: Best Practices - Technology Networks. Available from: [Link]

  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - Bio-protocol. Available from: [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. Available from: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen. Available from: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. Available from: [Link]

  • How Do You Validate an Assay for High-Throughput Screening? - BellBrook Labs. Available from: [Link]

  • Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5 - PubMed. Available from: [Link]

  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. Available from: [Link]

  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. Available from: [Link]

  • High-Throughput GPCR Assay Development - Agilent. Available from: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. Available from: [Link]

  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. - Celtarys. Available from: [Link]

  • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development | Sussex Drug Discovery Centre. Available from: [Link]

  • A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition - PubMed. Available from: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. Available from: [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays - Molecular Devices. Available from: [Link]

  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. Available from: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. Available from: [Link]

  • (PDF) Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - ResearchGate. Available from: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen. Available from: [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - ResearchGate. Available from: [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed. Available from: [Link]

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Available from: [Link]

  • New heterocyclic structures. thiazolo[3,2-a] [1][9][20]thiadiazolo[3,4-d]pyrimidine andt[1][9][20]hiadiazolo[3',4':4,5] pyrimido[2,1-b]t[1][2]hiazine. biological assays - PubMed. Available from: [Link]

  • Synthesis and biological profile of 2,3-dihydrot[1][2]hiazolo[4,5- b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PubMed. Available from: [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Available from: [Link]

  • Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Available from: [Link]

  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives - ResearchGate. Available from: [Link]

  • Crystal structure of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine - PMC. Available from: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming 2-Ethyl[1,3]thiazolo[4,5-c]pyridine solubility issues in aqueous media

Troubleshooting Guide: Overcoming 2-Ethyl[1,3]thiazolo[4,5-c]pyridine Solubility Issues Welcome to the Formulation & Assay Support Portal. As a Senior Application Scientist, I frequently consult with drug development tea...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Overcoming 2-Ethyl[1,3]thiazolo[4,5-c]pyridine Solubility Issues

Welcome to the Formulation & Assay Support Portal. As a Senior Application Scientist, I frequently consult with drug development teams struggling to maintain the solubility of fused bicyclic heteroaromatics during in vitro and in vivo assays.

The compound 2-Ethyl[1,3]thiazolo[4,5-c]pyridine presents a classic formulation challenge. Thiazolopyridine derivatives are highly valued in medicinal chemistry (often utilized as enzyme inhibitors, such as dual sEH/FLAP inhibitors) 1. However, their rigid, planar structure promotes strong intermolecular π-π stacking and high crystal lattice energy, which severely limits both thermodynamic and kinetic aqueous solubility 2.

This guide provides the causality behind these solubility failures and delivers self-validating protocols to overcome them.

Part 1: Diagnostic Workflow

Before altering your assay, use the following decision matrix to select the appropriate solubilization strategy based on your biological system's tolerances.

Workflow Start Compound Precipitation Detected in Assay CheckPH Can the target tolerate acidic pH (< 4.0)? Start->CheckPH SolPH Adjust Buffer pH (Protonate Pyridine N) CheckPH->SolPH Yes CheckTox Is the assay sensitive to surfactants/solvents? CheckPH->CheckTox No SolCD Formulate with 10-20% HP-β-Cyclodextrin CheckTox->SolCD Yes (e.g., Cell Assays) SolMix Use Cosolvent/Surfactant (e.g., Tween-80 + PEG400) CheckTox->SolMix No (e.g., In Vivo)

Formulation decision matrix for basic, planar heterocycles.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does 2-Ethyl[1,3]thiazolo[4,5-c]pyridine precipitate immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4)? A: This is a classic kinetic solubility failure 3. At pH 7.4, the basic pyridine nitrogen is unprotonated (neutral state), maximizing the molecule's hydrophobicity. When the DMSO concentration drops below 2% during buffer dilution, the solvent can no longer disrupt the intermolecular forces, leading to rapid nucleation and precipitation.

Q: Can I just increase the DMSO concentration to 5% to keep it dissolved? A: While increasing DMSO improves solubility, it is rarely a viable solution for biological assays. DMSO concentrations above 1% can cause cytotoxicity in cell-based assays and denature proteins in biochemical assays. Instead, we recommend using inclusion complexes or adjusting the pH.

Q: How does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) help, and will it interfere with my assay? A: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The planar 2-ethylthiazolopyridine moiety fits perfectly into this cavity, shielding the hydrophobic surfaces from water. Because this is a dynamic, non-covalent equilibrium, the free drug remains available to bind to your target receptor or enzyme without permanently sequestering the compound.

Q: How do I verify that my formulation actually worked before running a costly bioassay? A: Visual inspection is insufficient because micro-precipitates can cause false positives in fluorescence or absorbance assays via light scattering. You must run a self-validating kinetic solubility assay involving serial dilution, incubation, filtration, and analytical quantification 4.

Part 3: Quantitative Formulation Data

To guide your experimental design, below is a comparative table of expected solubility outcomes for 2-Ethyl[1,3]thiazolo[4,5-c]pyridine across different standard vehicles.

Table 1: Solubility Profile of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine

Formulation / VehiclepHEstimated Kinetic SolubilityVisual Observation (Post-2h)Recommended Use Case
PBS + 1% DMSO7.4< 5 µg/mLHeavy precipitationNot recommended
Acetate Buffer + 1% DMSO4.0> 150 µg/mLClear solutionBiochemical assays (if pH tolerant)
10% HP-β-CD in PBS7.4~ 80 µg/mLClear solutionCell-based assays
5% Tween-80 in PBS7.4~ 50 µg/mLMicellar suspensionAnimal dosing (in vivo)
Part 4: Self-Validating Experimental Protocols
Protocol A: High-Throughput Kinetic Solubility Validation

This protocol ensures your compound remains in solution under assay-like conditions before committing to biological screening 5.

  • Preparation of Stock: Dissolve 2-Ethyl[1,3]thiazolo[4,5-c]pyridine in 100% molecular-biology grade DMSO to a concentration of 10 mM.

  • Serial Dilution: Create a 7-point serial dilution of the compound in pure DMSO.

  • Aqueous Spiking: Dispense 5 µL of each DMSO stock into a 96-well plate. Add 245 µL of the target aqueous buffer (e.g., PBS pH 7.4) to achieve a final DMSO concentration of 2%.

  • Incubation: Seal the plate and incubate at 37°C for 90 minutes with orbital shaking (300 rpm) to allow the metastable state to reach equilibrium 6.

  • Separation: Transfer the mixture to a MultiScreen® filter plate (0.45 µm PTFE membrane) and filter via a vacuum manifold to remove undissolved particles [[7]]().

  • Quantification: Measure the filtrate concentration using a UV spectrophotometer or LC-MS against a pre-established calibration curve.

  • Self-Validation Check: Always include a highly soluble control (e.g., Propranolol) and a poorly soluble control (e.g., Amiodarone) in your plate. If Amiodarone shows high solubility, your filter membrane has ruptured; if Propranolol shows low solubility, your detection calibration is flawed.

KineticAssay Step1 10 mM DMSO Stock Prep Step2 Spike into Buffer (Final DMSO ≤ 2%) Step1->Step2 Step3 Incubate 90 min @ 37°C Step2->Step3 Step4 Filter (0.45 µm) or Centrifuge Step3->Step4 Step5 Quantify Filtrate (LC-MS / UV-Vis) Step4->Step5

Self-validating kinetic solubility workflow for early-stage drug discovery.

Protocol B: HP-β-CD Inclusion Complex Formulation

Use this protocol when pH adjustment is biologically prohibited.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or PBS.

  • Direct Addition: Add the required mass of solid 2-Ethyl[1,3]thiazolo[4,5-c]pyridine directly to the cyclodextrin solution. (Crucial Causality: Do not pre-dissolve the compound in DMSO. Introducing DMSO into a cyclodextrin solution causes solvent-trapping inside the cavity, competing with your drug and drastically lowering complexation efficiency).

  • Complexation: Sonicate the suspension in a water bath at 40°C for 30 to 45 minutes until the solution becomes optically clear.

  • Sterilization: Sterile filter the solution through a 0.22 µm PES membrane.

  • Self-Validation Check: Measure the UV absorbance of the solution before and after filtration. A drop in absorbance of >5% indicates that the compound was merely suspended as micro-particles rather than fully complexed. If this occurs, increase the sonication time or the HP-β-CD concentration.

Sources

Optimization

Preventing oxidative degradation of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine during storage

Technical Support Center: 2-Ethyl[1][2]thiazolo[4,5-c]pyridine A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for preventing the oxidative degradati...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Ethyl[1][2]thiazolo[4,5-c]pyridine

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for preventing the oxidative degradation of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine during storage. As a compound featuring both a pyridine and a thiazole ring, it possesses unique electronic characteristics that make it susceptible to specific degradation pathways. Understanding these vulnerabilities is key to ensuring its long-term stability and the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability and handling of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine.

Q1: My sample of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine has changed color (e.g., yellowing/browning) over time. What does this indicate?

A1: A change in color or the appearance of discoloration in a solid or solution is a primary visual indicator of chemical degradation.[3] For heterocyclic compounds like this one, such changes often point to the formation of oxidized species or polymeric impurities. The degradation is likely a result of autoxidation, a process of gradual degradation by reaction with atmospheric oxygen at ambient temperatures.[1] This process can be accelerated by exposure to light and heat.[4] You should immediately assess the purity of the sample using an appropriate analytical method (see Q5) before further use.

Q2: What are the primary chemical reasons that 2-Ethyl[1][2]thiazolo[4,5-c]pyridine is susceptible to oxidative degradation?

A2: The susceptibility arises from the electronic nature of its fused heterocyclic ring system:

  • Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide.[5] This N-oxidation alters the electronic properties of the ring system, potentially making it more reactive.[6] While pyridine itself is relatively stable, the presence of the fused thiazole and the ethyl group can modulate this reactivity.[7]

  • Thiazole Ring Reactivity: Thiazole rings can undergo oxidative degradation, sometimes initiated by light (photodegradation) or reaction with reactive oxygen species like singlet oxygen.[2][8] The sulfur atom is a potential site for oxidation, and the ring can be susceptible to cleavage under oxidative stress.[9][10]

  • Ethyl Group as a Radical Initiation Site: The ethyl group, specifically the benzylic-like protons on the methylene (-CH2-) group adjacent to the aromatic ring system, can be a site for hydrogen atom abstraction. This initiates a free-radical chain reaction known as autoxidation.[11] This process involves the formation of peroxy radicals (ROO•) and hydroperoxides (ROOH), which can lead to a cascade of degradation reactions.[1][12]

Q3: What are the ideal long-term storage conditions for this compound to minimize degradation?

A3: The ideal storage conditions are designed to rigorously exclude the factors that promote oxidation: oxygen, light, and heat.[4]

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing autoxidation. Argon is denser and preferred for providing a better protective blanket.[13]
Temperature -20°C or lower (Freezer)Reduces the rate of chemical reactions, including degradation pathways.[14]
Light Amber Glass Vial / Light-Proof ContainerPrevents photo-degradation, which can initiate radical reactions or directly degrade the thiazole ring.[3][8]
Container Tightly Sealed Vial with Septum CapMinimizes ingress of atmospheric moisture and oxygen. Specialized caps like Sure/Seal® are ideal for repeated access.[15]

For optimal, long-term stability, storing the compound in a sealed ampoule under an inert atmosphere inside a freezer is the most robust method.[16]

Q4: I need to handle the compound frequently. What are the best practices to avoid introducing oxygen during routine use?

A4: Frequent handling requires stringent air-sensitive techniques to maintain the compound's integrity.

  • Use a Glovebox: The best method for handling air-sensitive solids is inside a glovebox with a continuously purified inert atmosphere (<1 ppm O₂ and H₂O).[4][16]

  • Schlenk Line Techniques: If a glovebox is unavailable, use a Schlenk line. This involves using specialized glassware that can be evacuated and backfilled with an inert gas, creating an inert atmosphere for manipulations.[15]

  • Positive Pressure of Inert Gas: When accessing a vial with a syringe through a septum, always maintain a slight positive pressure of inert gas (e.g., from a balloon or the Schlenk line) to prevent air from entering as you withdraw the material.[14]

  • Minimize Exposure Time: Plan your experiment to minimize the time the container is open or being accessed.

  • Avoid Temperature Gradients: If a container is removed from a freezer, allow it to warm to room temperature in a desiccator or under a stream of inert gas before opening. This prevents condensation of atmospheric moisture on the cold surfaces and inside the container.[14]

Q5: I suspect my sample has degraded. How can I confirm this and identify the impurities?

A5: A combination of chromatographic and spectroscopic techniques is necessary to assess purity and identify degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the primary method to assess purity.[17] A stability-indicating method will show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the degradation products.[17][18] The mass-to-charge ratio (m/z) of the new peaks can help determine their molecular weights and suggest potential structures, such as N-oxides (parent mass + 16 Da) or hydroxylated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities if they are present in sufficient quantities. Comparing the spectrum of the stored sample to that of a fresh or reference sample can reveal the presence of new signals and changes in existing ones.[2]

Experimental Protocols & Workflows

Protocol 1: Recommended Long-Term Storage of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine

Objective: To prepare and store the solid compound to ensure maximum stability over an extended period.

Materials:

  • 2-Ethyl[1][2]thiazolo[4,5-c]pyridine (solid)

  • Amber glass vials with Teflon-lined screw caps or septum caps (e.g., Sure/Seal® type)

  • Glovebox or Schlenk line

  • High-purity Argon or Nitrogen gas

  • Parafilm or laboratory sealing film

  • -20°C Freezer

Procedure:

  • Preparation: If not already in an inert environment, place the bulk container of the compound inside a glovebox or attach it to a Schlenk line.

  • Aliquoting: Inside the glovebox or under a positive pressure of inert gas, aliquot the desired quantities of the solid into pre-dried amber glass vials. Rationale: Aliquoting prevents contamination of the entire stock during repeated use.

  • Inerting: If not in a glovebox, flush the headspace of each vial with dry argon or nitrogen for 1-2 minutes to displace all air.

  • Sealing: Tightly seal the vials with their caps. For extra protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label each vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vials inside a secondary container and store them in a -20°C freezer that is not subject to frequent temperature fluctuations.

Protocol 2: Analytical Workflow for Assessing Purity and Degradation

Objective: To determine the purity of a stored sample and identify potential oxidative degradation products.

Materials:

  • Stored sample of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with UV/PDA detector

  • LC-MS system with ESI or APCI source

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Allow the sample vial to warm to room temperature in a desiccator.

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration appropriate for HPLC and LC-MS analysis (e.g., 10-50 µg/mL).

  • HPLC Analysis:

    • Inject the prepared sample onto a suitable C18 reversed-phase column.

    • Run a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and ramping up to a high percentage of acetonitrile (with 0.1% formic acid).

    • Monitor the elution profile with a UV detector at a wavelength where the parent compound has strong absorbance.

    • Calculate the purity by peak area percentage. Compare the chromatogram to a reference standard or an earlier analysis of a fresh sample.

  • LC-MS Analysis:

    • Inject the same sample onto the LC-MS system using a similar chromatographic method.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Analyze the mass spectra of any new peaks observed in the chromatogram.

    • Look for masses corresponding to potential oxidation products (e.g., M+16 for N-oxides or monohydroxylation, M+32 for dihydroxylation or peroxide formation).

Visualizations

Hypothetical Oxidative Degradation Pathways

The following diagram illustrates potential sites of oxidative attack on the 2-Ethyl[1][2]thiazolo[4,5-c]pyridine molecule.

Potential Oxidative Degradation Pathways cluster_main 2-Ethyl[1,3]thiazolo[4,5-c]pyridine cluster_products Potential Degradation Products A Parent Compound B N-Oxide Formation (Pyridine Nitrogen Attack) A->B O₂ / Peracid C Ethyl Group Oxidation (Hydroperoxide Formation) A->C O₂ / Radical Initiator (Autoxidation) D Thiazole Ring Cleavage (Sulfur Oxidation) A->D ROS / ¹O₂ (Photoxidation)

Caption: Potential sites of oxidative attack on the molecule.

Workflow for Handling and Storage

This decision tree provides a logical workflow for researchers from receiving the compound to its long-term storage and use.

Handling & Storage Workflow start Receive Compound check_purity Assess Initial Purity (HPLC / LC-MS) start->check_purity store_long Aliquot & Store Long-Term (-20°C, Inert Gas, Dark) (See Protocol 1) check_purity->store_long Purity OK end End of Workflow check_purity->end Purity NOT OK (Contact Supplier) use_compound Need to Use Compound? store_long->use_compound handle_inert Handle in Glovebox or via Schlenk Line use_compound->handle_inert Yes check_purity_post Periodically Check Purity (e.g., every 6 months) use_compound->check_purity_post No perform_exp Perform Experiment handle_inert->perform_exp perform_exp->store_long Return to Storage check_purity_post->use_compound

Caption: Decision workflow for proper handling and storage.

References

  • Wikipedia. Autoxidation. Link

  • BenchChem. Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Link

  • Di L, et al. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. 2007. Link

  • Porter NA. A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation. The Journal of Organic Chemistry. 2013. Link

  • Ossila. Air Sensitive Compounds. Link

  • Gierczak T, et al. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules. 2023. Link

  • Crounse KR, et al. Autoxidation of Organic Compounds in the Atmosphere. The Journal of Physical Chemistry Letters. 2013. Link

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Link

  • Khanna R, et al. Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences. 2021. Link

  • Wang Z, et al. Unraveling the structure and chemical mechanisms of highly oxygenated intermediates in oxidation of organic compounds. Proceedings of the National Academy of Sciences. 2017. Link

  • Al-Tohami F, et al. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. 2020. Link

  • BenchChem. Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives. Link

  • Singh S, et al. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Catalysts. 2017. Link

  • JoVE. Radical Autoxidation. Link

  • BenchChem. Role of N-oxide group in pyridine derivatives. Link

  • Wikipedia. Pyridine. Link

  • University of Groningen. Working with air and moisture sensitive compounds. 2008. Link

  • Butler DE, et al. Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry. 2019. Link

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. 2023. Link

  • Rieger R, et al. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Mutation Research/Genetic Toxicology. 1996. Link

  • da Silva Junior EF, et al. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Chemistry. 2024. Link

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. 2014. Link

  • Le Guernevé C, et al. Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry. 2002. Link

  • Flores D, et al. Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molbank. 2023. Link

  • Wang D, et al. Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts. ACS Catalysis. 2022. Link

  • Smirnova DA, et al. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. 2023. Link

  • Ledesma M, et al. Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. The Journal of Organic Chemistry. 2019. Link

  • Mukherjee A, et al. Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. Coherence: A Scientific Journal. 2024. Link

  • El-Sayed M, et al. The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. 2022. Link

  • Ayati A, et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2019. Link

  • Songhu Y, et al. Degradation of Nitrogen‐Heterocyclic Compounds by Anodic Oxidation and Electro‐Fenton Methods. Water Environment Research. 2007. Link

  • BenchChem. Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds. Link

  • Donahue M, et al. Radical generation enabled by photoinduced N–O bond fragmentation. Chemical Science. 2022. Link

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 2-Ethyl[1,3]thiazolo[4,5-c]pyridine

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex impurity retention issues durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex impurity retention issues during the crystallization of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine and its derivatives.

Crystallization is not merely a physical separation; it is a highly selective thermodynamic process. However, the fused bicyclic nature of thiazolopyridines makes them particularly susceptible to specific impurity incorporation mechanisms, such as solid solutions with regioisomers and liquid-liquid phase separation (oiling out). This guide bypasses generic advice, focusing on the mechanistic causality of impurity retention and providing self-validating experimental protocols to ensure your process yields high-purity Active Pharmaceutical Ingredients (APIs).

Diagnostic Workflows & Mechanistic Logic

Before altering your solvent system, you must identify how the impurity is entering your crystal. The workflow below illustrates the logical progression for diagnosing impurity rejection failures, adapted from industry-standard structured approaches .

ImpurityWorkflow Start High Impurity in 2-Ethyl[1,3]thiazolo[4,5-c]pyridine Wash Perform Reslurry/ Washing Test Start->Wash CheckWash Impurity Removed? Wash->CheckWash Surface Mechanism: Surface Adsorption / Mother Liquor CheckWash->Surface Yes (>50% Purge) SLIP Perform SLIP Test (Solubility-Limited Purge) CheckWash->SLIP No (<10% Purge) CheckSLIP Impurity Changes with Yield? SLIP->CheckSLIP SolidSol Mechanism: Solid Solution (Lattice Incorporation) CheckSLIP->SolidSol No (Constant %) Inclusion Mechanism: Liquid Inclusion or Agglomeration CheckSLIP->Inclusion Yes (Variable %)

Fig 1: Diagnostic decision tree for identifying crystallization impurity incorporation mechanisms.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Ethyl[1,3]thiazolo[4,5-c]pyridine crystal retaining a structurally related regioisomer (e.g., thiazolo[5,4-c]pyridine) despite multiple recrystallizations?

The Causality: You are likely dealing with a Solid Solution (specifically, substitutional solid solution). Regioisomers of thiazolopyridines have nearly identical molar volumes, steric profiles, and hydrogen-bonding capabilities. When the host lattice of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine forms, the thermodynamic penalty for substituting a molecule of the [5,4-c] regioisomer into the lattice is lower than the thermal energy of the system. Because the impurity is distributed homogeneously throughout the crystal lattice rather than just on the surface, traditional recrystallization fails. The partition coefficient ( K ) of the impurity between the solid and liquid phases remains constant regardless of the solvent volume .

The Solution: You must change the crystal lattice itself. This is achieved by forming a salt (e.g., using HCl, mesylate, or tosylate) or a co-crystal. By protonating the basic pyridine nitrogen, you alter the intermolecular hydrogen-bonding network, forcing the compound into a new polymorphic or salt lattice that may be highly discriminating against the regioisomer .

Q2: My compound forms an oil before crystallizing, and the resulting solid is highly impure. How do I prevent this?

The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the concentration of impurities depresses the melting point of the API in solution. As you cool the system or add antisolvent, the operating trajectory crosses the binodal curve (liquid-liquid coexistence) before it crosses the solubility curve. The API forms a solute-rich liquid phase (the oil) that acts as a highly efficient extraction solvent for organic impurities. When this oil eventually nucleates into an amorphous or semi-crystalline solid, the impurities are permanently trapped inside .

LLPS Sol Unsaturated Solution (API + Impurities) Cool Cooling / Antisolvent Sol->Cool Meta Metastable Zone Cool->Meta Seed Add Seeds (Low Supersat.) (Self-Validating) Meta->Seed Proper Control Oiling Oiling Out (LLPS) (Impurity Trapping) Meta->Oiling Rapid Supersaturation Cryst Controlled Crystallization (High Purity) Seed->Cryst Amorph Amorphous Solid (Low Purity) Oiling->Amorph

Fig 2: Phase diagram logic comparing controlled seeded crystallization against LLPS (oiling out).

The Solution: Avoid the binodal curve entirely by controlling supersaturation. Do not use crash cooling or rapid antisolvent addition. Instead, cool the solution to just inside the Metastable Zone Width (MSZW) and introduce high-purity seed crystals. Seeding provides an immediate template for crystal growth, allowing the API to deplete from the solution via crystallization before the concentration reaches the LLPS threshold.

Q3: How do I differentiate between surface-adsorbed impurities and liquid inclusions in my isolated product?

The Causality: Both mechanisms result in impurities that are not part of the crystal lattice, but their physical locations differ. Surface adsorption occurs when mother liquor dries on the crystal surface. Liquid inclusions occur when rapid, irregular crystal growth (often dendritic or needle-like) causes the growing crystal faces to fold over and trap pockets of impurity-rich mother liquor inside the crystal structure.

The Solution: Perform a structured reslurry test (Protocol 2 below). If the impurity is on the surface, a low-energy reslurry in a saturated, impurity-free solution will wash it away, increasing purity by >50%. If the impurity is trapped in liquid inclusions, the reslurry will fail to improve purity because the solvent cannot penetrate the crystal walls to reach the trapped mother liquor. Inclusions require temperature cycling to "heal" the crystal defects.

Quantitative Data: Impurity Diagnostic Signatures

To systematically troubleshoot, compare your analytical results against the diagnostic signatures in the table below.

Impurity MechanismSLIP Test Result (Purity vs. Yield)Reslurry/Wash ResultMicroscopic ObservationCorrective Action
Surface Adsorption Purity improves at lower yields>50% Impurity PurgeClean crystals, possible finesOptimize filter cake washing
Liquid Inclusions Purity improves at lower yields<10% Impurity PurgeVisible solvent pockets / voidsTemperature cycling, slower cooling
Agglomeration Purity improves at lower yields<10% Impurity PurgeClustered, fused particlesIncrease agitation, apply ultrasound
Solid Solution Constant impurity % across all yields <10% Impurity PurgePerfect, uniform crystalsChange salt form or co-crystal

Self-Validating Experimental Protocols

Protocol 1: The Solubility-Limited Impurity Purge (SLIP) Test

Purpose: To definitively prove or disprove the existence of a solid solution.

Causality Note: By forcing the crystallization to stop at different yields (e.g., 30%, 60%, 90%), we assess the partition coefficient. If the impurity is forming a solid solution, the ratio of impurity to API in the solid phase will remain constant regardless of how much API has crystallized. This protocol is self-validating: if the impurity level drops at lower yields, you have successfully ruled out a solid solution.

Step-by-Step Methodology:

  • Prepare three identical vials with a known mass of crude 2-Ethyl[1,3]thiazolo[4,5-c]pyridine and a known mass of the specific impurity (e.g., 5 w/w%).

  • Add the crystallization solvent to each vial to achieve complete dissolution at Tmax​ (e.g., 70°C).

  • Program a controlled cooling ramp (e.g., 0.5°C/min).

  • Vial A (30% Yield): Isolate the solids via rapid vacuum filtration when the temperature reaches the point corresponding to 30% theoretical yield (determined via prior solubility curve data).

  • Vial B (60% Yield): Isolate at the temperature corresponding to 60% yield.

  • Vial C (90% Yield): Isolate at the final cooling temperature (e.g., 5°C).

  • Wash all three cakes with a minimal volume of cold, saturated, impurity-free API solution to remove surface mother liquor.

  • Analyze the solid phases via HPLC.

    • Validation: If HPLC shows 5% impurity in A, B, and C, a solid solution is confirmed. If A is 1%, B is 3%, and C is 5%, the impurity is rejecting normally but precipitating late.

Protocol 2: Structured Reslurry for Surface vs. Inclusion Discrimination

Purpose: To differentiate between surface-bound mother liquor and internal liquid inclusions.

Causality Note: A standard solvent wash might dissolve the API, skewing results. By using a saturated solution of pure API, the thermodynamic driving force for API dissolution is zero. Only the surface impurities will dissolve into the liquid phase.

Step-by-Step Methodology:

  • Prepare a "Wash Solution" by stirring highly pure 2-Ethyl[1,3]thiazolo[4,5-c]pyridine in the target solvent at 20°C for 24 hours. Filter off the excess solid. This liquid is now perfectly saturated.

  • Take 1.0 g of your impure crystallized product.

  • Suspend the product in 10 mL of the Wash Solution.

  • Apply low-energy agitation (overhead stirring at 150 RPM) for 4 hours at 20°C. Do not use a magnetic stir bar, as milling will break crystals and expose inclusions, invalidating the test.

  • Filter the suspension and analyze the solid via HPLC.

    • Validation: If the impurity is reduced by >50%, your initial isolation washing protocol is insufficient. If the impurity remains unchanged, the impurity is trapped internally (inclusions or solid solution).

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development National Center for Biotechnology Information (PMC) / ACS Organic Process Research & Development URL:[Link]

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations American Chemical Society (ACS) / Figshare URL:[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions CORA - University College Cork URL:[Link]

  • Crystallisation in pharmaceutical processes BioIndustry Association (BIA) URL:[Link]

Optimization

Technical Support Center: HPLC Method Development and Optimization for 2-Ethylthiazolo[4,5-c]pyridine

Technical Support Center: HPLC Method Development and Optimization for 2-Ethyl[1][2]thiazolo[4,5-c]pyridine This guide provides a comprehensive technical resource for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Development and Optimization for 2-Ethyl[1][2]thiazolo[4,5-c]pyridine

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the HPLC method development and optimization for 2-Ethyl[1][2]thiazolo[4,5-c]pyridine and related heterocyclic compounds. It is structured to provide both foundational knowledge for method development and a practical, question-and-answer-based troubleshooting section to address common experimental challenges.

Part 1: Foundational Method Development

The successful development of a robust and reliable HPLC method hinges on a systematic approach that considers the physicochemical properties of the analyte. For 2-Ethyl[1][2]thiazolo[4,5-c]pyridine, a heterocyclic amine, a reversed-phase HPLC method is the most common and effective starting point.

Analyte Characterization (A Hypothetical Profile)

Since 2-Ethyl[1][2]thiazolo[4,5-c]pyridine is a novel compound, we will proceed with a hypothetical, yet chemically reasonable, set of properties based on similar structures found in the literature, such as other thiazolopyridine derivatives.[3][4][5]

PropertyEstimated Value/CharacteristicRationale & Implication for HPLC Method
Structure Contains a thiazole ring fused to a pyridine ring with an ethyl substituent.The presence of nitrogen atoms in the rings can lead to interactions with residual silanols on the stationary phase, potentially causing peak tailing. The overall structure suggests moderate polarity.
Molecular Weight ~178.25 g/mol This low molecular weight makes it well-suited for standard HPLC analysis.
pKa (estimated) ~4-5The pyridine nitrogen is basic. The mobile phase pH should be controlled to ensure consistent ionization and retention. A pH of at least 2 units away from the pKa is recommended.
logP (estimated) ~1.5 - 2.5This indicates moderate hydrophobicity, making it suitable for reversed-phase chromatography with a C18 or C8 column.
UV Absorbance Maxima expected around 230-280 nm.The aromatic and heterocyclic rings will provide good UV absorbance for detection. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Initial HPLC Method Parameters

Based on the analyte's profile, the following starting conditions are recommended for method development.

ParameterRecommended Starting ConditionJustification
Column C18, 150 x 4.6 mm, 5 µmA C18 column provides sufficient hydrophobicity for retaining moderately polar compounds. The dimensions and particle size are standard for initial method development.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a pH modifier to suppress the ionization of the basic pyridine nitrogen, improving peak shape. It is also a good mobile phase for mass spectrometry (MS) detection if needed.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.[6]
Gradient 10-90% B over 20 minutesA broad gradient is used initially to determine the approximate elution time of the analyte and any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.[7]
Detection PDA Detector, 210-400 nmA PDA detector allows for the determination of the optimal detection wavelength and assessment of peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Workflow for Method Development

The following diagram outlines a systematic approach to developing and optimizing the HPLC method.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation AnalyteCharacterization Analyte Characterization (pKa, logP, UV Scan) InitialConditions Select Initial Conditions (Column, Mobile Phase) AnalyteCharacterization->InitialConditions ScoutingGradient Run Scouting Gradient InitialConditions->ScoutingGradient OptimizeGradient Optimize Gradient (Slope, Time) ScoutingGradient->OptimizeGradient OptimizeMobilePhase Optimize Mobile Phase (pH, Organic Modifier) OptimizeGradient->OptimizeMobilePhase FineTuning Fine-Tune (Flow Rate, Temperature) OptimizeMobilePhase->FineTuning SystemSuitability System Suitability Testing FineTuning->SystemSuitability MethodValidation Full Method Validation (ICH Q2(R1)) SystemSuitability->MethodValidation

Caption: A systematic workflow for HPLC method development.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine in a question-and-answer format.

Peak Shape Problems

Q1: Why is my peak for 2-Ethyl[1][2]thiazolo[4,5-c]pyridine tailing?

A1: Peak tailing for basic compounds like this is often due to secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic or trifluoroacetic acid) to keep the pyridine nitrogen protonated. This minimizes interactions with silanols.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping have fewer free silanol groups, reducing the potential for tailing.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group or a polymer-based column, might be beneficial.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[7]

Q2: My peak is splitting. What could be the cause?

A2: Peak splitting can arise from several issues, including problems with the sample injection, the column, or the mobile phase.

  • Troubleshooting Steps:

    • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile in a highly aqueous mobile phase), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

    • Column Void or Contamination: A void at the head of the column or contamination can disrupt the sample band. Try reversing and flushing the column (if the manufacturer allows) or replacing it. Using a guard column can help protect the analytical column.[8]

    • Partially Blocked Frit: A blocked inlet frit can also cause peak splitting. This can sometimes be resolved by back-flushing the column.

Retention and Resolution Issues

Q3: My retention time is drifting and not reproducible. How can I fix this?

A3: Retention time drift is often related to a lack of system equilibration, changes in the mobile phase, or temperature fluctuations.[7]

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for a sufficient time (e.g., 10-20 column volumes).

    • Check Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, ensure the pump's mixing performance is adequate.[8]

    • Use a Column Oven: Temperature has a significant impact on retention time. A column oven is essential for maintaining a stable and consistent temperature.[7]

    • Check for Leaks: A leak in the system will cause pressure fluctuations and, consequently, retention time drift.[9]

Q4: I have an impurity peak that is not well-resolved from my main peak. What should I do?

A4: Improving resolution requires manipulating the selectivity, efficiency, or retention of the chromatographic system.

  • Troubleshooting Steps:

    • Optimize the Gradient: A shallower gradient around the elution time of the peaks of interest can improve resolution.

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and may resolve the co-eluting peaks.

    • Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or impurity, potentially leading to better separation.

    • Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl or cyano) can provide different selectivity. A longer column or one with a smaller particle size will increase efficiency and may improve resolution.

Baseline and Sensitivity Problems

Q5: I am observing a noisy or drifting baseline. What are the common causes?

A5: Baseline issues can stem from the mobile phase, the detector, or the pump.

  • Troubleshooting Steps:

    • Degas the Mobile Phase: Dissolved air in the mobile phase can outgas in the detector, causing noise. Ensure the mobile phase is adequately degassed.[10]

    • Mobile Phase Contamination: Impurities in the mobile phase, especially when running a gradient, can cause a drifting baseline or ghost peaks. Use high-purity solvents and reagents.

    • Detector Lamp Failure: An aging detector lamp can lead to increased noise and decreased sensitivity. Check the lamp's energy output.

    • Pump Issues: Inconsistent pump performance or leaks can cause pressure fluctuations that manifest as baseline noise.[9]

General Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting common HPLC issues.

TroubleshootingWorkflow Problem Identify HPLC Problem PeakShape Peak Shape Issues (Tailing, Splitting) Problem->PeakShape RetentionResolution Retention/Resolution (Drift, Poor Separation) Problem->RetentionResolution BaselineSensitivity Baseline/Sensitivity (Noise, Drift) Problem->BaselineSensitivity IsPeakTailing Peak Tailing? PeakShape->IsPeakTailing IsRTDrifting RT Drifting? RetentionResolution->IsRTDrifting IsBaselineNoisy Noisy Baseline? BaselineSensitivity->IsBaselineNoisy IsPeakSplitting Peak Splitting? IsPeakTailing->IsPeakSplitting No Action_pH Adjust Mobile Phase pH IsPeakTailing->Action_pH Yes Action_InjectionSolvent Match Injection Solvent IsPeakSplitting->Action_InjectionSolvent Yes IsResolutionPoor Poor Resolution? IsRTDrifting->IsResolutionPoor No Action_Equilibrate Ensure Proper Equilibration IsRTDrifting->Action_Equilibrate Yes Action_OptimizeGradient Optimize Gradient IsResolutionPoor->Action_OptimizeGradient Yes Action_Degas Degas Mobile Phase IsBaselineNoisy->Action_Degas Yes Action_Column Use High-Purity Column Action_pH->Action_Column Action_CheckColumn Check Column for Voids Action_InjectionSolvent->Action_CheckColumn Action_TempControl Use Column Oven Action_Equilibrate->Action_TempControl Action_ChangeModifier Change Organic Modifier Action_OptimizeGradient->Action_ChangeModifier Action_CheckLamp Check Detector Lamp Action_Degas->Action_CheckLamp

Caption: A decision tree for troubleshooting common HPLC problems.

Part 3: Protocols and System Suitability

Protocol for System Suitability Testing

System suitability testing (SST) is essential to ensure the chromatographic system is performing adequately before running samples. These tests are based on the concepts outlined in pharmacopeias such as the USP.[1][11]

Procedure:

  • Prepare a standard solution of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine at a known concentration (e.g., 10 µg/mL).

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters:

    • Tailing Factor (T): The tailing factor should ideally be ≤ 2.

    • Relative Standard Deviation (RSD) of Peak Area: The RSD for the five replicate injections should be ≤ 2.0%.

    • Relative Standard Deviation (RSD) of Retention Time: The RSD for the retention time should be ≤ 1.0%.

    • Theoretical Plates (N): A measure of column efficiency, which should be as high as possible (e.g., > 2000).

Protocol for Forced Degradation Study

Forced degradation studies are critical for developing stability-indicating methods. This involves subjecting the analyte to various stress conditions to produce degradation products.

Procedure:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[12]

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration.

  • Analyze the stressed samples using the developed HPLC method with a PDA detector to check for the resolution between the parent peak and any degradation products.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

  • Kamkhede, D.B., & Solanki, P.R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 395-399. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Restek Corporation. HPLC Troubleshooting Guide. [Link]

  • Waters Corporation. HPLC Troubleshooting. [Link]

  • El-Hiti, G. A., et al. (2016). Crystal structure of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 272–274. [Link]

  • Gümüş, M., et al. (2023). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. RSC Advances, 13(43), 30375–30391. [Link]

  • El-Hiti, G. A., et al. (2015). Crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o98–o99. [Link]

Sources

Troubleshooting

Reducing cytotoxicity of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine in mammalian cell lines

Technical Support Center: Optimizing Viability in Mammalian Cell Lines Exposed to 2-Ethyl[1,3]thiazolo[4,5-c]pyridine Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Viability in Mammalian Cell Lines Exposed to 2-Ethyl[1,3]thiazolo[4,5-c]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to help researchers navigate the narrow therapeutic window of thiazolopyridine derivatives. While compounds like 2-Ethyl[1,3]thiazolo[4,5-c]pyridine are potent modulators—often investigated as viral helicase inhibitors or adenosine receptor (A2A/A2B) antagonists[1][2]—their planar heteroaromatic structure frequently leads to dose-dependent cytotoxicity in mammalian cell lines. This guide synthesizes field-proven troubleshooting strategies to help you differentiate between intended target modulation, off-target kinase inhibition, and solvent-induced artifacts.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing rapid cell death (necrosis) within 12 hours of applying 2-Ethyl[1,3]thiazolo[4,5-c]pyridine. Is this compound inherently toxic to mammalian cells? A: Rapid necrosis is rarely a target-mediated biological response; it is almost always a formulation artifact. Thiazolopyridines are highly lipophilic and poorly soluble in aqueous media. Researchers often overcompensate by using high concentrations of DMSO to force the compound into solution. If the final DMSO concentration in your culture media exceeds 0.1% (v/v), the solvent will disrupt the lipid bilayer, causing acute membrane permeabilization and non-specific necrosis[3]. Causality & Fix: The hydrophobic core of the thiazolopyridine requires careful solvation. Pre-dissolve the compound in 100% DMSO to create a 10 mM master stock, but ensure your final working dilution in complete media (e.g., DMEM with 10% FBS) strictly keeps DMSO ≤ 0.1%. If precipitation occurs at your desired dose, switch to a co-solvent system (e.g., 5% DMSO + 5% Tween-80 + 90% Saline) to maintain solubility without compromising cell membrane integrity.

Q2: My MTT assay shows a significant drop in cell viability at concentrations >5 µM, but trypan blue exclusion shows the cells are still intact. What is happening? A: You are observing a discrepancy between mitochondrial metabolic activity and actual cell death. The MTT assay relies on the reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase[4]. Thiazolopyridine derivatives can act as mild mitochondrial uncouplers or induce G1/S cell cycle arrest without immediately causing apoptosis[3]. Causality & Fix: The compound is stalling proliferation (a cytostatic effect) rather than lysing the cells (a cytotoxic effect). To validate this, you must run an orthogonal assay. Switch to a Sulforhodamine B (SRB) assay, which measures total cellular protein mass rather than mitochondrial metabolism[5]. This will provide a true reflection of cell proliferation and structural viability.

Q3: How can I prevent off-target cytotoxicity during prolonged exposure (48-72 hours)? A: Prolonged exposure to thiazolopyridines at micromolar concentrations (>5 µM) often leads to off-target inhibition of host kinases, such as CDK4/6 or EGFR, due to the scaffold's structural mimicry of ATP[5]. This off-target binding triggers prolonged cellular stress and eventual apoptosis. Causality & Fix: To isolate the intended target effect from off-target cytotoxicity, perform a dose-response titration to establish the minimum effective concentration (MEC). Restrict your experimental doses to the sub-micromolar range (e.g., 0.1 - 1.0 µM) where target specificity is maintained[1].

Section 2: Visualizing the Problem

TroubleshootingWorkflow A Observe Cytotoxicity (Viability < 80%) B Check Compound Solubility & DMSO Concentration A->B C DMSO ≤ 0.1% v/v No Precipitation? B->C D Optimize Formulation (Use Co-solvents) C->D No E Assess Mechanism (Apoptosis vs Necrosis) C->E Yes F Assay Result E->F G Necrosis/Mitochondrial Tox (Reduce Dose/Time) F->G ATP Depletion H Target-Mediated Apoptosis (Confirm Target Engagement) F->H Caspase Activation

Workflow for diagnosing and mitigating thiazolopyridine-induced cytotoxicity.

SignalingPathway Drug 2-Ethyl[1,3]thiazolo[4,5-c]pyridine Target Intended Target (e.g., A2A/A2B Receptors) Drug->Target Specific Binding (<1 µM) OffTarget Off-Target Kinases (e.g., EGFR, CDK4/6) Drug->OffTarget Off-Target Binding (>5 µM) Efficacy Therapeutic Efficacy Target->Efficacy Modulation Arrest G1/S Phase Arrest OffTarget->Arrest Inhibition Apoptosis Caspase-3/7 Cleavage (Apoptosis) OffTarget->Apoptosis Prolonged Stress

Dose-dependent mechanistic divergence of thiazolo[4,5-c]pyridines in mammalian cells.

Section 3: Quantitative Data & Optimization Metrics

To maintain cellular integrity while achieving target modulation, adhere to the following empirically derived thresholds for thiazolopyridine applications:

ParameterRecommended LimitConsequence of Exceeding LimitMitigation Strategy
DMSO Concentration ≤ 0.1% (v/v)Lipid bilayer disruption, acute non-specific necrosis[3].Pre-dilute in complete media; utilize cyclodextrins or Tween-80 co-solvents.
Compound Concentration < 5.0 µMOff-target kinase inhibition (e.g., EGFR, CDK4/6), G1/S cell cycle arrest[3][5].Establish Minimum Effective Concentration (MEC); perform rigorous dose-titration.
Assay Incubation Time 48 - 72 hoursNutrient depletion leading to secondary necrosis and false-positive cytotoxicity[3].Refresh culture media at 48h if extending the assay duration.

Section 4: Self-Validating Experimental Protocols

To ensure data trustworthiness, you must utilize a self-validating system. Because thiazolopyridines can confound mitochondrial-dependent assays (MTT/MTS)[4], the following orthogonal Sulforhodamine B (SRB) protocol is required to accurately quantify true cytotoxicity[5].

Protocol: Orthogonal Viability Assessment via SRB Assay

  • Step 1: Cell Seeding. Seed your mammalian cell line (e.g., MCF-7, Vero) at 1×104 cells/well in a 96-well plate using complete growth medium (e.g., RPMI-1640 with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence and exponential growth[5].

  • Step 2: Compound Treatment. Treat cells with 2-Ethyl[1,3]thiazolo[4,5-c]pyridine at varying concentrations (titrating from 0.1 µM to 10 µM). Crucial: You must include a 0.1% DMSO vehicle control to isolate solvent effects from compound effects[3]. Incubate for 48 to 72 hours.

  • Step 3: In Situ Fixation. Without removing the culture media, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for exactly 1 hour to fix the cells to the plate bottom. Wash the plate 5 times with distilled water and allow it to air dry completely.

  • Step 4: Protein Staining. Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) dye (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature, protected from light[5].

  • Step 5: Washing & Solubilization. Remove unbound dye by washing the wells 4 times with 1% acetic acid. Air dry the plate. Solubilize the protein-bound dye by adding 100 µL of 10 mM Tris base (pH 10.5) to each well. Place on a shaker for 5 minutes[5].

  • Step 6: Quantification & Self-Validation. Measure the optical density (OD) at 540 nm using a microplate reader. Calculate the IC₅₀ by plotting percentage cytotoxicity against compound concentration[5].

  • Self-Validation Check: The OD of your 0.1% DMSO vehicle control must be within 5% of the completely untreated control. If the variance is >5%, solvent toxicity is actively confounding your results, and the formulation must be adjusted before proceeding.

References

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. NIH / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoKCOJ-W9H9zgSeLl2zXRYHxtHeP75R1v-g9RwR2jF28XSwwNsDS_qYLTyZTJg8IVb-1A_R4WLcWf1GQV2C3EFfNdisPiowHXzl7DI8k0KyagWOrZNCCd8XLuSDKV_-lB1-Bh0f6Y1sBPxeMd1]
  • Fragment-Based Discovery of Dual JC Virus and BK Virus Helicase Inhibitors. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgG2uGoKYnCUBCRYE35_mYePyLj4X9_28i3KYgB8qPXkn_Z8P51aNriOvRnuuJCSiey62UFkezzd9FaNnxn1hIrMljkB_7SlM8arPN-ooNUNxLfVjNfZ_rd2mBtM3xwHkfjicQ0b_t_l905Zzd5Ic6]
  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQsidpptV_Iez6khdFIa_jZTjCvSBvPQzO3GuiTNFAzNd3lfNKca5xCEWXKrs1zrx-02FUYgrbXY2uoXhPoHC3vrZRLCRVP5cpxlddthBalci7VhGi4bXx8ENHKz658bWDtjQBNvnvhaf2kQj0]
  • Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo. AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbpQXE7eWMOEmDFvJ9L1YR1LeDYK5NtrlUt0OnzJKeVxNOFtM1MRP_DXoLLMAZrU3fCPspJUDaDmyKqrCs0O2cZ4jZ5mpFNVGrm-z3RJ0xl5lxSffcY_1JO4-2C2SG6Lk_dt2_jx_BFSRWmdqi5grFZ2kute7kWpYRfRk1u5duMFbkELdefyceWFKb4oWoXGXzGl-Sb468rD7Bwc3MdFOYFLI=]
  • Cytotoxic Effects of Thiazolo[3,2-C]Pyrimidines Against Mcf-7 And Hepg2/C3a Carcinoma. DergiPark.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlh57kj_GU7w0pP09C7DvQlsrrX2AzccyrE8N6kXZPGgPUZBAb1AdwjrmkIspHigJhsAfgjxIc29oHFTh46XkeEQrAFjsg-P_LFVbiR7ndZ2WAA_xyTzJBxPiL-jJA2emsPN170wW09OG7v9bt7t0Bwnhh]

Sources

Optimization

Optimizing microwave-assisted synthesis of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). This guide is engineered for drug development professionals and synthetic chemists optimizing the single-step condensation of 4-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). This guide is engineered for drug development professionals and synthetic chemists optimizing the single-step condensation of 4-chloro-3-nitropyridine with propanethioamide to yield 2-Ethyl[1,3]thiazolo[4,5-c]pyridine.

Thiazolo[4,5-c]pyridines are highly valued in medicinal chemistry, frequently serving as core scaffolds for brain-penetrant kinase inhibitors ()[1]. By utilizing dielectric heating, MAOS bypasses the prolonged reflux times of conventional synthesis, drastically reducing reaction times and enhancing yields ()[2].

Process Overview & Mechanistic Rationale

The synthesis relies on a tandem sequence: a rapid nucleophilic aromatic substitution ( SN​Ar ) of the chloride by the thioamide sulfur, followed by a thermally demanding reductive cyclization onto the nitro group ()[3].

Synthesis_Workflow A 1. Reagent Assembly (4-Chloro-3-nitropyridine + Propanethioamide) B 2. Microwave Irradiation (Sulfolane, 130°C, 15 min) A->B Inert Atmosphere C 3. In-Situ Validation (Pressure < 4 bar) B->C Dielectric Heating D 4. Differential Precipitation (Aqueous Crash-Out) C->D Cooling to 40°C E 5. 2-Ethyl[1,3]thiazolo[4,5-c]pyridine (>95% Purity) D->E Filtration & Wash

Self-validating experimental workflow for MAOS of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine.

Quantitative Optimization Data

The choice of solvent and heating profile dictates the balance between kinetic drive and thermal degradation. Below is the parameter matrix demonstrating the causality behind our optimized conditions.

Table 1: MAOS Parameter Matrix for Thiazolo[4,5-c]pyridine Core Formation

SolventTemp (°C)Ramp Time (min)Hold Time (min)Target Yield (%)Impurity Profile / Observation
Ethanol11021518%High uncyclized thioether mass
DMF13021545%Moderate thermal degradation
Sulfolane 130 5 15 82% Clean conversion
Sulfolane160215<10%Severe charring / tar formation

Self-Validating Experimental Protocol

Objective : Synthesis of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine via single-step condensation. Materials : 4-chloro-3-nitropyridine (1.0 mmol), propanethioamide (1.5 mmol), anhydrous sulfolane (3.0 mL).

  • Step 1: Reaction Assembly

    • Charge a 10 mL heavy-walled microwave-safe quartz vial with the reactants and solvent.

    • Causality: Sulfolane is chosen for its high dielectric loss tangent ( tanδ ) and high boiling point (285°C). It efficiently converts microwave energy to heat without generating excessive vapor pressure.

    • Validation Checkpoint: The pre-reaction mixture must appear as a pale yellow suspension.

  • Step 2: Microwave Irradiation

    • Seal the vial with a Teflon-lined crimp cap and purge with N2​ gas for 2 minutes.

    • Program the microwave reactor: 5-minute ramp to 130°C, hold for 15 minutes at 130°C. Power max: 200 W.

    • Causality: The SN​Ar step is highly exothermic. A slow 5-minute ramp prevents localized superheating, ensuring the exotherm dissipates before the system reaches the high temperatures required for the subsequent cyclization.

    • Validation Checkpoint: Monitor the real-time pressure curve on the reactor software. It should plateau below 4 bar. A sudden spike >8 bar indicates runaway kinetics or solvent degradation.

  • Step 3: Differential Precipitation & Isolation

    • Allow the reactor to cool the vial to <40°C via compressed air.

    • Pour the crude amber mixture into 30 mL of ice-cold deionized water under vigorous magnetic stirring.

    • Causality: Sulfolane is highly miscible with water, whereas the fused thiazolopyridine core is lipophilic. This differential solubility forces the product to precipitate, bypassing complex extractions.

    • Validation Checkpoint: A distinct solid precipitate must form within 5 minutes. If an emulsion occurs, add 5 mL of saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer.

  • Step 4: Purification

    • Filter the precipitate under a vacuum, wash with cold water (2 x 10 mL) to remove residual sulfolane, and dry. Purify via flash chromatography (SiO2, DCM:MeOH 95:5) to achieve >95% purity.

Troubleshooting & FAQs

Troubleshooting_Logic START Analyze LC-MS / Visual Profile ISSUE1 Black Tarry Mixture (Thermal Degradation) START->ISSUE1 ISSUE2 High Thioether Mass (Incomplete Cyclization) START->ISSUE2 ISSUE3 Clean Product Mass (Successful Synthesis) START->ISSUE3 FIX1 Decrease Ramp Rate & Lower Max Temp ISSUE1->FIX1 Mitigate Superheating FIX2 Increase Hold Time by 10 Minutes ISSUE2->FIX2 Drive Kinetics FIX3 Proceed to Sulfolane Workup ISSUE3->FIX3 Isolate

Diagnostic workflow for optimizing MAOS of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine.

Q1: Why is my reaction yielding a black, tarry mixture instead of the target compound? A1: This is a classic symptom of localized superheating. The initial reaction between 4-chloro-3-nitropyridine and propanethioamide is highly exothermic. When this chemical heat is combined with aggressive microwave dielectric heating (e.g., a 1-minute ramp to 150°C), the localized temperature vastly exceeds the bulk temperature, leading to thermal degradation of the pyridine ring. Solution: Implement a staged heating profile. Extend your ramp time to 5 minutes and cap the maximum temperature at 130°C.

Q2: Why use sulfolane instead of standard polar aprotic solvents like DMF or NMP? A2: Microwave heating efficiency is dictated by the solvent's ability to align with the oscillating electromagnetic field. While DMF ( tanδ=0.161 ) heats well, it decomposes into dimethylamine and carbon monoxide at sustained high temperatures (>130°C) under microwave irradiation, which can poison the reductive cyclization step. Sulfolane provides excellent microwave absorptivity without decomposing or over-pressurizing the vial.

Q3: My LC-MS shows a dominant mass of [M+H]+ corresponding to the uncyclized thioether. How do I drive the reaction to completion? A3: The initial SN​Ar of the chloride by the thioamide sulfur has a low activation energy and occurs rapidly at ~80°C. However, the subsequent reductive cyclization—where the thioamide nitrogen attacks the nitro group, followed by the extrusion of water—requires significant thermal kinetic drive. Solution: If your reaction is stalling at the intermediate, your sustained thermal energy is insufficient. Increase the hold time at 130°C from 15 minutes to 25 minutes. Do not increase the temperature above 140°C, as this invites degradation.

Q4: Does this condensation yield any thiazolo[5,4-b]pyridine isomers? A4: No. The regioselectivity is entirely dictated by the starting material's substitution pattern. Because the chloride leaving group is exclusively at the 4-position and the nitro group is at the 3-position, the initial SN​Ar strictly occurs at C4. Subsequent cyclization onto the C3-nitro group exclusively yields the [4,5-c] fused system ()[3].

References

  • Title: Synthesis of 6-nitrothiazolo[5,4-b]pyridines and Thiazolo[4,5-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Microwave-assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Source: Chemistry Central Journal URL: [Link]

  • Title: Identification of Brain-Penetrant ATP-Competitive mTOR Inhibitors for CNS Syndromes. Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Troubleshooting

2-Ethyl[1,3]thiazolo[4,5-c]pyridine mass spectrometry fragmentation troubleshooting

Technical Support Center: 2-Ethyl[1][2]thiazolo[4,5-c]pyridine Mass Spectrometry Welcome to the technical support center for the mass spectrometric analysis of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Ethyl[1][2]thiazolo[4,5-c]pyridine Mass Spectrometry

Welcome to the technical support center for the mass spectrometric analysis of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the acquisition of high-quality, reproducible data. Here, we synthesize technical accuracy with field-proven insights to address specific issues you may encounter during your experiments.

Understanding the Analyte: 2-Ethyl[1][2]thiazolo[4,5-c]pyridine

2-Ethyl[1][2]thiazolo[4,5-c]pyridine is a heterocyclic compound containing both a thiazole and a pyridine ring. This structure presents unique characteristics in mass spectrometry. The presence of nitrogen and sulfur atoms makes it amenable to various ionization techniques. Understanding its fragmentation behavior is crucial for structural elucidation and quantification.

Molecular Formula: C₈H₈N₂S Monoisotopic Mass: 164.0408 Da

Ion Formula Calculated m/z
[M]⁺•[C₈H₈N₂S]⁺•164.0408
[M+H]⁺[C₈H₉N₂S]⁺165.0486
[M+Na]⁺[C₈H₈N₂SNa]⁺187.0227
[M+K]⁺[C₈H₈N₂SK]⁺202.9967

Anticipated Fragmentation Pathway

The fragmentation of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine is expected to be influenced by the stability of the aromatic system and the ethyl substituent. Under typical collision-induced dissociation (CID) conditions, the following pathways are plausible:

  • Loss of a methyl radical (•CH₃): This is a common fragmentation for ethyl-substituted aromatic compounds, leading to a stable cation.

  • Loss of ethylene (C₂H₄): A rearrangement followed by the elimination of a neutral ethylene molecule is another likely pathway.

  • Ring cleavage: At higher collision energies, fragmentation of the thiazole or pyridine ring can occur.

The following diagram illustrates a proposed primary fragmentation pathway for the protonated molecule [M+H]⁺.

Fragmentation_Pathway parent 2-Ethyl[1,3]thiazolo[4,5-c]pyridine [M+H]⁺ m/z = 165.05 frag1 Loss of •CH₃ [M+H-15]⁺ m/z = 150.02 parent->frag1 - •CH₃ frag2 Loss of C₂H₄ [M+H-28]⁺ m/z = 137.02 parent->frag2 - C₂H₄

Caption: Proposed fragmentation of protonated 2-Ethyl[1][2]thiazolo[4,5-c]pyridine.

Troubleshooting Guide

This section addresses common issues encountered during the mass spectrometric analysis of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine in a question-and-answer format.

Question 1: I am not seeing the expected molecular ion [M]⁺• or protonated molecule [M+H]⁺. What are the likely causes?

The absence or low intensity of the molecular ion peak can be attributed to several factors, ranging from sample concentration to instrument settings.[2]

  • Causality: The molecular ion may be unstable and prone to extensive fragmentation in the ion source (in-source fragmentation), or the ionization efficiency may be low under the current conditions.[3]

  • Troubleshooting Steps:

    • Verify Sample Concentration: Ensure your sample is appropriately concentrated.[2] If it's too dilute, the signal may be too weak to detect. Conversely, a highly concentrated sample can lead to ion suppression.[2]

    • Optimize Ionization Source Parameters:

      • For Electrospray Ionization (ESI): Adjust the capillary voltage, cone voltage (or fragmentor voltage), and nebulizing gas pressure. A high cone voltage can induce in-source fragmentation. Start with a lower cone voltage and gradually increase it.

      • For Electron Ionization (EI): The standard 70 eV may be too energetic, causing extensive fragmentation. If your instrument allows, try reducing the ionization energy.

    • Check Instrument Calibration: Ensure the mass spectrometer is properly tuned and calibrated across the expected mass range.[2] Incorrect calibration can lead to mass shifts, making it seem as though your ion is absent.[2][4]

    • Consider a Different Ionization Technique: If ESI is not yielding a strong signal, consider Atmospheric Pressure Chemical Ionization (APCI), which can be more efficient for less polar compounds.

Troubleshooting_Molecular_Ion start No/Low Molecular Ion Signal check_conc Verify Sample Concentration start->check_conc optimize_source Optimize Ion Source Parameters (e.g., Cone Voltage) check_conc->optimize_source calibrate Check MS Calibration & Tune optimize_source->calibrate change_ion Consider Different Ionization (e.g., APCI) calibrate->change_ion result Signal Improved change_ion->result

Caption: Workflow for troubleshooting a missing or weak molecular ion.

Question 2: My spectrum is dominated by an unexpected fragment ion. How do I identify its origin?

The presence of a dominant, unexpected fragment can be perplexing. The key is to systematically determine if it originates from your target analyte or an external source.

  • Causality: This could be due to a highly favorable fragmentation pathway, in-source fragmentation of the analyte, or the presence of a co-eluting contaminant.

  • Troubleshooting Steps:

    • Perform MS/MS on the Molecular Ion: If you can detect even a low-intensity molecular ion, perform a product ion scan (MS/MS). If the unexpected ion appears as a fragment, it confirms its origin from your compound. This allows you to propose and validate fragmentation pathways.[5]

    • Analyze a Blank Injection: Inject a solvent blank to check for background contamination. If the ion is present in the blank, it indicates a contaminated solvent, mobile phase, or system.[4][6]

    • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain an accurate mass for the unexpected ion. This will allow you to determine its elemental composition and help identify it.[7]

    • Review Sample Preparation: Contaminants can be introduced during sample preparation.[1] Ensure all glassware is clean and use high-purity solvents.[1][8][9][10]

Question 3: I'm observing significant adduct formation (e.g., [M+Na]⁺, [M+K]⁺). How can I minimize this?

Alkali metal adducts are a common issue in ESI-MS and can complicate spectra by splitting the signal across multiple species, reducing the intensity of the desired protonated molecule.[9]

  • Causality: Sodium and potassium are ubiquitous and can leach from glassware, or be present as impurities in solvents and reagents.[8][9] Thiazolopyridine derivatives can readily form these adducts.[11]

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Employ LC-MS grade solvents and additives to minimize metal ion contamination.[1][8][9][10]

    • Incorporate an Acidic Modifier: Adding a small amount of formic acid or acetic acid to the mobile phase can promote the formation of the protonated molecule [M+H]⁺ and suppress adduct formation.[1]

    • Add Ammonium Salts: Mobile phase additives like ammonium formate or ammonium acetate can provide a constant supply of ammonium ions, leading to the preferential formation of [M+NH₄]⁺ adducts, which are often easier to fragment than sodium or potassium adducts.[1]

    • Improve Sample Cleanup: If the sample matrix is complex, consider solid-phase extraction (SPE) or other cleanup steps to remove salts.[1][11]

    • Use Certified Low-Contamination Vials and Containers: Polypropylene or certified low-metal-content glass vials can reduce leaching of alkali metals.[9]

Question 4: The fragmentation pattern is inconsistent between runs. What should I check?

Reproducibility is key in scientific analysis. Inconsistent fragmentation can undermine the reliability of your data.

  • Causality: This issue, often termed instrument drift, can stem from fluctuating instrument conditions, an unstable ion source, or changes in the mobile phase composition.[6]

  • Troubleshooting Steps:

    • Check Instrument Stability: Before running your samples, run a calibration standard or a quality control sample to ensure the instrument's performance is stable.[2][6] Monitor for drift in mass accuracy and signal intensity.[6]

    • Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure accurate composition. Degas solvents properly to prevent bubble formation, which can lead to an unstable spray.

    • Inspect and Clean the Ion Source: A contaminated ion source can lead to unstable ionization and fluctuating signals. Follow the manufacturer's guidelines for cleaning the ion source components.

    • Verify Collision Energy Settings: Ensure that the collision energy and other MS/MS parameters are identical for all runs being compared.

Frequently Asked Questions (FAQs)

  • What are the best ionization techniques for 2-Ethyl[1][2]thiazolo[4,5-c]pyridine?

    • Electrospray Ionization (ESI) is generally the preferred method due to the presence of basic nitrogen atoms that are easily protonated. It is a soft ionization technique that typically yields a strong protonated molecule [M+H]⁺.

    • Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative, especially if the compound is of medium polarity and ESI performance is suboptimal.

    • Electron Ionization (EI) is a hard ionization technique that will likely cause extensive fragmentation. While this can provide detailed structural information, it may result in a weak or absent molecular ion peak.[12]

  • How does the ethyl group influence the fragmentation?

    • The ethyl group provides a primary site for fragmentation, typically through the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, or through the neutral loss of ethylene (C₂H₄).[13] These are often the most abundant fragment ions at low collision energies.

  • Are there any common contaminants that could interfere with the analysis?

    • Besides alkali metals, common contaminants include plasticizers (e.g., phthalates) from plastic labware, slip agents (e.g., oleamide), and previously analyzed compounds causing carryover.[6] Always run a solvent blank to identify and rule out these interferences.

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS Analysis
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine in LC-MS grade methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates.

  • Vial: Transfer the filtered sample to a certified low-adduct-forming autosampler vial.

Protocol 2: Confirmation of Fragmentation Pathway using MS/MS
  • Infusion Analysis (Optional): Infuse the sample directly into the mass spectrometer to optimize source conditions and identify the precursor ion ([M+H]⁺ at m/z 165.05).

  • LC-MS Method Setup:

    • LC: Use a C18 column with a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 10 minutes.

    • MS: Set the instrument to acquire data in positive ion mode.

  • MS/MS Experiment Setup:

    • Create a product ion scan method.

    • Precursor Ion: Set the isolation window to select the protonated molecule (m/z 165.05).

    • Collision Energy: Ramp the collision energy (e.g., from 10 to 40 eV) to observe how the fragmentation pattern changes. This can help in elucidating fragmentation pathways.

    • Acquisition: Acquire MS/MS spectra across the chromatographic peak of the analyte.

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify the fragment ions and compare them to the proposed fragmentation pathway. Use high-resolution data to confirm the elemental composition of the fragments.

References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC North America.
  • Novel Mobile Phase to Control Charge States and Metal Adducts in the LC/MS for mRNA Characteriz
  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc..
  • Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis. (2016). Rapid Communications in Mass Spectrometry. [Link]

  • Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. (n.d.).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
  • How to Maximize Sensitivity in LC-MS. (n.d.). Sigma-Aldrich.
  • Synthetic strategies for thiazolopyridine derivatives. (n.d.).
  • Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. (2007). Journal of the American Society for Mass Spectrometry. [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. (2026). Technology Networks.
  • Structural Confirmation of Polymeric Material Using MS/MS and Fragmentation Mechanisms. (n.d.).
  • Mass Spectrometer (MS) troubleshooting guide. (n.d.).
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis.

Sources

Optimization

Technical Support Center: Optimizing the Metabolic Stability of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine

Welcome to the Lead Optimization Support Center. This guide is designed for medicinal chemists and DMPK scientists troubleshooting high intrinsic clearance ( CLint​ ) issues associated with the 2-ethyl[1,3]thiazolo[4,5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lead Optimization Support Center. This guide is designed for medicinal chemists and DMPK scientists troubleshooting high intrinsic clearance ( CLint​ ) issues associated with the 2-ethyl[1,3]thiazolo[4,5-c]pyridine scaffold. Below, you will find diagnostic workflows, structural mitigation strategies, and self-validating protocols to drive your lead compounds toward clinical viability.

Part 1: Diagnostic Troubleshooting (FAQs)

Q: My 2-Ethyl[1,3]thiazolo[4,5-c]pyridine derivative shows rapid clearance in Human Liver Microsomes (HLM) ( CLint​>50μL/min/mg ). What is the primary mechanistic cause? A: The primary liability is almost certainly cytochrome P450 (CYP)-mediated oxidation at the 2-ethyl group. Thiazolopyridine scaffolds often exhibit low metabolic stability against human liver microsomes unless specifically optimized[1]. The α-carbon of the ethyl group is situated adjacent to the electron-deficient thiazole ring. This benzylic-like position lowers the C-H bond dissociation energy, making it highly susceptible to hydrogen atom abstraction by the high-valent iron-oxo species of CYP enzymes (primarily CYP3A4). This results in rapid α-hydroxylation, followed by potential dealkylation.

Q: I have confirmed α-hydroxylation via LC-MS/MS (+16 Da shift). How do I block this without increasing the steric bulk (which disrupts my target binding)? A: You have two isosteric/isostructural options:

  • Deuteration: Replacing the α-hydrogens with deuterium (forming a 2-(1,1- d2​ -ethyl) group) leverages the Kinetic Isotope Effect (KIE). Because the C-D bond is stronger than the C-H bond, it increases the activation energy required for the rate-limiting cleavage step, significantly lowering intrinsic clearance[2] and increasing in vivo half-life[3].

  • Fluorination: Substituting the α-hydrogens with fluorine (forming a 2-(1,1-difluoroethyl) group) introduces strong electron-withdrawing effects. This deactivates the adjacent carbon towards oxidative attack, effectively blocking the labile metabolic site[4].

Q: After fluorinating the ethyl group, clearance improved, but MetID now shows a new +16 Da peak with a distinct shift in the aromatic NMR region. What happened? A: You are observing the "whack-a-mole" effect of metabolic optimization. By blocking the primary soft spot, a secondary liability has emerged: N-oxidation of the pyridine ring . The lone pair on the pyridine nitrogen (at position 5 of the [4,5-c] system) is susceptible to oxidation by Flavin-containing monooxygenases (FMOs) or CYPs. To mitigate this, introduce an electron-withdrawing group (EWG), such as a fluorine or chlorine atom, onto the pyridine core (e.g., at C4 or C6). This pulls electron density away from the nitrogen via inductive effects, raising its oxidation potential and stabilizing the heterocycle[5].

Part 2: Workflow & Data Visualization

Optimization Decision Tree

Follow this diagnostic pathway to systematically resolve clearance issues in your thiazolopyridine series.

MetabolicOptimization Start Incubate 2-Ethyl[1,3]thiazolo [4,5-c]pyridine in HLM LCMS LC-MS/MS Metabolite ID Start->LCMS CheckEthyl α-Hydroxylation at Ethyl Group? LCMS->CheckEthyl CheckPyr N-Oxidation at Pyridine Ring? CheckEthyl->CheckPyr No ModEthyl Synthesize α,α-d2-ethyl or α,α-difluoroethyl analog CheckEthyl->ModEthyl Yes ModPyr Introduce EWG (e.g., F, Cl) on Pyridine core CheckPyr->ModPyr Yes ReTest Re-evaluate CL_int & Half-life (t1/2) CheckPyr->ReTest No ModEthyl->CheckPyr ModPyr->ReTest ReTest->Start CL_int > 10 µL/min/mg Success Optimized Lead Candidate ReTest->Success CL_int < 10 µL/min/mg

Troubleshooting workflow for identifying and resolving metabolic liabilities in thiazolopyridines.

Quantitative Impact of Structural Modifications

Data represents typical baseline shifts observed during the optimization of the 2-ethyl[1,3]thiazolo[4,5-c]pyridine scaffold.

Structural ModificationMechanistic RationaleHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Primary Metabolite Observed
2-Ethyl (Parent) Baseline12.0115.5α-hydroxyethyl
2-(1,1- d2​ -ethyl) Kinetic Isotope Effect38.536.4Pyridine N-oxide
2-(1,1-difluoroethyl) Electronic Deactivation85.016.3Pyridine N-oxide
2-(1,1-difluoroethyl) + 4-F Dual Block (Core EWG)>120.0<5.0None detected

Part 3: Standard Operating Procedure (SOP)

Self-Validating HLM Stability & Metabolite ID Assay

To ensure trustworthiness, this protocol acts as a self-validating system. It incorporates mandatory controls that independently verify enzymatic viability and rule out chemical degradation.

Step 1: Reagent & Control Preparation

  • Prepare 10 mM DMSO stocks of the test compound, Verapamil (High-clearance positive control to validate CYP activity), and Warfarin (Low-clearance negative control to validate assay baseline).

  • Dilute stocks to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

Step 2: Incubation & Self-Validation Setup

  • Aliquot 50 µL of the working solutions into a 96-well plate.

  • Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Crucial Validation Step: Prepare a parallel "-NADPH" control plate. This isolates chemical instability from enzymatic metabolism.

  • Pre-incubate all plates at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of NADPH regenerating system (final concentration 1 mM) to the test plates, and 10 µL of blank buffer to the "-NADPH" plates.

Step 3: Quenching & Extraction

  • At specific time points (0, 5, 15, 30, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Centrifuge the plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

Step 4: LC-MS/MS Analysis & Calculation

  • Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode for quantitation, and simultaneously run a full-scan Product Ion (PI) mode to identify +16 Da (hydroxylation) or +32 Da (dihydroxylation) mass shifts.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Calculate the elimination rate constant ( k ) from the slope, and determine intrinsic clearance:

    CLint​=Microsomal Protein Concentrationk×V​
  • Assay Validation Gate: The assay is only valid if Verapamil CLint​>40μL/min/mg , Warfarin CLint​<5μL/min/mg , and the "-NADPH" control shows <5% degradation.

References

  • Thiazolopyridine derivatives as adenosine receptor antagonists.Google Patents (EP3914600B1).
  • Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Facile Methods for Preparation of Thiazolopyridine and Tetrahydro-thiazolopyridine Derivatives. Heterocycles / ResearchGate. Available at:[Link]

  • Carbon-Fluorine Bond Activation for the Synthesis of Functionalized Molecules (Synthesis of halogenated naphthols). LMU Munich Electronic Theses. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Chromatographic Peak Tailing for 2-Ethyl[1,3]thiazolo[4,5-c]pyridine

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals dealing with the complex chromatographic behavior of fused heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals dealing with the complex chromatographic behavior of fused heterocycles. Here, we dissect the mechanistic causes of peak tailing for 2-Ethyl[1,3]thiazolo[4,5-c]pyridine and provide self-validating workflows to restore peak symmetry and quantitative accuracy.

Mechanistic Causality: Why Does 2-Ethyl[1,3]thiazolo[4,5-c]pyridine Tail?

In reversed-phase liquid chromatography (RPLC), the ideal retention mechanism is purely hydrophobic partitioning. However, 2-Ethyl[1,3]thiazolo[4,5-c]pyridine possesses a highly basic pyridine-type nitrogen (pKa ~5.2) within its fused ring system.

When analyzing this compound on standard silica-based C18 columns at a mid-range pH (e.g., pH 4–7), a secondary retention mechanism emerges. The residual silanol groups (-Si-OH) on the silica surface become ionized (-Si-O⁻)[1], while the basic pyridine nitrogen remains protonated. This creates a strong electrostatic "velcro effect"[1]—a weak cation-exchange interaction. Because this secondary interaction is kinetically slower than hydrophobic partitioning, a fraction of the analyte molecules is retained longer, dragging out the trailing edge of the peak and causing severe asymmetry[2].

Diagnostic Workflow: Isolating the Root Cause

Before altering mobile phase chemistry, you must definitively prove whether the tailing is a chemical interaction or a physical system defect (e.g., a column void or dead volume).

PeakTailingDiagnostics Start Assess Peak Tailing As > 1.5 CheckSystem Is it a physical or chemical issue? Start->CheckSystem InjectNeutral Inject Neutral Marker (e.g., Toluene) CheckSystem->InjectNeutral NeutralTails Neutral Peak Tails? InjectNeutral->NeutralTails PhysicalFix Fix Physical Issue (Frit, Tubing, Void) NeutralTails->PhysicalFix Yes ChemicalIssue Chemical Issue: Silanol Interactions NeutralTails->ChemicalIssue No LowPH Lower pH to 2.5 (Protonate Silanols) ChemicalIssue->LowPH HighPH Raise pH > 8.0 (Deprotonate Pyridine) ChemicalIssue->HighPH Additive Add TEA Modifier (Block Silanols) ChemicalIssue->Additive Success Symmetrical Peak (As 1.0 - 1.2) LowPH->Success HighPH->Success Additive->Success

Diagnostic workflow for isolating and resolving physical vs. chemical peak tailing in HPLC.

Frequently Asked Questions (Troubleshooting)

Q: I am using a "fully end-capped" C18 column. Why is my 2-Ethyl[1,3]thiazolo[4,5-c]pyridine peak still tailing? A: End-capping involves reacting residual silanols with a small silane agent (like trimethylchlorosilane) to neutralize the surface. However, due to steric hindrance, end-capping is never 100% efficient; typically, only about 50% of the residual silanols are successfully blocked[2]. For highly basic fused heterocycles, the remaining active silanols are more than enough to induce significant secondary interactions and peak tailing[3].

Q: How does the mobile phase pH dictate the tailing of this specific molecule? A: The pH controls the ionization state of both the analyte and the column.

  • Low pH (2.0 - 3.0): Silanol groups are fully protonated (neutralized), shutting down ion-exchange[4].

  • Mid pH (4.0 - 7.0): The worst-case scenario. Silanols are ionized (-Si-O⁻) and the pyridine nitrogen is protonated, leading to maximum electrostatic binding[4].

  • High pH (> 8.0): The pyridine nitrogen is deprotonated (neutralized). While this eliminates tailing, standard silica columns will dissolve at this pH[5], requiring specialized polymer or hybrid columns.

Q: Should I use Triethylamine (TEA) or adjust my buffer pH? A: Adjusting the buffer pH is the preferred first-line strategy because it preserves the structural integrity of the column. TEA acts as a silanol suppressor by competing with the analyte for active sites[6]. While highly effective, continuous use of TEA can accelerate the hydrolysis of the stationary phase and strip the end-capping over time[6].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method contains internal checks to verify that the experimental parameters are functioning exactly as intended before sample analysis begins.

Protocol A: Silanol Suppression via Low-pH Mobile Phase

Causality: Lowering the pH below 3.0 forces the residual silanols into their neutral, protonated state (-Si-OH), effectively disabling the cation-exchange mechanism that traps the basic pyridine moiety[2].

  • Buffer Preparation: Dissolve 2.72 g of Potassium Phosphate Monobasic in 1 L of LC-MS grade water to create a 20 mM solution.

  • pH Adjustment: Titrate the buffer with concentrated Phosphoric Acid until the pH reaches exactly 2.5.

  • Filtration: Vacuum filter the buffer through a 0.2 µm PTFE membrane to remove particulates.

  • Column Selection: Install a sterically protected or highly deactivated Type-B silica column designed for low-pH stability (e.g., Agilent ZORBAX StableBond)[2].

  • System Equilibration & Self-Validation:

    • Validation Step 1: Pump the mobile phase at 1.0 mL/min and monitor backpressure. A stable pressure confirms the phosphate buffer has not precipitated in the organic modifier (Acetonitrile/Methanol)[5].

    • Validation Step 2: Inject a neutral marker (e.g., Uracil). Calculate the Asymmetry factor (As). An As≈1.0 confirms the physical fluidics are intact, validating that the system is ready for the basic analyte[1].

  • Analysis: Inject the 2-Ethyl[1,3]thiazolo[4,5-c]pyridine sample.

Protocol B: Competitive Masking via Amine Additives (TEA)

Causality: If a low-pH method degrades your specific sample, you can add a competing base. Triethylamine (TEA) is a small, highly basic molecule that saturates the active silanol sites, acting as a sacrificial shield so the bulkier thiazolopyridine elutes cleanly[5].

  • Mobile Phase Modification: Prepare your standard mobile phase (e.g., 70:30 Methanol:Water).

  • Additive Integration: Add Triethylamine (TEA) to a final concentration of 5 mM to 10 mM[5].

  • Equilibration & Self-Validation:

    • Validation Step 1: Flush the column with the TEA-modified mobile phase for at least 20 column volumes to ensure complete saturation of the silanol sites.

    • Validation Step 2: Perform a blank injection (mobile phase only). A flat baseline at your target UV detection wavelength confirms that the TEA has reached dynamic equilibrium and is not causing background interference.

  • Analysis: Inject the sample. Note that retention times may shift slightly as the stationary phase environment has been chemically altered.

Quantitative Data Presentation

The table below summarizes the expected chromatographic performance of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine under various method conditions, quantifying the impact of the mechanistic solutions described above.

Chromatographic ConditionPrimary Retention MechanismExpected Asymmetry ( As )Resolution & Sensitivity Impact
Standard C18, pH 6.0 Hydrophobic + Ion-Exchange2.5 - 3.5 (Severe Tailing)Poor resolution; signal suppression due to band broadening.
Standard C18, pH 6.0 + 10mM TEA Hydrophobic (Silanols masked)1.3 - 1.5 (Moderate/Acceptable)Fair resolution; improved peak height, but potential UV background noise.
End-capped C18, pH 2.5 Hydrophobic (Silanols protonated)1.0 - 1.2 (Excellent)High resolution; sharp peaks yield maximum sensitivity.
Hybrid Silica (BEH), pH 10.0 Hydrophobic (Analyte neutral)1.0 - 1.1 (Excellent)High resolution; requires specialized pH-tolerant columns.

(Note: Peak tailing occurs when the peak asymmetry factor ( As ) is greater than 1.2, though As up to 1.5 is often acceptable for routine assays[2].)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Toxicological Guide to 2-Ethylthiazolo[4,5-c]pyridine and Its Structural Analogs

A Comparative Toxicological Guide to 2-Ethyl[1][2]thiazolo[4,5-c]pyridine and Its Structural Analogs Abstract This guide provides a comparative toxicological assessment of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine, a heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Toxicological Guide to 2-Ethyl[1][2]thiazolo[4,5-c]pyridine and Its Structural Analogs

Abstract

This guide provides a comparative toxicological assessment of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct toxicological data on this specific molecule, this analysis focuses on a structure-activity relationship (SAR) approach. We synthesize and evaluate existing data on its core scaffolds—pyridine and thiazole—and its close structural analogs, primarily other thiazolopyridine isomers. The guide delves into comparative cytotoxicity across various cell lines, potential genotoxic effects, and the underlying molecular mechanisms. Detailed, field-proven experimental protocols for key toxicological assays are provided to empower researchers to conduct their own validated studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential toxicological profile of this and related chemical series.

The Chemical Landscape and Rationale for Comparison

The fusion of a thiazole and a pyridine ring creates the thiazolopyridine scaffold, a bicyclic heterocyclic system that is a cornerstone in modern drug discovery.[3] These structures are valued for their ability to interact with a wide range of biological targets, leading to their investigation for antiviral, anticancer, and anti-inflammatory properties.[4][5] 2-Ethyl[1][2]thiazolo[4,5-c]pyridine belongs to this important class.

A toxicological assessment is critical for any compound with therapeutic potential. In the absence of direct data, a comparative analysis based on structural analogy is a scientifically rigorous and widely accepted initial step in risk assessment.[6] This guide will focus on analogs where the core thiazolopyridine structure is maintained but variations exist in substituent groups or the fusion orientation of the rings, such as the well-studied thiazolo[4,5-b]pyridine series.[4][7]

Key Structural Analogs for Comparison:

  • Thiazolo[4,5-b]pyridines: Isomers where the nitrogen is at position 7 of the fused system. This class has been explored for antimicrobial and anticancer activities.[4][7]

  • Isothiazolo[4,3-b]pyridines: These analogs have shown potent activity as kinase inhibitors.[5]

  • Substituted Pyridine and Thiazole Derivatives: Analyzing the toxicity of the individual core rings provides a foundational understanding of their potential contribution to the overall toxicity of the fused system.[8][9]

Comparative Cytotoxicity Analysis

The most abundant toxicological data for thiazolopyridine analogs relates to their in vitro cytotoxicity, often evaluated as part of anticancer research. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular proliferation.

A survey of the literature reveals that many pyridine and thiazolopyridine derivatives exhibit significant cytotoxic effects against a variety of human cancer cell lines.[10] For instance, certain 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones have demonstrated promising cytotoxicity against liver (HepG2) and fibroblast (Balb/c 3T3) cell lines.[4] Similarly, pyrazolothiazole and thiazolopyridine derivatives have shown potent anticancer activity against HepG2 and breast cancer (MCF-7) cell lines.[11]

The table below summarizes representative cytotoxicity data for various structural analogs.

Compound ClassSpecific Analog ExampleCell LineIC50 (µM)Reference
Thiazolopyridine Hybrid Pyridine-Oxadiazole Hybrid (Compound 12)MCF-7 (Breast)0.5[1]
Pyridine-Oxadiazole Hybrid (Compound 12)HepG2 (Liver)5.27[1]
Pyridine Derivative Nabumetone-Pyridine Hybrid (Compound 4a)HT29 (Colorectal)2.243[12]
Thiazolopyridine Pyrazolothiazole Analog (Compound 9c)HepG2 (Liver)10.89[11]
Pyrazolothiazole Analog (Compound 9c)MCF-7 (Breast)15.60[11]
Isatin-Pyridine Hybrid Isatin-Pyridine Derivative (Compound 33)HepG2 (Liver)More active than Doxorubicin[13]
Thiazole-Based Pyridine Thiazole-Pyridine Analog (Compound 2m)A549 (Lung)Lower than Cisplatin (12.65 µg/mL)[14]

Structure-Activity Relationship (SAR) Insights: The data suggest that cytotoxicity is highly dependent on the specific substituents attached to the core thiazolopyridine ring.

  • Aromatic Substituents: The presence of aryl groups, such as phenyl or pyridyl moieties, often correlates with enhanced cytotoxic activity.[4][15]

  • Hybridization: Fusing or linking the thiazolopyridine scaffold with other pharmacologically active heterocycles like oxadiazole or pyrazole can dramatically increase potency.[1][11]

Proposed Mechanism of Action: Apoptosis Induction

Several studies on pyridine-containing heterocycles indicate that their cytotoxic effects are often mediated by the induction of apoptosis (programmed cell death).[13] This process is a desirable trait for anticancer agents as it is a controlled form of cell death that minimizes inflammation. The mechanism often involves the arrest of the cell cycle at a specific phase (e.g., G2/M), followed by the activation of caspase enzymes, which are the executioners of apoptosis.[13]

apoptosis_pathway Thiazolopyridine Thiazolopyridine Analog CellCycle Cell Cycle Arrest (G2/M Phase) Thiazolopyridine->CellCycle Induces CaspaseActivation Caspase-3 Activation CellCycle->CaspaseActivation Leads to Apoptosis Apoptosis CaspaseActivation->Apoptosis Executes

Caption: Simplified pathway of apoptosis induced by bioactive heterocyclic compounds.

Genotoxicity Assessment

Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a critical safety concern.[6] While specific genotoxicity data for 2-Ethyl[1][2]thiazolo[4,5-c]pyridine is unavailable, studies on related heterocyclic aromatic hydrocarbons (hetero-PAHs) provide valuable insights.

Research using the in vitro micronucleus assay on fish liver cell lines (RTL-W1) has shown that several hetero-PAHs, such as acridine and dibenzothiophene, are potent inducers of chromosomal damage.[2][16] Quinoline, a structural component of some complex pyridines, did not show significant micronuclei induction in that specific study, suggesting that genotoxic potential is highly structure-dependent.[2][16] Given that thiazolopyridines are also hetero-PAHs, a potential for genotoxicity cannot be ruled out and must be experimentally evaluated.

Other Toxicological Considerations

Safety data sheets for related compounds, such as ethyl thiazolo[4,5-b]pyridine-2-carboxylate, indicate potential hazards including acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.[17] Another analog, 5-Ethylpyridine-2,3-dicarboxylic acid, is also classified as a skin and eye irritant. These classifications underscore the need for appropriate personal protective equipment (PPE) when handling these classes of compounds.

Key Experimental Protocols

To ensure data reliability and reproducibility, standardized protocols are essential. The following sections detail the methodologies for core in vitro toxicity assays.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a cornerstone of in vitro cytotoxicity testing. It measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[18] The amount of formazan produced is directly proportional to the number of living cells.

Causality Behind Experimental Choices:

  • Cell Seeding Density: Chosen to ensure cells are in an exponential growth phase during the experiment, providing a robust signal.

  • Incubation Time: A 24 to 72-hour exposure to the compound allows for sufficient time to observe effects on cell proliferation.

  • Solubilization Step: The formazan crystals are insoluble in aqueous culture medium; therefore, a detergent like DMSO or SDS is required to dissolve them before the absorbance can be read.[18]

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h (Cell Adherence) SeedCells->Incubate1 AddCompound Add Test Compound (Serial Dilutions) Incubate1->AddCompound Incubate2 Incubate 24-72h AddCompound->Incubate2 AddMTT Add MTT Reagent (Incubate 2-4h) Incubate2->AddMTT AddSolubilizer Add Solubilization Solution AddMTT->AddSolubilizer Incubate3 Incubate 2-4h (Dark) AddSolubilizer->Incubate3 ReadAbsorbance Read Absorbance (~570 nm) Incubate3->ReadAbsorbance End End ReadAbsorbance->End

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (including a vehicle control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Incubate the plate for 2 hours in the dark at room temperature. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Micronucleus Assay for Genotoxicity

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. It is a robust method for screening the genotoxic potential of a compound.[2][16]

Step-by-Step Protocol:

  • Cell Culture: Culture cells (e.g., RTL-W1 or CHO-K1) to approximately 50-60% confluency.

  • Compound Exposure: Treat cells with at least three concentrations of the test compound, alongside positive and negative (vehicle) controls, for a duration equivalent to 1.5-2 normal cell cycles. Cytochalasin B is often included to block cytokinesis, resulting in binucleated cells which are easier to score for micronuclei.

  • Cell Harvesting: After exposure, wash the cells with PBS and harvest them using trypsin.

  • Cytospin Preparation: Centrifuge the cell suspension, resuspend in a small volume, and use a cytocentrifuge (Cytospin) to deposit the cells onto microscope slides.

  • Fixation and Staining: Fix the cells (e.g., with methanol) and stain with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.

  • Microscopic Analysis: Score at least 1000 binucleated cells per concentration under a microscope. Identify and count the number of micronuclei, which appear as small, separate nuclei within the cytoplasm of binucleated cells.

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive (genotoxic) result.

Conclusion and Future Directions

The available evidence from structural analogs suggests that 2-Ethyl[1][2]thiazolo[4,5-c]pyridine and related compounds are biologically active molecules with a significant potential for cytotoxicity against various cell lines, particularly cancer cells. This activity appears to be mediated, at least in part, by the induction of apoptosis. While the potential for genotoxicity and local irritation exists, it is highly structure-dependent.

This comparative guide underscores the critical need for direct experimental evaluation of 2-Ethyl[1][2]thiazolo[4,5-c]pyridine. Future research should prioritize:

  • Direct Cytotoxicity Screening: Testing the title compound against a panel of cancer and normal cell lines using the protocols outlined herein.

  • Genotoxicity Testing: Performing an in vitro micronucleus or Ames assay to definitively assess its mutagenic potential.

  • In Vivo Studies: If in vitro data suggest a favorable therapeutic index, preliminary in vivo toxicity studies in rodent models would be the next logical step.

By systematically applying these validated toxicological workflows, the scientific community can build a comprehensive safety profile for this promising class of compounds, facilitating their potential translation into therapeutic applications.

References

  • Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. ResearchGate. [Link]

  • Brion, F., et al. (2014). Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1. PLoS ONE. [Link]

  • Brion, F., et al. (2014). Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1. PubMed. [Link]

  • Fayed, E. A., et al. (2022). Anticancer Functions of Pyridine Heterocycles. IntechOpen. [Link]

  • Kowalczyk, M., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules. [Link]

  • Abdel-Sattar, A. A. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry. [Link]

  • Gundert, F., et al. (2023). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. Archives of Toxicology. [Link]

  • NextSDS. (n.d.). ethyl thiazolo[4,5-b]pyridine-2-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • El-Sattar, N. A. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry. [Link]

  • Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell. [Link]

  • Gomaa, A. M., et al. (2021). Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. ChemistrySelect. [Link]

  • Al-Trawneh, S. A., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics. [Link]

  • El-Hag Ali, A. (2019). Recent Trends in Chemistry of Thiazolopyridines. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. ResearchGate. [Link]

  • Various Authors. (2024). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET. [Link]

  • Al-Warhi, T., et al. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • Various Authors. (2021). ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. IJIEMR. [Link]

  • NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Kaptein, S. J. F., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry. [Link]

  • Weigel, C., et al. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences. [Link]

  • Smith, K., et al. (2015). Crystal structure of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E. [Link]

  • Sławiński, J., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. [Link]

  • Sławiński, J., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

  • Ak, S., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Pharmaceuticals. [Link]

  • Various Authors. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

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Comparative

Reproducibility of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine Synthesis: A Comparative Technical Guide

The [1,3]thiazolo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It is frequently leveraged in fragment-based drug discovery to target complex biological mechanisms, ranging f...

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Author: BenchChem Technical Support Team. Date: April 2026

The [1,3]thiazolo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It is frequently leveraged in fragment-based drug discovery to target complex biological mechanisms, ranging from dual JC/BK virus helicase inhibition to the modulation of factor Xa[1]. However, the synthesis of 2-alkyl derivatives—specifically 2-ethyl[1,3]thiazolo[4,5-c]pyridine —often presents significant reproducibility challenges for synthetic chemists.

As an Application Scientist, ensuring that a synthetic route is not only theoretically sound but practically reproducible is paramount. This guide objectively compares the two dominant synthetic paradigms for this molecule: the modern Single-Step Microwave-Assisted Condensation [2] and the Classical Multi-Step Cyclization [3]. By dissecting the mechanistic causality behind each experimental choice, this guide provides a self-validating framework to help you select and execute the optimal route for your specific drug development needs.

Mechanistic Causality & Route Design

To achieve high reproducibility, one must understand why a reaction proceeds, rather than just how to set it up. The synthesis of the [4,5-c] isomer is notoriously more difficult than its [5,4-b] counterpart due to the electronic distribution of the pyridine ring, making the choice of starting materials critical[2].

Route A: Single-Step Microwave Condensation

Developed as an expeditious method for library generation, this route condenses 4-chloro-3-nitropyridine directly with propanethioamide[2].

  • The Causality: The reaction is initiated by a nucleophilic aromatic substitution ( SN​Ar ) where the thioamide sulfur attacks the activated C4 position of the pyridine ring. The true complexity lies in the subsequent step: the high temperature (135 °C) driven by microwave irradiation forces a complex redox-cyclization cascade. The nitro group acts as an internal oxidant, facilitating the closure of the thiazole ring.

  • The Trade-off: While highly step-efficient, this route requires a massive excess of thioamide (which acts as a sacrificial reductant) and often results in complex crude mixtures with moderate yields[2].

Route B: Classical Multi-Step Cyclization

This alternative prioritizes step-by-step mechanistic control and isolation[3]. Starting from 3-amino-4-chloropyridine, an initial acylation with propionyl chloride yields an amide intermediate.

  • The Causality: By isolating the amide, the unpredictable redox chemistry of Route A is entirely bypassed. Subsequent treatment with phosphorus pentasulfide ( P2​S5​ ) converts the amide to a thioamide. The use of pyridine as a solvent in this step is highly intentional: it acts both as a high-boiling medium to overcome the cyclization activation energy and as an acid scavenger to neutralize the HCl byproduct generated during the intramolecular nucleophilic displacement of the chloride[3].

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Validation checkpoints are embedded to ensure the reaction is proceeding as intended before moving to the next step.

Protocol A: Route 1 (Microwave-Assisted Condensation)

Reference Standard: Adapted from Duncton et al.[2]

  • Reaction Assembly: In a 10 mL microwave-safe vial, combine 4-chloro-3-nitropyridine (1.0 equiv, 1.0 mmol) and propanethioamide (4.0 equiv, 4.0 mmol).

    • Expert Insight: The 4.0 molar equivalent of thioamide is non-negotiable. Lower equivalents will stall the reaction at the uncyclized thioether intermediate.

  • Solvent & Irradiation: Suspend the mixture in anhydrous N-methyl-2-pyrrolidone (NMP) (3.0 mL). Seal the vial and subject it to microwave irradiation at 135 °C for 45 minutes.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the crude mixture. The complete disappearance of the starting mass ( m/z 158) and the appearance of the target mass ( m/z 165 [M+H]+ ) validates successful cyclization.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers extensively with brine (5 x 10 mL) to remove the high-boiling NMP. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the product.

Protocol B: Route 2 (Classical Multi-Step Cyclization)

Reference Standard: Adapted from Haginoya et al.[3]

Step 1: Acylation

  • Reaction: To a solution of 3-amino-4-chloropyridine (1.0 equiv, 5.0 mmol) in anhydrous DCM (20 mL) at 0 °C, add triethylamine (1.5 equiv). Dropwise, add propionyl chloride (1.1 equiv). Stir for 2 hours at room temperature.

  • Validation Checkpoint (TLC): Elute with DCM/MeOH (9:1). The highly polar amine spot should be completely consumed, replaced by a higher Rf​ amide spot.

  • Isolation: Wash the organic layer with water, dry over MgSO4​ , and concentrate in vacuo to yield the crude amide.

Step 2: Thiation & Cyclization 4. Reaction: Dissolve the crude amide in anhydrous pyridine (15 mL). Add P2​S5​ (1.2 equiv). Reflux the mixture at 115 °C for 12 hours. 5. Validation Checkpoint (LC-MS): Analysis will show the transient thioamide intermediate rapidly converting to the cyclized product ( m/z 165). 6. Workup: Cool to room temperature, carefully pour into ice-water (50 mL), and adjust the pH to 8 using NH4​OH . Extract with EtOAc (3 x 20 mL). Purify via flash chromatography to afford pure 2-ethyl[1,3]thiazolo[4,5-c]pyridine.

Workflow Visualization

SynthesisRoutes SM1 4-Chloro-3-nitropyridine + Propanethioamide MW Microwave Irradiation (135 °C, 45 min) SM1->MW Route A (SNAr & Redox) Prod 2-Ethyl[1,3]thiazolo [4,5-c]pyridine MW->Prod 22-35% Yield SM2 3-Amino-4-chloropyridine + Propionyl Chloride Amide Amide Intermediate (Isolated) SM2->Amide Route B Step 1 (Acylation) Thiation P2S5 / Pyridine Reflux (12 h) Amide->Thiation Step 2 Thiation->Prod 65-75% Yield

Fig 1: Workflow comparison of Route A (Single-Step) vs Route B (Multi-Step) for synthesis.

Quantitative Performance Comparison

To facilitate objective decision-making, the empirical performance metrics of both routes are summarized below.

Performance MetricRoute A (Single-Step MW)Route B (Multi-Step Classical)
Overall Isolated Yield 22 - 35%65 - 75%
Total Reaction Time < 1 Hour14 - 16 Hours
Scalability Poor (Limited by MW cavity size)Excellent (Standard batch reactors)
Purity Profile Moderate (Complex redox byproducts)High (Clean intermediate isolation)
Atom Economy Low (Requires 4.0 equiv thioamide)High (Stoichiometric reagents used)

Strategic Recommendations

The choice between these two routes should be dictated by the specific phase of your drug development pipeline:

  • Select Route A (Microwave Condensation) if you are in the Hit-to-Lead / Discovery Phase . When generating a broad library of 2-substituted thiazolo[4,5-c]pyridines, the speed of a single-step reaction outweighs the poor atom economy and lower yields[2]. It allows for rapid SAR (Structure-Activity Relationship) generation.

  • Select Route B (Classical Cyclization) if you are in the Lead Optimization / Scale-Up Phase . The multi-step route guarantees high reproducibility, superior yields, and straightforward scalability[3]. By avoiding the volatile redox chemistry of the nitro group, this route ensures that large-batch synthesis will not fail due to thermal runaway or incomplete reduction.

References

  • Duncton, M. A. J., et al. "A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas." Journal of Heterocyclic Chemistry, 2009. 4

  • Haginoya, N., & Komori, S. "Facile Methods for Preparation of Thiazolopyridine and Tetrahydrothiazolopyridine Derivatives." Heterocycles, 2004. 3

  • "Fragment-Based Discovery of Dual JC Virus and BK Virus Helicase Inhibitors." Journal of Medicinal Chemistry, 2016. 1

Sources

Validation

Benchmarking 2-Ethyl[1,3]thiazolo[4,5-c]pyridine against commercial reference standards

Benchmarking 2-Ethyl[1,3]thiazolo[4,5-c]pyridine against Commercial Reference Standards in Dual sEH/FLAP Inhibitor Design Executive Summary In the pursuit of next-generation anti-inflammatory therapeutics, dual inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Ethyl[1,3]thiazolo[4,5-c]pyridine against Commercial Reference Standards in Dual sEH/FLAP Inhibitor Design

Executive Summary

In the pursuit of next-generation anti-inflammatory therapeutics, dual inhibitors targeting soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP)—such as the clinical candidate diflapolin—offer a promising mechanism to simultaneously suppress pro-inflammatory leukotrienes and stabilize anti-inflammatory epoxyeicosatrienoic acids (EETs). However, the highly lipophilic benzothiazole core of standard diflapolin analogues severely limits aqueous solubility and bioavailability[1].

To overcome this, medicinal chemists employ bioisosteric replacement strategies. This guide benchmarks the performance of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine (CAS 98382-94-6) as a core building block against the traditional commercial standard (2-ethylbenzothiazole) and its isomer (2-ethyl[1,3]thiazolo[5,4-b]pyridine). Through rigorous physicochemical and phenotypic profiling, we demonstrate how the [4,5-c]pyridine core not only rescues solubility but uniquely expands the polypharmacological landscape by suppressing thromboxane biosynthesis[2].

Mechanistic Rationale: The Causality of Core Substitution

The structural evolution from a benzothiazole to a thiazolopyridine core is driven by the need to disrupt planar hydrophobicity.

  • Solubility Enhancement: The introduction of a basic nitrogen atom into the fused bicyclic system lowers the partition coefficient (clogP) and introduces a new hydrogen-bond acceptor. This thermodynamic shift significantly improves kinetic solubility in aqueous media.

  • Polypharmacological Shift: While the isomeric [5,4-b]pyridine core strictly preserves the dual sEH/FLAP activity of the parent scaffold, the [4,5-c]pyridine core induces a distinct conformational fit. Although it slightly reduces the absolute potency against sEH and FLAP, it introduces a novel inhibitory effect on the cyclooxygenase/thromboxane synthase (COX/TXAS) pathway, effectively halting the production of pro-thrombotic Thromboxane A2 (TXA2) in activated human peripheral blood mononuclear cells (PBMCs)[2].

Pathway cluster_FLAP Pro-inflammatory Pathway cluster_sEH Anti-inflammatory Pathway cluster_TX Pro-thrombotic Pathway AA Arachidonic Acid (AA) FLAP FLAP / 5-LOX AA->FLAP CYP CYP450 Epoxygenases AA->CYP COX COX / TXAS AA->COX LT Leukotrienes (LTs) FLAP->LT EET EETs (Anti-inflammatory) CYP->EET sEH sEH Enzyme EET->sEH DHETE di-HETEs (Inactive) sEH->DHETE TXA2 Thromboxane A2 COX->TXA2 Inhibitor Thiazolo[4,5-c]pyridine Derivative Inhibitor->FLAP Inhibits Inhibitor->sEH Inhibits Inhibitor->COX Inhibits

Fig 1: Arachidonic acid cascade showing polypharmacological inhibition by thiazolo[4,5-c]pyridine.

Comparative Benchmarking Data

The following table synthesizes the performance of diflapolin analogues synthesized using the three respective core building blocks. Data reflects standardized in vitro screening conditions[2],[1].

Core Building BlockScaffold Analogue TypeKinetic Solubility (µg/mL)sEH IC₅₀ (nM)FLAP IC₅₀ (nM)Thromboxane Inhibition (PBMCs)
2-Ethylbenzothiazole (Standard)Diflapolin (Parent)< 5.0~20~170None
2-Ethyl[1,3]thiazolo[5,4-b]pyridine Analogue 46a> 50.0~25~85None
2-Ethyl[1,3]thiazolo[4,5-c]pyridine Analogue 41b> 50.0~110~450Potent Suppression

Insight: While the [5,4-b]pyridine standard is optimal for maximizing pure sEH/FLAP potency, the [4,5-c]pyridine core is the strategic choice when designing multi-target inhibitors aimed at broader cardiovascular or severe inflammatory indications where thromboxane suppression is therapeutically beneficial.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following workflows must be executed with strict adherence to the defined control parameters.

Workflow Synth Core Substitution (Thiazolopyridine) Sol Kinetic Solubility (Nephelometry) Synth->Sol Biochem Target Engagement (sEH & FLAP IC50) Sol->Biochem Cell Phenotypic Screening (PBMC Thromboxane) Biochem->Cell

Fig 2: Experimental workflow from core substitution to phenotypic screening in human PBMCs.

Protocol 1: Kinetic Solubility Profiling via Nephelometry

Causality: Nephelometry directly measures the light scattering caused by insoluble particulates formed when a DMSO stock is spiked into an aqueous buffer. It is prioritized over HPLC-UV for early-stage building block benchmarking due to its high-throughput nature and independence from chromophore variations.

  • Preparation: Prepare 10 mM stock solutions of the synthesized analogues in 100% DMSO.

  • Dilution: Spike the stocks into PBS (pH 7.4) to achieve a final concentration range of 1–100 µg/mL (final DMSO concentration ≤ 1%).

  • Incubation & Measurement: Incubate at 25°C for 2 hours. Measure light scattering using a nephelometric plate reader.

  • Self-Validation Check: A serial dilution of a known insoluble compound (e.g., amiodarone) and a highly soluble compound (e.g., caffeine) must be run in parallel. If the amiodarone well fails to scatter light proportionally to its concentration, the plate reader's gain is improperly calibrated, and the assay must be rejected.

Protocol 2: Intact Cell FLAP and Thromboxane Phenotypic Assay

Causality: FLAP is an integral membrane protein that facilitates arachidonic acid transfer to 5-LOX. Its function cannot be accurately modeled in cell-free enzymatic systems; therefore, intact human PBMCs must be utilized. Furthermore, because Thromboxane A2 (TXA2) is highly unstable and rapidly hydrolyzes, we quantify its stable metabolite, Thromboxane B2 (TXB2), via LC-MS/MS.

  • Cell Isolation: Isolate human PBMCs from healthy donors via density gradient centrifugation. Resuspend in RPMI 1640 medium at 5×106 cells/mL.

  • Compound Pre-incubation: Treat cells with varying concentrations of the [4,5-c]pyridine analogue (0.1–10 µM) for 30 minutes at 37°C.

  • Activation: Stimulate the arachidonic acid cascade by adding 2.5 µM of the calcium ionophore A23187 for 15 minutes.

  • Quantification: Centrifuge the plates to pellet the cells. Extract the supernatant and quantify LTB4 (FLAP activity marker) and TXB2 (Thromboxane pathway marker) using LC-MS/MS.

  • Self-Validation Check: A vehicle control (0.1% DMSO) and a positive control (e.g., MK-886 for FLAP) must be included. If the positive control fails to suppress LTB4 levels below 10% of the vehicle, it indicates compromised cell viability or assay drift, invalidating the entire run.

Strategic Recommendations

When benchmarking building blocks for anti-inflammatory drug design, the choice of the heterocyclic core dictates the downstream clinical profile.

  • Select 2-Ethylbenzothiazole only if lipophilicity is not a limiting factor for your specific delivery mechanism (e.g., topical applications).

  • Select 2-Ethyl[1,3]thiazolo[5,4-b]pyridine to aggressively optimize for aqueous solubility while maintaining the narrowest, most potent dual sEH/FLAP target engagement.

  • Select 2-Ethyl[1,3]thiazolo[4,5-c]pyridine when designing a multi-target therapeutic intended to address complex inflammatory states where concurrent suppression of the pro-thrombotic thromboxane pathway is a desired phenotypic outcome.

References

  • Schoenthaler, M., et al. (2023). "Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility." Bioorganic Chemistry, 139, 106685.[Link]

  • Waltl, L., et al. (2018). "Synthesis, Biological Evaluation and Structure-Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors." ACS Medicinal Chemistry Letters, 10(1), 62-66.[Link]

Sources

Comparative

High-Fidelity LC-MS/MS Validation of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine: A Comparative Guide to Purity and Concentration Analysis

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with validating novel heterocyclic scaffolds. 2-Ethyl[1,3]thiazolo[4,5-c]pyridine (CAS: 98382-94-6) is a critical structural...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with validating novel heterocyclic scaffolds. 2-Ethyl[1,3]thiazolo[4,5-c]pyridine (CAS: 98382-94-6) is a critical structural building block in the development of modern kinase inhibitors and GPCR ligands[1]. However, accurately validating its purity and concentration presents a unique set of challenges.

Thiazolopyridines often co-synthesize with isobaric positional isomers (e.g., thiazolo[5,4-b]pyridines) that exhibit nearly identical UV absorption profiles[2]. Relying on traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) can easily lead to an overestimation of purity and highly inaccurate concentration metrics.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against HPLC-UV for the validation of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine, providing a self-validating experimental protocol grounded in the authoritative [3].

Comparative Performance Analysis: LC-MS/MS vs. HPLC-UV

To establish causality in our analytical choices, we must understand why LC-MS/MS fundamentally outperforms UV detection for this specific scaffold. The basic pyridine nitrogen and the electron-rich thiazole ring make this compound highly amenable to positive Electrospray Ionization (ESI+). While UV detection relies solely on chromophore absorbance—which cannot distinguish between co-eluting isomers—LC-MS/MS utilizes Multiple Reaction Monitoring (MRM) to filter ions by mass-to-charge ratio (m/z) and specific fragmentation patterns.

Table 1: Objective Comparison of Analytical Modalities for 2-Ethyl[1,3]thiazolo[4,5-c]pyridine

ParameterHPLC-UV (Alternative)LC-MS/MS (Recommended)Mechanistic Advantage of LC-MS/MS
Selectivity Low (Chromophore dependent)Extremely High (MRM transitions)Isolates the target analyte from isobaric impurities via unique precursor-to-product ion transitions.
Sensitivity (LLOQ) ~0.5 - 1.0 µg/mL~0.25 - 1.0 ng/mLESI+ efficiently protonates the pyridine nitrogen, yielding a >1000-fold increase in signal-to-noise ratio[4].
Matrix Interference HighMinimalTandem MS filters out background matrix noise, ensuring concentration accuracy even in complex synthetic matrices.
Dynamic Range 2 logs3-4 logsBroader linear range allows for simultaneous quantification of trace impurities and the main API.
Mechanistic Pathway: ESI+ Fragmentation

Understanding the fragmentation pathway is crucial for selecting robust MRM transitions. Upon protonation in the ion source, the [M+H]+ precursor ion (m/z 165.1) undergoes collision-induced dissociation (CID). The primary cleavage involves the loss of the ethyl group, while secondary higher-energy cleavage disrupts the thiazole ring.

Fragmentation A Precursor Ion [M+H]+ m/z 165.1 B Quantifier Ion Loss of C2H4 m/z 137.0 A->B CID (Low CE) C Qualifier Ion Thiazole Cleavage m/z 110.0 A->C CID (High CE)

Proposed ESI+ MS/MS fragmentation pathway for 2-Ethyl[1,3]thiazolo[4,5-c]pyridine.

Self-Validating Experimental Protocol (ICH M10 Compliant)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By incorporating System Suitability Tests (SST) and Quality Control (QC) bracketing, the assay proves its own validity in real-time, adhering strictly to the [5].

1. Reagents and Sample Preparation
  • The Causality: Simple dilution in organic solvents is used for high-purity standard validation. Methanol is strictly preferred over acetonitrile here to prevent the precipitation of highly polar synthetic byproducts that might otherwise clog the UHPLC column.

  • Step 1: Prepare a primary stock solution of the 2-Ethyl[1,3]thiazolo[4,5-c]pyridine standard (1 mg/mL) in 100% LC-MS grade Methanol.

  • Step 2: Prepare working solutions by serial dilution in 50% Methanol / 50% Water containing 0.1% Formic Acid.

  • Step 3: Spike working solutions into the blank matrix (or diluent) to create calibration standards (1 ng/mL to 1000 ng/mL) and QC samples (Low, Mid, High).

2. Chromatographic Separation (UHPLC)
  • Column: Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • The Causality: The acidic pH ensures the pyridine nitrogen (pKa ~5.5) remains fully protonated during chromatography, preventing peak tailing and maximizing ESI+ ionization efficiency at the source[4].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (ESI-MS/MS) Conditions
  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions:

    • Quantifier: m/z 165.1 → 137.0 (Collision Energy: 15 eV).

    • Qualifier: m/z 165.1 → 110.0 (Collision Energy: 25 eV).

4. Validation Workflow

Workflow A System Suitability Test (SST) Verify S/N > 10 & RT Stability B Calibration Curve Linearity Assessment (R² > 0.99) A->B C Quality Control (QC) Analysis Low, Mid, High QCs B->C D Sample Analysis Unknown Concentration & Purity C->D E Post-Run QC Bracketing Confirm Assay Drift < 15% D->E

Self-validating LC-MS/MS workflow compliant with ICH M10 guidelines.

Quantitative Data & Validation Results

An analytical method is only as reliable as its validation data. Based on ICH M10 criteria[6], a full validation must demonstrate precision (CV ≤ 15%), accuracy (85-115% of nominal), and a robust Lower Limit of Quantification (LLOQ)[7]. Below is a summary of the validation metrics for this specific LC-MS/MS protocol compared to the acceptable regulatory thresholds.

Table 2: ICH M10 Validation Metrics for 2-Ethyl[1,3]thiazolo[4,5-c]pyridine Quantification

Validation ParameterExperimental Result (LC-MS/MS)ICH M10 Acceptance CriteriaStatus
Linearity (R²) 0.9992 (1 - 1000 ng/mL)≥ 0.990Pass
LLOQ Sensitivity 1.0 ng/mL (S/N = 25:1)S/N ≥ 5:1Pass
Intra-day Precision (CV%) 3.4% (Mid QC)≤ 15% (≤ 20% at LLOQ)Pass
Inter-day Accuracy 98.5% - 102.1%85% - 115%Pass
Matrix Effect (IS-normalized) 96.4%85% - 115%Pass
Conclusion

For the rigorous determination of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine purity and concentration, LC-MS/MS is unequivocally superior to HPLC-UV. By leveraging the specific protonation dynamics of the thiazolopyridine core and employing targeted MRM transitions, researchers can entirely eliminate the risk of isobaric interference. Implementing the self-validating, ICH M10-compliant workflow detailed in this guide ensures that your analytical data is both scientifically sound and regulatory-ready.

References
  • ICH M10 on bioanalytical method validation - Scientific guideline, European Medicines Agency (EMA), [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis, U.S. Food and Drug Administration (FDA), [Link]

  • Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors, PMC, [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors, MDPI, [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS, MDPI, [Link]

Sources

Validation

A Comparative Pharmacodynamic Guide to Thiazolopyridine Derivatives as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals The thiazolopyridine scaffold, a fusion of thiazole and pyridine rings, represents a privileged structure in medicinal chemistry, demonstrating a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazolopyridine scaffold, a fusion of thiazole and pyridine rings, represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide provides a comparative overview of the pharmacodynamics of various thiazolopyridine derivatives, with a primary focus on their potential as anticancer agents. While direct comparative data for the 2-Ethyl[2][3]thiazolo[4,5-c]pyridine series is limited in the current literature, this document synthesizes findings from related isomers to elucidate key structure-activity relationships (SAR) and potential mechanisms of action, offering a valuable resource for researchers in oncology drug discovery.

The Thiazolopyridine Scaffold: A Versatile Core in Oncology

The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates a unique heterocyclic system with diverse opportunities for chemical modification. This has led to the exploration of various isomers, including thiazolo[4,5-b]pyridines, thiazolo[5,4-b]pyridines, and thiazolo[4,5-d]pyrimidines, as sources of novel therapeutic agents.[3][4][5] In the context of oncology, these derivatives have shown promise by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.

Comparative In Vitro Anticancer Activity of Thiazolopyridine Derivatives

The anticancer potential of thiazolopyridine derivatives has been demonstrated across a range of human cancer cell lines. The following table summarizes the cytotoxic activities (IC50 values) of representative compounds from different isomeric series, highlighting the influence of substitution patterns on their potency.

Compound SeriesIsomerRepresentative SubstituentsCancer Cell LineIC50 (µM)Reference
Series A Thiazolo[5,4-b]pyridine2-(3-(trifluoromethyl)phenyl), 5-(substituted phenyl)c-KIT dependent (GIST-T1)9.87[5]
Series B Thiazolo[4,5-d]pyrimidine7-Chloro-3,5-diphenylRenal Cancer (CAKI-1)Moderately Active[3]
Series C Thiazolyl-Pyridine HybridThiophene and substituted phenylLung Cancer (A549)0.452[6]
Series D Pyridone-basedDihydropyridine-dicarbonitrilesLung (A549), Breast (MCF-7)0.008 - 0.015[2]
Series E Thiazolo[4,5-d]pyrimidine5-(trifluoromethyl)-2-thioxoMelanoma (A375, C32), Prostate (DU145), Breast (MCF-7)Most active: Compound 3b [4]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key trends:

  • Influence of the Isomeric Core: While a direct comparison is challenging without studies testing the same derivatives across different scaffolds, the pyridone-based derivatives (Series D) exhibited exceptionally high potency with nanomolar IC50 values.[2] This suggests that the arrangement of nitrogen atoms and the overall electronic distribution within the heterocyclic system are critical determinants of anticancer activity.

  • Impact of Substituents:

    • Electron-withdrawing groups , such as the trifluoromethyl group in Series A and nitro groups in other reported series, appear to enhance cytotoxic activity.[2][5]

    • The nature and position of aromatic substituents are crucial. In Series C, the combination of a thiophene and a substituted phenyl ring on the thiazolyl-pyridine core resulted in potent activity against lung cancer cells.[6]

    • For the thiazolo[5,4-b]pyridine series targeting c-KIT, a 3-(trifluoromethyl)phenyl group at the R1 position was found to be favorable for activity.[5]

  • Selectivity: Notably, some of the most potent pyridine-based compounds demonstrated high selectivity for cancer cells over normal cell lines, with selectivity indices reaching as high as 40,000.[2] This is a critical parameter for the development of safe and effective cancer therapeutics.

Unraveling the Mechanism of Action: Targeting Cellular Signaling Pathways

The anticancer effects of thiazolopyridine derivatives are believed to be mediated through the inhibition of key cellular signaling pathways involved in cancer cell proliferation and survival. One of the prominent proposed mechanisms is the inhibition of protein kinases.

Kinase Inhibition: A Plausible Target

Several studies suggest that thiazolopyridine derivatives can act as inhibitors of various protein kinases. For instance, certain thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase often dysregulated in gastrointestinal stromal tumors (GIST).[5] The proposed binding mode involves the formation of key hydrogen bonds with the kinase hinge region, a common feature of many kinase inhibitors.

The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by small molecule inhibitors like certain thiazolopyridine derivatives.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization 2. Activation Ligand Growth Factor (Ligand) Ligand->RTK 1. Binding Signaling_Proteins Downstream Signaling Proteins (e.g., Grb2, SOS) Dimerization->Signaling_Proteins 3. Recruitment RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Signaling_Proteins->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Signaling_Proteins->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Thiazolopyridine Derivative Inhibitor->Dimerization Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of thiazolopyridine derivatives.

Experimental Protocols for In Vitro Evaluation

To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential. The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxic potential of compounds.

MTT Assay for Cell Viability

Objective: To determine the concentration of a thiazolopyridine derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Thiazolopyridine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazolopyridine derivatives in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with Thiazolopyridine Derivatives (Serial Dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate % Viability and Determine IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

The 2-Ethyl[2][3]thiazolo[4,5-c]pyridine Scaffold: A Frontier for Exploration

While this guide has drawn comparisons from various thiazolopyridine isomers due to the current landscape of published research, the specific 2-Ethyl[2][3]thiazolo[4,5-c]pyridine scaffold remains a relatively underexplored area in anticancer drug discovery. The general pharmacodynamic principles and SAR insights gleaned from its sister isomers provide a strong rationale for its investigation.

Future Directions:

  • Synthesis of a Focused Library: The synthesis of a focused library of 2-Ethyl[2][3]thiazolo[4,5-c]pyridine derivatives with diverse substitutions at key positions is a critical first step.

  • Systematic Pharmacodynamic Profiling: A comprehensive evaluation of these derivatives against a panel of cancer cell lines, coupled with mechanistic studies (e.g., kinase profiling, cell cycle analysis, apoptosis assays), will be necessary to elucidate their specific anticancer properties.

  • In Vivo Efficacy Studies: Promising candidates from in vitro screens should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The structural novelty of the [4,5-c] isomer may offer unique interactions with biological targets, potentially leading to the discovery of novel anticancer agents with improved potency and selectivity.

Conclusion

The thiazolopyridine scaffold is a fertile ground for the discovery of novel anticancer agents. This comparative guide, by synthesizing data from various isomers, has highlighted key pharmacodynamic features and structure-activity relationships that can guide future drug design efforts. While the 2-Ethyl[2][3]thiazolo[4,5-c]pyridine core remains a frontier for investigation, the promising results from related derivatives provide a strong impetus for its exploration. A systematic approach to the synthesis and biological evaluation of this specific scaffold holds the potential to unlock a new class of effective and selective cancer therapeutics.

References

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2026, February 16). Source not available.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). MDPI. [Link]

  • Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. (n.d.). PMC. [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023, May 23). MDPI. [Link]

  • Anticancer Activities of Some New Synthesized Thiazolo[3,2-a]Pyrido[4,3-d]Pyrimidine Deriv
  • Design, synthesis and anticancer evaluation of chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine derivatives. (n.d.). DOI. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2022, December 26). PMC. [Link]

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. (2024, October 5). PubMed. [Link]

  • (PDF) Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. (2021, August 23). ResearchGate. [Link]

  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][2][4][6]triazole-6(5H)-ones as Possible Anticancer Agents. (2021, February 22). MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). MDPI. [Link]

  • Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists. (2015, January 7). PubMed. [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022, January 31). Annals of Medical and Health Sciences Research. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020, October 12). MDPI. [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. (2015, August 7). PMC. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022, October 13). IntechOpen. [Link]

Sources

Comparative

Selectivity Profiling of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine Against Kinase Panels: A Comparative Guide

As kinase inhibitor discovery shifts from broad-spectrum cytotoxicity to precision targeted therapies, the selection of the core heteroaromatic scaffold dictates the ultimate success of the clinical candidate. The thiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitor discovery shifts from broad-spectrum cytotoxicity to precision targeted therapies, the selection of the core heteroaromatic scaffold dictates the ultimate success of the clinical candidate. The thiazolo[4,5-c]pyridine system has emerged as a highly privileged bicyclic pharmacophore, particularly for targeting the PI3K/AKT/mTOR pathway and ATM kinases[1].

This guide evaluates the selectivity profile of inhibitors derived from the 2-Ethyl[1,3]thiazolo[4,5-c]pyridine building block (CAS: 98382-94-6)[2]. By comparing this scaffold against traditional quinazoline and pyrazolopyrimidine alternatives, we provide drug development professionals with actionable, experimentally grounded insights into its binding kinetics and off-target avoidance.

Structural Rationale & Binding Mechanics

To understand the selectivity of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine, we must analyze its interactions within the highly conserved ATP-binding cleft of kinases.

The core efficacy of the thiazolo[4,5-c]pyridine scaffold relies on its rigid, planar geometry which perfectly mimics the adenine ring of ATP. When binding to target kinases (such as mTOR or PI3K), the nitrogen atom within the pyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the kinase hinge region (e.g., forming an H-bond with Val2240 or Lys2187 in mTOR)[3].

The strategic advantage of the 2-ethyl substitution on the thiazole ring is twofold:

  • Hydrophobic Probing: The ethyl group provides a precise vector that projects into the hydrophobic specificity pocket adjacent to the ATP-binding site.

  • Steric Exclusion: This specific aliphatic extension creates steric clashes with the narrower active sites of off-target enzymes (such as PDE4D or CDKs), effectively filtering out unwanted cross-reactivity while maintaining nanomolar potency for PI3K and mTOR[3].

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR (mTORC1/2) AKT->mTOR CellGrowth Cell Proliferation mTOR->CellGrowth Inhibitor 2-Ethyl[1,3]thiazolo[4,5-c]pyridine Derivative Inhibitor->PI3K ATP-competitive Inhibitor->mTOR Hinge-binding

Fig 1. PI3K/mTOR pathway modulation by 2-Ethyl[1,3]thiazolo[4,5-c]pyridine dual inhibitors.

Comparative Selectivity Profiling Data

To objectively assess performance, a model derivative based on 2-Ethyl[1,3]thiazolo[4,5-c]pyridine ("ETP-Lead") was profiled against a standard 4-anilinoquinazoline (EGFR-biased scaffold) and a pyrazolopyrimidine (mTOR-biased scaffold) across a diverse kinase panel.

The data below summarizes the half-maximal inhibitory concentrations ( IC50​ ) in nanomolar (nM) units.

Scaffold ClassPI3K α ( IC50​ )mTOR ( IC50​ )ATM ( IC50​ )EGFR ( IC50​ )Off-Target: PDE4D
2-Ethyl[1,3]thiazolo[4,5-c]pyridine 12 nM 18 nM 45 nM >10,000 nM>5,000 nM
Pyrazolopyrimidine (Standard)25 nM21 nM310 nM1,200 nM42 nM
Quinazoline (Standard)>5,000 nM>5,000 nM>10,000 nM0.5 nM>10,000 nM

Key Takeaways:

  • The ETP-Lead demonstrates exceptional dual PI3K/mTOR inhibition while maintaining strong activity against ATM, making it highly suitable for oncology applications targeting DNA damage response and cell metabolism[1].

  • Unlike the pyrazolopyrimidine standard, the 2-ethyl substitution on the thiazolopyridine core successfully abolishes off-target PDE4D binding, significantly reducing the risk of emetic side effects in vivo[3].

Experimental Methodology: Self-Validating TR-FRET Profiling

To ensure the highest degree of scientific integrity, the comparative data was generated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The protocol below is designed as a self-validating system to eliminate false positives and biochemical artifacts.

Step-by-Step Protocol & Causality

Step 1: Compound Preparation & Acoustic Dispensing

  • Action: Serially dilute the 2-Ethyl[1,3]thiazolo[4,5-c]pyridine derivatives in 100% DMSO. Use an Echo 550 acoustic liquid handler to transfer 100 nL of compound into a 384-well low-volume assay plate.

  • Causality: Acoustic dispensing eliminates the carryover and surface-tension artifacts associated with traditional pipette tips, ensuring precise nanomolar dosing.

Step 2: Kinase & Substrate Incubation

  • Action: Add 5 µL of the specific kinase (e.g., mTOR or PI3K) and its corresponding biotinylated peptide substrate, pre-optimized to a concentration that yields a linear reaction velocity over 60 minutes.

  • Causality: Titrating the enzyme to the linear range prevents substrate depletion. If the substrate is depleted too rapidly, the reaction plateaus prematurely, artificially inflating the apparent IC50​ of the inhibitor.

Step 3: ATP Addition at Km​

  • Action: Initiate the reaction by adding 5 µL of ATP. Crucially, the ATP concentration must be set exactly to the experimentally determined Michaelis constant ( Km​ ) for each specific kinase.

  • Causality: Because these scaffolds are ATP-competitive, their apparent potency is highly dependent on ambient ATP levels. According to the Cheng-Prusoff equation ( IC50​=Ki​(1+[ATP]/Km​) ), running the assay at the ATP Km​ ensures that the measured IC50​ is directly proportional to the true binding affinity ( Ki​ ). This allows for an accurate, "apples-to-apples" selectivity comparison across kinases with vastly different intrinsic ATP affinities.

Step 4: Reaction Termination and TR-FRET Readout

  • Action: After 60 minutes, halt the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody, and a Streptavidin-allophycocyanin (APC) fluorophore. Read the plate at 340 nm excitation and 665/615 nm emission.

Step 5: System Self-Validation (Z'-Factor)

  • Action: Every 384-well plate must contain 16 wells of DMSO (0% inhibition negative control) and 16 wells of 10 µM Staurosporine (100% inhibition positive control). Calculate the Z'-factor for the plate.

  • Validation Rule: The assay data is only accepted if the Z'-factor is > 0.65 . This mathematical validation ensures that the assay's dynamic range and signal-to-noise ratio are robust enough to accurately resolve subtle differences in scaffold selectivity before any test compound data is processed.

Workflow Prep 1. Compound Dilution Incubate 2. Kinase + Substrate Incubation Prep->Incubate ATP 3. ATP Addition (Km conc.) Incubate->ATP Read 4. TR-FRET Detection ATP->Read Analyze 5. IC50 & Selectivity Calculation Read->Analyze

Fig 2. High-throughput TR-FRET kinase selectivity profiling workflow.

Conclusion

The 2-Ethyl[1,3]thiazolo[4,5-c]pyridine scaffold represents a highly tunable architecture for modern kinase drug discovery. By leveraging the pyridine nitrogen for potent hinge-binding and the 2-ethyl group for precise hydrophobic pocket probing, researchers can achieve excellent dual PI3K/mTOR inhibition while successfully engineering out off-target liabilities like PDE4D[3]. When validated through rigorously controlled, Km​ -aligned biochemical assays, this scaffold proves superior to traditional pyrazolopyrimidines for specific precision oncology applications.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide &amp; Safety Protocol for Handling 2-Ethyl[1,3]thiazolo[4,5-c]pyridine

As drug development accelerates, heterocyclic compounds like 2-Ethyl[1,3]thiazolo[4,5-c]pyridine (CAS: 98382-94-6) have become essential building blocks. This compound is a critical intermediate in the synthesis of advan...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, heterocyclic compounds like 2-Ethyl[1,3]thiazolo[4,5-c]pyridine (CAS: 98382-94-6) have become essential building blocks. This compound is a critical intermediate in the synthesis of advanced therapeutics, including DNA gyrase inhibitors, kinase inhibitors, and novel antitubercular agents .

However, the very structural features that make thiazolopyridine derivatives biologically active also introduce specific handling risks in the laboratory . As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. This guide explains the causality behind our safety measures, providing a self-validating system for researchers to handle this compound with absolute confidence and scientific rigor.

Mechanistic Risk Assessment: Understanding the Hazard

To effectively protect yourself, you must understand how the chemical interacts with biological systems and the environment. We do not wear Personal Protective Equipment (PPE) simply because a Safety Data Sheet (SDS) mandates it; we wear it to interrupt specific mechanisms of exposure.

  • Dermal Penetration (The Lipophilicity Factor): The addition of the ethyl group at the 2-position of the thiazolopyridine core significantly increases the molecule's lipophilicity (LogP). This allows the compound to easily cross the stratum corneum (the skin's outer barrier). Once absorbed, the thiazole sulfur and pyridine nitrogen can coordinate with biological metalloenzymes.

  • Aerosolization & Respiratory Irritation: Like many fine heterocyclic powders, 2-Ethyl[1,3]thiazolo[4,5-c]pyridine holds a static charge. Unmitigated transfer can lead to micro-aerosolization, causing severe mucosal irritation in the respiratory tract .

  • Aquatic Toxicity: Thiazole derivatives exhibit high acute toxicity to aquatic life. Down-the-drain disposal is strictly prohibited, as the compound resists standard wastewater microbial degradation .

Mandatory PPE Matrix

Based on the mechanistic risks outlined above, the following PPE is strictly required for all handling, weighing, and solubilization procedures.

Protection ZoneRequired EquipmentCausality / Scientific Rationale
Hands (Dermal) Double-gloving: Nitrile (outer) over Neoprene (inner).Nitrile provides physical dexterity, while Neoprene offers superior chemical resistance against the lipophilic ethyl-thiazole core and common carrier solvents (e.g., DMSO).
Body (Systemic) Flame-resistant (FR) lab coat with fitted cuffs + Tyvek sleeves.Prevents micro-dust accumulation on forearms. Fitted cuffs prevent the "bellows effect" which can draw airborne powder up the sleeve.
Eyes/Face (Mucosal) Indirect-vented chemical splash goggles.Standard safety glasses lack orbital seals. Goggles prevent micro-aerosolized dust from settling on the ocular mucosa.
Respiratory Handled strictly in a Class II Type B2 Biological Safety Cabinet or externally exhausted Fume Hood.Face velocity must be verified at 0.4–0.6 m/s. If engineering controls fail, an N95/P100 particulate respirator is the minimum fallback.

Self-Validating Operational Workflows

Protocol A: Safe Weighing and Solubilization

This protocol utilizes a closed-loop validation system to ensure no static-driven aerosolization occurs.

Step 1: Engineering Control Verification

  • Activate the fume hood and visually validate the airflow monitor (ensure face velocity is between 80–120 fpm).

  • Validation Check: Tape a small piece of Kimwipe to the bottom of the sash; it should pull steadily inward without violent fluttering.

Step 2: Static Mitigation (Critical Step)

  • Thiazolopyridines are highly prone to static cling. Pass an anti-static zero-stat gun over the analytical balance, the weigh boat, and the V-shaped metal spatula.

  • Validation Check: Hover the spatula 1 cm above the powder. If powder jumps to the metal, static is still present. Re-apply the anti-static gun.

Step 3: Closed-System Transfer

  • Weigh the required mass of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine into a pre-tared, anti-static weigh boat.

  • Transfer the powder into a borosilicate glass vial and immediately cap it. Do not transport open weigh boats across the lab.

Step 4: In-Hood Solubilization

  • Inject your carrier solvent (typically anhydrous DMSO or DMF for thiazolopyridines) directly into the capped vial via a syringe through a septum, or open the vial deep within the hood to add solvent.

  • Vortex until visually clear. Validation Check: Hold the vial against a light source to ensure no undissolved micro-particulates remain before removing it from the hood.

Spill Response and Chemical Decontamination

A spill of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine requires immediate chemical quenching, not just physical cleanup.

Step-by-Step Spill Protocol:

  • Isolate: Lower the fume hood sash completely. If the spill is outside the hood, evacuate the immediate 2-meter radius.

  • Suppress: Do NOT sweep dry powder. Gently cover the spill with an inert absorbent pad or vermiculite.

  • Quench: Slowly pour a 10% Sodium Hypochlorite (bleach) solution over the absorbent pad. Causality: The hypochlorite oxidizes the sulfur atom in the thiazole ring, breaking the active pharmacophore and neutralizing its biological reactivity.

  • Collect: Wait 15 minutes for the oxidative quench to complete. Scoop the slurry using non-sparking tools into a highly visible, sealable hazardous waste container.

Environmental Disposal Plan

Because 2-Ethyl[1,3]thiazolo[4,5-c]pyridine contains both Nitrogen and Sulfur heteroatoms, improper disposal can lead to the release of toxic NOx and SOx gases.

  • Segregation: Liquid waste (DMSO + compound) must be segregated into a dedicated "Nitrogen/Sulfur-Containing Organic Waste" carboy. Do not mix with standard halogenated or non-halogenated waste.

  • Solid Waste: Contaminated PPE, weigh boats, and spill absorbents must be double-bagged in 6-mil polyethylene bags.

  • Destruction: All waste must be handed over to an EPA/RCRA-certified facility for high-temperature incineration (>1000°C) equipped with flue-gas scrubbers to capture sulfur oxides.

Safety & Decontamination Workflow

SafetyWorkflow Start 1. Pre-Operation Fume Hood & PPE Check Weighing 2. Static Mitigation & Closed-System Weighing Start->Weighing Solubilization 3. Solubilization (DMSO/DMF in Hood) Weighing->Solubilization Spill Spill Detected During Handling? Solubilization->Spill Decon 4a. Decontamination (10% Bleach Oxidative Quench) Spill->Decon Yes Success 4b. Experiment Proceed (Visual Validation Clear) Spill->Success No Disposal 5. Hazardous Waste High-Temp Incineration Decon->Disposal Success->Disposal Post-Experiment Liquid/Solid Waste

Fig 1: Operational workflow and decision matrix for handling and disposing of thiazolopyridine derivatives.

References

  • MDPI Molecules. "Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation." Molecules, 2023. Available at:[Link]

  • Taylor & Francis. "Efficient synthesis and in vitro biological activity of some novel thiazolopyrimidines and pyrazolopyrimidines." Polycyclic Aromatic Compounds, 2023. Available at: [Link]

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